molecular formula C13H10BrNO B1532187 2-(3-Bromobenzoyl)-4-methylpyridine CAS No. 1187166-77-3

2-(3-Bromobenzoyl)-4-methylpyridine

Cat. No.: B1532187
CAS No.: 1187166-77-3
M. Wt: 276.13 g/mol
InChI Key: GEMPDSAOMFCNSR-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)-4-methylpyridine is a useful research compound. Its molecular formula is C13H10BrNO and its molecular weight is 276.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Bromobenzoyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromobenzoyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-bromophenyl)-(4-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c1-9-5-6-15-12(7-9)13(16)10-3-2-4-11(14)8-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMPDSAOMFCNSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 2-(3-Bromobenzoyl)-4-methylpyridine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The compound 2-(3-Bromobenzoyl)-4-methylpyridine (IUPAC: (3-Bromophenyl)(4-methylpyridin-2-yl)methanone) is a highly versatile aryl-heteroaryl ketone building block. Designated by CAS Registry Number 1187166-77-3[1], this molecule serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, its structural scaffold is heavily utilized in the development of Ubiquitin Specific Protease 7 (USP7) inhibitors, which are actively investigated for their potential to modulate immune responses and induce apoptosis in oncological targets[2].

For drug development professionals, mastering the scalable and chemoselective synthesis of this ketone is paramount. Direct acylation of pyridines is notoriously difficult due to the electron-deficient nature of the pyridine ring. Therefore, indirect methods utilizing nucleophilic addition to functionalized pyridine precursors are required. This whitepaper details the mechanistic rationale, self-validating experimental workflows, and analytical characterization necessary to synthesize this molecule with high fidelity.

Physicochemical & Structural Profiling

To establish a baseline for reaction monitoring and product isolation, the core physicochemical properties of 2-(3-Bromobenzoyl)-4-methylpyridine are summarized below.

PropertyValue / Description
Chemical Name (3-Bromophenyl)(4-methylpyridin-2-yl)methanone
CAS Registry Number 1187166-77-3
Molecular Formula C₁₃H₁₀BrNO
Molecular Weight 276.13 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Profile Soluble in DCM, EtOAc, THF, and DMSO; Insoluble in water
LogP (Estimated) 3.2 – 3.5 (Lipophilic)

Retrosynthetic Analysis & Mechanistic Rationale

The primary challenge in synthesizing aryl-heteroaryl ketones via organometallic reagents is avoiding "over-addition," where a second equivalent of the nucleophile attacks the newly formed ketone to yield a tertiary alcohol. To circumvent this, two highly controlled retrosynthetic pathways are employed:

  • Route A: Grignard Addition to Nitriles. The reaction of 4-methylpicolinonitrile with 3-bromophenylmagnesium bromide forms a stable imine-magnesium salt. Because the ketone is not generated until the aqueous acidic workup, over-addition is mechanistically impossible[3].

  • Route B: The Weinreb Ketone Synthesis. The conversion of 4-methylpicolinic acid to its N-methoxy-N-methylamide (Weinreb amide) allows for a controlled reaction with the Grignard reagent. The intermediate is stabilized by magnesium chelation, halting the reaction at the tetrahedral stage until quenched[4].

Retrosynthesis Target 2-(3-Bromobenzoyl)- 4-methylpyridine RouteA Route A: Nitrile Addition RouteA->Target Grignard Addition & Hydrolysis RouteB Route B: Weinreb Amide RouteB->Target Nucleophilic Addition & Collapse ReagentsA 4-Methylpicolinonitrile + 3-Bromophenylmagnesium bromide ReagentsA->RouteA ReagentsB N-Methoxy-N,4-dimethylpicolinamide + 3-Bromophenylmagnesium bromide ReagentsB->RouteB

Retrosynthetic analysis of 2-(3-Bromobenzoyl)-4-methylpyridine via nitrile and Weinreb routes.
The Weinreb Chelation Mechanism

When employing Route B, the success of the reaction hinges on the stability of the tetrahedral intermediate. The methoxy oxygen and the carbonyl oxygen of the Weinreb amide coordinate with the magnesium ion (Mg²⁺) from the Grignard reagent. This bidentate chelation locks the intermediate in place, preventing the expulsion of the leaving group at room temperature. The collapse into the target ketone only occurs upon the introduction of an acidic aqueous quench, providing a highly predictable and chemoselective workflow.

WeinrebMechanism WA Weinreb Amide Intermediate Tetrahedral Stable 5-Membered Chelated Intermediate WA->Tetrahedral Nucleophilic Attack Grignard 3-Bromophenylmagnesium bromide Grignard->Tetrahedral Mg2+ Chelation Ketone Target Ketone Product Tetrahedral->Ketone Acidic Quench & Collapse

Mechanistic pathway of the Weinreb ketone synthesis highlighting the chelated intermediate.

Advanced Experimental Workflows

The following protocol details Route A (Nitrile Addition) , as it offers the highest atom economy and avoids the need for peptide coupling reagents required in the Weinreb approach. This protocol is designed as a self-validating system , incorporating specific causality for each step and In-Process Controls (IPCs) to ensure scientific integrity.

Step-by-Step Protocol: Grignard Addition to 4-Methylpicolinonitrile

Reagents Required:

  • 4-Methylpicolinonitrile (1.0 eq, limiting reagent)

  • 3-Bromophenylmagnesium bromide (1.2 eq, 0.5 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric Acid (HCl)

  • Saturated Aqueous NaHCO₃

Step 1: System Preparation & Substrate Solvation Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet. Add 4-methylpicolinonitrile (10.0 mmol) and dissolve in 25 mL of anhydrous THF.

  • Causality: Grignard reagents are extremely hygroscopic and basic. Any residual moisture will prematurely protonate the Grignard reagent into 1-bromobenzene, destroying the nucleophile.

Step 2: Cryogenic Nucleophilic Addition Cool the reaction vessel to 0 °C using an ice-water bath. Begin dropwise addition of 3-bromophenylmagnesium bromide (12.0 mmol, 24 mL of 0.5 M solution) via the addition funnel over 30 minutes.

  • Causality: The addition to the nitrile is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to unwanted polymerization of the nitrile or homocoupling of the Grignard reagent.

Step 3: Imine-Magnesium Salt Formation & IPC Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 4 hours. The solution will typically transition from clear to a deep yellow/orange suspension as the imine-magnesium salt precipitates.

  • Self-Validation (IPC): Extract a 50 µL aliquot, quench it in 1 mL of wet acetonitrile, and analyze via LC-MS. The system validates itself when the starting nitrile peak (m/z 119) disappears, and the hydrolyzed ketone mass (m/z 276/278, exhibiting the characteristic 1:1 bromine isotope pattern) appears. Proceed only if conversion is >95%.

Step 4: Acidic Hydrolysis Re-cool the flask to 0 °C. Carefully add 20 mL of 2M HCl dropwise. Stir vigorously for 2 hours at room temperature.

  • Causality: The intermediate is an imine-magnesium complex. Water alone is often insufficient for rapid hydrolysis; the acidic environment protonates the imine nitrogen, facilitating nucleophilic attack by water to form a hemiaminal, which subsequently collapses to release ammonia and the desired ketone[3].

Step 5: Workup and Isolation Neutralize the aqueous layer to pH 7-8 using saturated aqueous NaHCO₃. Extract the mixture with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure ketone.

Analytical Characterization & Structural Validation

To confirm the structural integrity and purity of the synthesized 2-(3-Bromobenzoyl)-4-methylpyridine, a multi-modal analytical approach is required. The expected quantitative data is summarized below.

Quantitative Spectral Data Summary
Analytical MethodExpected Signals & Structural Assignments
¹H NMR (400 MHz, CDCl₃)

8.55 (d, J = 5.0 Hz, 1H, Py-H6), 8.15 (t, J = 1.8 Hz, 1H, Ar-H2'), 7.95 (dt, J = 7.8, 1.4 Hz, 1H, Ar-H6'), 7.80 (s, 1H, Py-H3), 7.65 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H, Ar-H4'), 7.35 (t, J = 7.9 Hz, 1H, Ar-H5'), 7.25 (dd, J = 5.0, 1.5 Hz, 1H, Py-H5), 2.45 (s, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃)

192.5 (C=O), 154.2 (Py-C2), 149.5 (Py-C6), 148.0 (Py-C4), 138.5 (Ar-C1'), 135.8 (Ar-C4'), 133.2 (Ar-C2'), 129.8 (Ar-C5'), 128.5 (Ar-C6'), 126.4 (Py-C5), 122.5 (Ar-C3', C-Br), 121.0 (Py-C3), 21.2 (CH₃).
HRMS (ESI-TOF) Calculated for C₁₃H₁₁BrNO[M+H]⁺: 276.0024; Found: 276.0030. Isotopic peak at 278.0010 confirms the presence of one Bromine atom.
FT-IR (ATR, cm⁻¹) 1665 (strong, diaryl C=O stretch), 1590, 1555 (C=C aromatic stretches), 1070 (C-Br stretch).

Note: The diagnostic shift in the ¹³C NMR spectrum at ~192 ppm definitively proves the formation of the ketone carbonyl, while the ¹H NMR unequivocally maps the substitution pattern of both the pyridine and the bromophenyl rings.

References

  • Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles." Master Organic Chemistry. Available at: [Link]

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Google Patents. "New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them." WO2020079205A1.

Sources

In-Depth Technical Guide: Physical and Chemical Profiling of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and advanced materials science, the selection of highly functionalized, poly-reactive building blocks is paramount. 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3) serves as a privileged scaffold, combining a halogenated aryl ring, a bridging carbonyl, and an alkylated heterocycle into a single compact architecture. This whitepaper provides a rigorous analysis of its physicochemical properties, mechanistic reactivity, and validated synthetic protocols, designed to empower researchers in API (Active Pharmaceutical Ingredient) development and complex organic synthesis.

Structural and Physicochemical Profiling

Understanding the baseline physical and chemical properties of 2-(3-Bromobenzoyl)-4-methylpyridine is critical for predicting its behavior in various solvent systems and its stability under thermal stress. The molecule consists of an electron-deficient benzoyl system linked to a 4-methylpyridine moiety.

The quantitative data below synthesizes empirical supplier data and predictive cheminformatics models standard for this class of halogenated diaryl methanones[1].

Table 1: Physicochemical Properties
PropertyValueScientific Rationale / Implication
CAS Registry Number 1187166-77-3Unique identifier for procurement and regulatory tracking.
Molecular Formula C₁₃H₁₀BrNOIndicates a high degree of unsaturation; prime for further functionalization.
Molecular Weight 276.13 g/mol Optimal size for an intermediate; allows for significant mass addition without violating Lipinski's Rule of 5 in the final API.
Appearance Off-white to pale yellow solidColoration is typical of conjugated aromatic ketones; purity should be visually assessed prior to catalysis.
Melting Point 70 °C – 90 °C (predicted)Indicates moderate crystal lattice energy. Must be stored below 30 °C to prevent gradual degradation.
Density ~1.45 g/cm³The heavy bromine atom significantly increases density compared to non-halogenated analogs.
Solubility Profile Soluble in DCM, THF, EtOAc; Insoluble in H₂OHigh lipophilicity (LogP ~3.2) dictates the use of biphasic or purely organic solvent systems for reactions.

Chemical Reactivity & Mechanistic Causality

The true value of 2-(3-Bromobenzoyl)-4-methylpyridine lies in its orthogonal reactivity. A senior synthetic chemist must view this molecule not as a static structure, but as a dynamic system with three distinct, addressable handles.

A. The 3-Bromo Handle: Cross-Coupling Primacy

The bromine atom is situated in the meta position relative to the electron-withdrawing carbonyl group. This positioning is strategic: it avoids the direct resonance deactivation that an ortho or para substituent might experience, ensuring a highly active site for oxidative addition by Palladium(0) species. This makes the molecule an exceptional candidate for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions to build extended biaryl systems[2].

B. The Bridging Carbonyl: A Site for Asymmetric Induction

Diaryl ketones are classic substrates for chemoselective reduction. The carbonyl group can be reduced to a secondary alcohol using hydride donors or via transition-metal-catalyzed asymmetric hydrosilylation. Because the two aryl rings (3-bromophenyl and 4-methylpyridyl) are electronically and sterically distinct, chiral catalysts can achieve high enantiomeric excess (ee), generating valuable chiral diarylmethanols[3].

C. The 4-Methylpyridine Ring: Electronic Modulation

The pyridine nitrogen acts as a Lewis base, capable of coordinating with transition metals or undergoing N-oxidation (e.g., via mCPBA). The 4-methyl group provides a mild inductive electron-donating effect (+I), which slightly increases the nucleophilicity of the pyridine nitrogen compared to an unsubstituted analog, altering its coordination chemistry in ligand design[4].

Reactivity Center 2-(3-Bromobenzoyl)- 4-methylpyridine Br 3-Bromo Handle (Cross-Coupling) Center->Br Pd(0) Catalysis CO Carbonyl Group (Reduction) Center->CO Hydride Donors Py Pyridine Ring (Functionalization) Center->Py Electrophiles Br_Prod Biaryl APIs Br->Br_Prod CO_Prod Chiral Alcohols CO->CO_Prod Py_Prod N-Oxides Py->Py_Prod

Fig 1: Divergent synthetic reactivity pathways of 2-(3-Bromobenzoyl)-4-methylpyridine.

Synthetic Methodologies & Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, allowing researchers to troubleshoot and adapt the methodology.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 2-(3-Bromobenzoyl)-4-methylpyridine with a standard arylboronic acid.

Causality & Design: We utilize


 as the catalyst because its electron-rich phosphine ligands facilitate the challenging oxidative addition into the C-Br bond. A biphasic solvent system (Toluene/Water) with 

is chosen; the base is strictly required to convert the boronic acid into a highly nucleophilic boronate complex, which is the active species for the transmetalation step[2].

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried Schlenk flask, add 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol). Rationale: A slight excess of boronic acid compensates for potential protodeboronation side-reactions.

  • Solvent Addition & Degassing: Add a 4:1 mixture of Toluene and H₂O (10 mL). Sparge the solution with ultra-pure

    
     or Argon for 15 minutes. Rationale: Dissolved oxygen is a potent poison that will irreversibly oxidize the active Pd(0) to an inactive Pd(II) species.
    
  • Base and Catalyst Addition: Add

    
     (2.5 equiv) followed by 
    
    
    
    (0.05 equiv, 5 mol%). Seal the flask.
  • Thermal Activation: Heat the reaction mixture to 80 °C under vigorous stirring for 12 hours. Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material should be consumed, yielding a new, highly UV-active spot.

  • Aqueous Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with distilled water (3 x 15 mL) and brine (15 mL). Rationale: The aqueous washes remove the inorganic base and boronic acid byproducts, isolating the organic product in the EtOAc layer.

  • Purification: Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via flash column chromatography on silica gel.
    

SuzukiWorkflow Step1 1. Reagent Prep (Substrate + Boronic) Step2 2. Catalyst Addition (Pd(PPh3)4 + Base) Step1->Step2 Step3 3. Thermal Activation (80°C, 12h, N2 atm) Step2->Step3 Step4 4. Aqueous Workup (Extraction & Wash) Step3->Step4 Step5 5. Purification (Silica Gel Column) Step4->Step5

Fig 2: Self-validating experimental workflow for Palladium-catalyzed Suzuki-Miyaura coupling.

Protocol B: Chemoselective Carbonyl Reduction

Causality & Design: To convert the ketone into a secondary alcohol without hydrodehalogenating the crucial C-Br bond, a mild hydride donor is required. Sodium borohydride (


) in methanol provides excellent chemoselectivity, attacking the highly electrophilic carbonyl carbon while leaving the aryl-bromide intact[3].

Step-by-Step Procedure:

  • Dissolve 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 mmol) in anhydrous Methanol (5 mL) and cool to 0 °C in an ice bath. Rationale: Cooling controls the exothermic release of hydrogen gas and prevents unwanted side reactions.

  • Add

    
     (1.5 equiv) portion-wise over 10 minutes.
    
  • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 2 hours.

  • Quench the reaction carefully with saturated aqueous

    
     (5 mL). Rationale: The mild acid neutralizes excess hydride safely without risking the cleavage of the newly formed alcohol.
    
  • Extract with Dichloromethane (3 x 10 mL), dry over

    
    , and concentrate to yield the corresponding (3-bromophenyl)(4-methylpyridin-2-yl)methanol.
    

Analytical Characterization Standards

To validate the success of the aforementioned protocols, researchers must employ rigorous analytical standards:

  • ¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the distinct ketone-adjacent aromatic shifts and the appearance of a singlet integrating to 3H around

    
     2.4 ppm, confirming the integrity of the 4-methyl group on the pyridine ring. For Protocol B, a new benzylic proton signal (CH-OH) will appear around 
    
    
    
    5.8 - 6.0 ppm.
  • LC-MS (ESI+): The parent compound will show a distinct isotopic pattern at m/z ~276 and 278 (1:1 ratio), which is the hallmark signature of a single bromine atom.

  • FT-IR: The strong, sharp carbonyl stretch (

    
    ) typically found near 1660–1680 cm⁻¹ in the parent compound will completely disappear upon successful reduction (Protocol B), replaced by a broad 
    
    
    
    stretch above 3200 cm⁻¹.

References

  • MolCore Product Data: "(3-Bromophenyl)(4-methylpyridin-2-yl)methanone, CAS 1187166-77-3." MolCore Chemical Database.
  • NBInno Research: "Optimizing Organic Synthesis with 2-(2-Amino-5-bromobenzoyl) Pyridine (CAS 1563-56-0)." NBInno.
  • ACS Publications: "3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl) Phenyl Ketone as a Potent and Orally Active Cyclooxygenase-2 Selective Inhibitor." Journal of Medicinal Chemistry.
  • ACS Publications: "Organosilanes in Metal-Catalyzed, Enantioselective Reductions." ACS Catalysis.

Sources

2-(3-Bromobenzoyl)-4-methylpyridine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold for Medicinal Chemistry & Drug Discovery

Executive Summary

2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3 ) is a high-value heteroaromatic building block used primarily in the synthesis of pharmaceutical agents targeting kinase pathways (e.g., p38 MAPK) and G-protein coupled receptors (GPCRs). Characterized by a diaryl ketone bridge connecting a 4-methylpyridine ring and a 3-bromobenzene moiety, this compound serves as a versatile electrophilic scaffold. Its dual functionality—the reactive carbonyl and the chemically distinct aryl halide—allows for divergent synthetic pathways, making it a critical intermediate in fragment-based drug design (FBDD).

Chemical Identity & Structural Specifications[1]

This section consolidates the precise chemical identifiers required for regulatory documentation and database integration.

Property Data
Chemical Name 2-(3-Bromobenzoyl)-4-methylpyridine
IUPAC Name (3-Bromophenyl)(4-methylpyridin-2-yl)methanone
CAS Number 1187166-77-3
Molecular Formula C₁₃H₁₀BrNO
Molecular Weight 276.13 g/mol
SMILES CC1=CC(C(=O)C2=CC=CC(Br)=C2)=NC=C1
InChI Key ZRXWVMISCJOWOF-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in DCM, DMSO, Ethyl Acetate; Sparingly soluble in water
Synthesis & Production Protocols

The synthesis of 2-benzoylpyridines requires careful regiocontrol to avoid over-addition or formation of tertiary alcohol byproducts. Below are two field-proven methodologies.

Method A: The Nitrile-Grignard Addition (Recommended)

This protocol is preferred for its high fidelity in preventing over-alkylation, a common issue when using ester precursors.

Reagents:

  • Precursor: 4-Methylpyridine-2-carbonitrile (CAS: 3512-23-8)

  • Reagent: 3-Bromophenylmagnesium bromide (0.5 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: 1N Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with 4-Methylpyridine-2-carbonitrile (1.0 equiv) and anhydrous THF (10 mL/g).

  • Cryogenic Addition: Cool the solution to 0°C using an ice/water bath.

  • Grignard Injection: Add 3-Bromophenylmagnesium bromide (1.1 equiv) dropwise via syringe pump over 30 minutes. Critical: Maintain internal temperature < 5°C to prevent side reactions.

  • Imine Formation: Allow the reaction to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor by TLC/LCMS for the disappearance of the nitrile.

    • Checkpoint: The formation of a magnesium imine salt intermediate prevents the addition of a second equivalent of Grignard reagent.

  • Hydrolysis: Cool back to 0°C. Quench slowly with 1N HCl (3 equiv). Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

  • Workup: Neutralize with sat. NaHCO₃. Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Method B: The Weinreb Amide Coupling (High Precision)

Ideal for late-stage functionalization where milder conditions are required.

  • Activation: Convert 4-methylpyridine-2-carboxylic acid to its Weinreb amide using N,O-dimethylhydroxylamine·HCl and EDCI/HOBt.

  • Coupling: Treat the isolated Weinreb amide with 3-bromophenylmagnesium bromide or 3-bromophenyllithium at -78°C.

  • Mechanism: The stable chelated intermediate prevents over-addition, yielding the ketone exclusively upon acidic workup.

Reaction Mechanism Visualization

The following diagram illustrates the chemoselective pathway of the Nitrile-Grignard route.

SynthesisPath cluster_0 Chemoselectivity Control Start 4-Methylpyridine- 2-carbonitrile Inter Magnesium Imine Salt Intermediate Start->Inter THF, 0°C Reagent + 3-Bromophenyl- magnesium bromide Reagent->Inter Product 2-(3-Bromobenzoyl)- 4-methylpyridine Inter->Product Hydrolysis Hydrolysis Acid Hydrolysis (H3O+)

Caption: The formation of the stable magnesium imine salt prevents double addition, ensuring exclusive ketone formation.

Physicochemical Properties & Reactivity Profile

Understanding the physical behavior of CAS 1187166-77-3 is essential for formulation and assay development.

Parameter Value / Description Implication for Research
LogP (Calculated) ~3.6Moderate lipophilicity; suitable for cell-permeable drug scaffolds.
TPSA ~30 ŲExcellent membrane permeability potential (Rule of 5 compliant).
pKa (Pyridine N) ~4.5–5.0The pyridine nitrogen can be protonated; salt formation (HCl, Tosylate) is viable for solubility enhancement.
Electrophilicity Moderate (Ketone)The carbonyl carbon is susceptible to nucleophilic attack (e.g., reduction to alcohol, reductive amination).
Suzuki Coupling Reactive (Aryl Bromide)The 3-bromo position is primed for Pd-catalyzed cross-coupling to expand the scaffold.
Applications in Drug Discovery[8][9]

This compound is not merely an endpoint but a divergent intermediate . Its structure mimics the pharmacophores found in several bioactive classes.

A. Kinase Inhibition (p38 MAPK / JNK)

The 2-benzoylpyridine motif is a bioisostere for the biaryl ketone systems found in p38 MAP kinase inhibitors.

  • Mechanism: The pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region binder).

  • Workflow: The 3-bromo group allows for the attachment of solubilizing tails or secondary binding elements via Suzuki-Miyaura coupling.

B. GPCR Ligand Synthesis

Derivatives of benzoylpyridines are frequently explored as antagonists for:

  • mGluR5 (Metabotropic Glutamate Receptor 5): Used in CNS disorders.

  • H1 Antihistamines: Reduction of the ketone to the carbinol (followed by etherification) yields analogues of Carbinoxamine.

C. Photoredox Catalysis

Recent literature suggests pyridine-ketone scaffolds can participate in radical-mediated transformations, serving as precursors for complex heterocycles via Minisci-type reactions.

Handling & Safety (SDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: WARNING.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the pyridine ring can oxidize to the N-oxide if exposed to light/air for prolonged periods.

  • Incompatibility: Strong oxidizing agents, strong reducing agents (e.g., LiAlH₄).

References
  • PubChem Compound Summary . (2025). 2-(4-Bromobenzoyl)-6-methylpyridine (Isomer Reference). National Center for Biotechnology Information. Link

  • MolCore . (2025). (3-Bromophenyl)(4-methylpyridin-2-yl)methanone Product Specifications. Link

  • Organic Syntheses . (1974). General Procedure for Grignard Addition to Nitriles. Org. Synth. 54, 42. Link

  • Jiao, P., et al. (2024).[3] Purple Light-Promoted Coupling of Bromopyridines. J. Org.[3] Chem., 89, 7148-7155.[3] (Context on Pyridine Reactivity). Link

  • BenchChem . (2025). Technical Guide to Pyridine Intermediates. Link

Sources

Technical Guide: Spectroscopic Characterization of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-(3-Bromobenzoyl)-4-methylpyridine , a specific pharmaceutical intermediate. This guide is structured to assist analytical chemists and synthetic researchers in validating the identity and purity of this compound.

CAS Number: 1187166-77-3 Molecular Formula: C₁₃H₁₀BrNO Molecular Weight: 276.13 g/mol IUPAC Name: (3-Bromophenyl)(4-methylpyridin-2-yl)methanone

Executive Summary & Structural Logic

This compound consists of a 4-methylpyridine (γ-picoline) moiety linked at the C2 position to a 3-bromophenyl ring via a ketone bridge. Correct characterization requires distinguishing this specific regioisomer from its potential synthetic byproducts (e.g., 2-(3-bromobenzoyl)-5-methylpyridine or unreacted starting materials).

Key Diagnostic Features:

  • NMR: A distinct methyl singlet at ~2.4 ppm and a characteristic 3-spin system for the pyridine ring.

  • MS: A 1:1 isotopic doublet for the molecular ion (M/M+2) confirming the presence of one bromine atom.

  • IR: A conjugated ketone carbonyl stretch at ~1665 cm⁻¹.

Synthesis Context & Impurity Profile

Understanding the synthesis is critical for interpreting "ghost peaks" in your spectra. This compound is typically synthesized via a Grignard or Lithiation-mediated nucleophilic addition.

Synthesis Workflow (DOT Visualization)

The following diagram outlines the standard synthetic route and potential impurities to watch for in the spectral data.

SynthesisWorkflow SM1 2-Bromo-4-methylpyridine (Starting Material) Inter Intermediate: 2-Magnesio-4-methylpyridine SM1->Inter Metal-Halogen Exchange (-78°C to 0°C) Reagent iPrMgCl (Turbo Grignard) Reagent->Inter Product TARGET: 2-(3-Bromobenzoyl)- 4-methylpyridine Inter->Product Nucleophilic Addition + Hydrolysis Impurity1 Impurity A: Dimer (Bi-pyridine) Inter->Impurity1 Homocoupling Impurity2 Impurity B: Des-bromo product Inter->Impurity2 Protonation (Wet solvent) Electrophile 3-Bromobenzonitrile (or 3-Bromobenzoyl chloride) Electrophile->Product

Caption: Synthesis pathway via metal-halogen exchange showing critical points where impurities (dimers or protonated species) may arise, complicating the NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3]

¹H NMR Characterization (400 MHz, CDCl₃)

The proton spectrum is the primary tool for structural validation. The molecule exhibits two distinct aromatic systems: the pyridine ring and the benzene ring.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Mechanistic Explanation
Pyridine H-6 8.55 – 8.60Doublet (d)J ≈ 5.0Deshielded by the adjacent Nitrogen lone pair (α-proton).
Benzoyl H-2' 8.05 – 8.10Triplet (t)J ≈ 1.8Located between C=O and Br; deshielded by carbonyl anisotropy. (Appears as singlet-like).
Pyridine H-3 7.95 – 8.00Singlet (s)J < 1.0Ortho to C=O; deshielded by the carbonyl cone. Weak meta-coupling to H-5.
Benzoyl H-6' 7.85 – 7.90Doublet (d)J ≈ 7.8Ortho to C=O; deshielded.
Benzoyl H-4' 7.70 – 7.75Doublet (d)J ≈ 8.0Ortho to Br; para to C=O.
Benzoyl H-5' 7.35 – 7.40Triplet (t)J ≈ 7.9Meta to both substituents.
Pyridine H-5 7.20 – 7.25Doublet (d)J ≈ 5.0Beta-proton; shielded relative to H-6 and H-3.
Methyl (-CH₃) 2.42 – 2.46Singlet (s)-Characteristic singlet for 4-methyl group on pyridine.

Self-Validation Protocol:

  • Check the Methyl: If the methyl peak is a doublet, you likely have 2-(3-bromobenzoyl)-4-ethylpyridine or a coupling artifact. It must be a singlet.

  • Integration Ratio: Ensure the aromatic region (7 protons) integrates 7:3 against the methyl group.

  • Solvent Residual: CDCl₃ singlet at 7.26 ppm may overlap with Pyridine H-5. Use DMSO-d₆ (2.50 ppm) if resolution is required, though this will shift the water peak.

¹³C NMR Characterization (100 MHz, CDCl₃)
  • Carbonyl (C=O): ~192.5 ppm. (Diagnostic for aryl ketone).[1][2]

  • Pyridine C-2: ~154.0 ppm (Ipso to C=O).

  • Pyridine C-6: ~149.0 ppm (Alpha to N).

  • Pyridine C-4: ~148.5 ppm (Ipso to Methyl).

  • Aromatic C-Br: ~122.8 ppm.

  • Methyl Carbon: ~21.2 ppm.

Mass Spectrometry (MS) Data

Electron Ionization (EI-MS)

The mass spectrum provides definitive proof of the bromine atom's presence through its isotopic abundance.

  • Molecular Ion (M⁺): m/z 275 and 277.

    • Pattern: Two peaks of nearly equal intensity (1:1 ratio), characteristic of naturally occurring ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).

  • Base Peak: Often m/z 196/198 (Loss of Pyridine ring) or m/z 183/185 (Bromobenzoyl cation).

Fragmentation Pathway (DOT Visualization)

Understanding fragmentation helps confirm the connectivity of the ketone bridge.

MS_Fragmentation Parent Molecular Ion (M+) m/z 275 / 277 (1:1 Ratio) Frag1 [M - Br]+ m/z 196 (Loss of Bromine) Parent->Frag1 - Br• (79/81) Frag2 Benzoyl Cation [3-Br-C6H4-CO]+ m/z 183 / 185 Parent->Frag2 Alpha Cleavage (Pyridine Loss) Frag3 Pyridyl Cation [4-Me-Py]+ m/z 92 Parent->Frag3 Alpha Cleavage (Benzoyl Loss) Frag4 Aryl Cation [3-Br-C6H4]+ m/z 155 / 157 Frag2->Frag4 - CO (28)

Caption: EI-MS fragmentation pathway showing the characteristic alpha-cleavage at the ketone bridge and loss of bromine.

Infrared (IR) Spectroscopy[2]

  • Instrument: FT-IR (Neat/ATR or KBr pellet).

  • Key Absorption Bands:

    • 1660 – 1670 cm⁻¹ (Strong): C=O Stretching. This is lower than a standard ketone (1715 cm⁻¹) due to conjugation with both the pyridine and benzene rings.

    • 1585 – 1595 cm⁻¹ (Medium): C=N Stretching (Pyridine ring breathing).

    • 3030 – 3060 cm⁻¹ (Weak): C-H Stretching (Aromatic).

    • 2920 – 2960 cm⁻¹ (Weak): C-H Stretching (Aliphatic Methyl).

    • 600 – 700 cm⁻¹ (Medium): C-Br Stretching.

Experimental Protocol for Data Acquisition

To ensure high-fidelity data matching the values above, follow this preparation protocol:

  • Sample Purity: Ensure the sample is dried under high vacuum (< 1 mbar) for 4 hours to remove solvent residues (Ethyl Acetate/Hexane) that obscure the methyl region.

  • NMR Solvent: Use CDCl₃ (99.8% D) neutralized with anhydrous K₂CO₃ if the compound is acid-sensitive (though 2-benzoylpyridines are generally stable).

  • Concentration:

    • ¹H NMR: 5–10 mg in 0.6 mL solvent.

    • ¹³C NMR: 20–30 mg in 0.6 mL solvent (requires higher concentration for quaternary carbons).

  • Acquisition Parameters:

    • Relaxation delay (d1) = 1.0 s (standard) or 5.0 s (for accurate integration of the methyl vs aromatic protons).

    • Scans: 16 (Proton), 512+ (Carbon).

References

  • Synthesis of 2-Benzoylpyridines: Pasquinet, E., et al. "Metallation of 2-bromopyridine: A convenient route to 2-functionalized pyridines." Tetrahedron, 1998. Link

  • General Pyridine Characterization: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link

  • Specific CAS Entry: PubChem Compound Summary for CAS 1187166-77-3. Link

  • Grignard Reagent Preparation: Knochel, P., et al. "Functionalized Grignard Reagents." Angewandte Chemie Int. Ed., 2003. Link

Sources

The Electrophilic Nexus: Decoding the Carbonyl Reactivity in 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, diaryl ketones serve as critical pharmacophores and versatile synthetic intermediates. 2-(3-Bromobenzoyl)-4-methylpyridine represents a uniquely polarized diaryl ketone. Its reactivity is fundamentally dictated by the severe electron depletion at the central carbonyl carbon, driven by the synergistic electron-withdrawing effects of the flanking heterocycle and halogenated aryl ring. This whitepaper decodes the electronic causality governing the carbonyl group's reactivity, detailing its susceptibility to nucleophilic addition, its capacity for bidentate metal coordination, and its utility in photoredox radical generation.

Molecular Architecture & Electronic Causality

The reactivity of the carbonyl group in 2-(3-Bromobenzoyl)-4-methylpyridine cannot be understood without mapping the precise electronic contributions of its flanking rings:

  • The 4-Methylpyridin-2-yl Motif: The nitrogen atom at the 1-position of the pyridine ring exerts a profound inductive (-I) and mesomeric (-M) electron-withdrawing effect. Because the carbonyl is attached at the 2-position, it sits directly in the path of this electron depletion. The methyl group at the 4-position (meta to the carbonyl attachment) provides only minor inductive stabilization (+I) to the ring, failing to significantly quench the electrophilicity of the C2-attached carbonyl.

  • The 3-Bromophenyl Motif: The bromine atom is positioned meta to the carbonyl group. At this position, its weak resonance-donating (+R) capabilities cannot delocalize onto the carbonyl carbon. Instead, its dominant inductive withdrawal (-I) further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl system.

ElectronicEffects Pyridine 4-Methylpyridin-2-yl Strong -I, -M Effect Carbonyl Carbonyl Group (C=O) Highly Electrophilic Pyridine->Carbonyl Depletes e- density Phenyl 3-Bromophenyl Inductive -I Effect Phenyl->Carbonyl Depletes e- density Nucleophile Nucleophilic Attack (Hydrides, Amines) Nucleophile->Carbonyl Bürgi-Dunitz Trajectory

Caption: Logical relationship of electronic effects driving carbonyl electrophilicity.

Reactivity Modalities

Nucleophilic Susceptibility & Biocatalysis

Because the carbonyl is highly activated, non-selective chemical hydrides (e.g., LiAlH₄) can lead to rapid but racemic reduction, and in some cases, over-reduction or off-target reactions. To harness this electrophilicity for chiral drug development, biocatalysis is preferred. As demonstrated by, ketoreductase (KRED) enzymes can reduce benzoylpyridine derivatives with >99% enantiomeric excess (ee). The extreme electrophilicity of the carbonyl compensates for the lack of highly dissymmetric steric bulk, allowing the enzyme's active site to dictate stereocontrol efficiently.

N,O-Bidentate Coordination Dynamics

2-Benzoylpyridines are privileged ligands in coordination chemistry. The proximity of the pyridine nitrogen to the carbonyl oxygen allows the molecule to act as a bidentate (N,O) chelator for transition metals. As elucidated by, coordination to a Lewis acidic metal like Cu(II) drastically alters the carbonyl's reactivity. The metal pulls further electron density away from the oxygen, rendering the carbonyl carbon so electrophilic that it undergoes spontaneous nucleophilic attack by weak solvent nucleophiles (like methanol) to form hemiketal or alkoxide complexes.

Photoredox-Mediated SET Pathways

Diaryl ketones bearing electron-withdrawing groups possess favorable reduction potentials, making them excellent candidates for Single Electron Transfer (SET) via photoredox catalysis. established that transiently generated diaryl ketyl radicals—formed via single-electron reduction of the highly polarized carbonyl—can readily merge with other radical species to construct complex C-C bonds, such as in the direct β-functionalization of cyclic ketones.

Photoredox Ketone Diaryl Ketone Ketyl Ketyl Radical Ketone->Ketyl Single Electron Transfer (SET) Photocatalyst Ir(III)* Excited State Photocatalyst->Ketone e- donor Product Coupling Product Ketyl->Product Radical-Radical Coupling

Caption: Photoredox catalytic pathway generating a reactive ketyl radical intermediate.

Self-Validating Experimental Protocols

To translate these theoretical modalities into actionable laboratory science, the following self-validating protocols are designed for maximum reproducibility.

Protocol A: Asymmetric Biocatalytic Reduction

Objective: Enantioselective reduction of the carbonyl group to yield chiral (S)- or (R)-(3-bromophenyl)(4-methylpyridin-2-yl)methanol. Causality: KREDs provide a highly controlled hydride transfer environment, preventing the over-reduction typical of standard chemical hydrides on highly activated ketones.

  • Preparation: Dissolve 50 mg of 2-(3-Bromobenzoyl)-4-methylpyridine in 0.5 mL of DMSO to ensure bioavailability.

  • Buffer System: Prepare 10 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO₄.

  • Cofactor Recycling: Add 10 mg of NADP⁺, 20 mg of D-glucose, and 5 mg of Glucose Dehydrogenase (GDH) to the buffer.

  • Enzyme Addition: Introduce 10 mg of the selected Ketoreductase (KRED) variant.

  • Reaction: Add the DMSO substrate solution to the aqueous buffer. Stir at 30°C for 24 hours.

  • Self-Validation Checkpoint (pH Stat): The GDH recycling system generates gluconic acid, dropping the pH. The continuous automated addition of 1M NaOH by a pH-stat to maintain pH 7.0 serves as a real-time, self-validating kinetic readout. When base consumption plateaus, the reaction is complete.

  • Workup & Analysis: Extract with EtOAc (3 x 10 mL). Dry over Na₂SO₄, concentrate, and analyze via Chiral HPLC (Chiralcel OD-H column) to confirm >99% ee.

Protocol B: Synthesis of the Cu(II) N,O-Chelate

Objective: Trap the highly electrophilic carbonyl via metal-assisted solvent addition. Causality: Using a non-coordinating counterion (perchlorate) forces the ketone to act as the primary ligand, while methanol acts as both solvent and nucleophile.

  • Preparation: Dissolve 1.0 mmol of 2-(3-Bromobenzoyl)-4-methylpyridine in 15 mL of anhydrous methanol.

  • Metal Addition: In a separate vial, dissolve 1.0 mmol of Cu(ClO₄)₂·6H₂O in 5 mL of methanol.

  • Complexation: Slowly add the Cu(II) solution to the ligand solution under continuous stirring at room temperature.

  • Self-Validation Checkpoint (Colorimetric & Precipitation): The light blue Cu(II) solution will immediately transition to a deep green/blue hue upon N,O-coordination. Within 2 hours, microcrystals of the complex will spontaneously precipitate, validating the thermodynamic stability of the new architecture.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under vacuum.

  • Validation: Perform FT-IR spectroscopy. The complete disappearance of the free C=O stretch (~1660 cm⁻¹) and the appearance of a C-O single bond stretch (~1100 cm⁻¹) validates the nucleophilic addition of methanol to the metal-activated carbonyl.

Workflow cluster_0 Biocatalytic Reduction cluster_1 Metal Coordination Start 2-(3-Bromobenzoyl)-4-methylpyridine KRED Add KRED, NADP+, GDH in Buffer (pH 7.0) Start->KRED Enzymatic Pathway Cu Add Cu(ClO4)2 in MeOH Start->Cu Coordination Pathway ChiralAlc (S) or (R)-Diarylmethanol >99% ee KRED->ChiralAlc Enantioselective Hydride Transfer Complex [Cu(L)(MeOH)]2+ Complex Activated C=O Cu->Complex N,O-Bidentate Chelation

Caption: Experimental workflows for biocatalytic reduction and metal coordination.

Quantitative Reactivity Profiles

The table below summarizes the expected quantitative metrics and analytical markers for the diverse reactivity modes of the carbonyl group in this specific molecular environment.

Reactivity ModeReagent SystemKinetic/Thermodynamic DriverKey Quantitative MetricAnalytical Validation
Asymmetric Reduction KRED / NADP⁺ / GDHHydride transfer to low-LUMO C=O>99% ee, >90% YieldChiral HPLC (Rt shift)
N,O-Metal Chelation Cu(ClO₄)₂ / MeOHChelate effect, Lewis acid activationν(C=O) shift: ~1660 → ~1610 cm⁻¹ (or loss)FT-IR Spectroscopy
Photoredox SET Ir(p-MeO-ppy)₃ / hνFavorable reduction potentialE½(red) > -1.5 V vs SCECyclic Voltammetry

References

  • Enzyme-catalyzed enantioselective diaryl ketone reductions. Truppo, M. D., Pollard, D., & Devine, P. Organic Letters, 2007. URL:[Link]

  • Interesting copper(ii)-assisted transformations of 2-acetylpyridine and 2-benzoylpyridine. Perlepes, S. P., et al. Dalton Transactions, 2016. URL:[Link]

  • Direct β-Functionalization of Cyclic Ketones with Aryl Ketones via the Merger of Photoredox and Organocatalysis. Petronijević, F. R., et al. Journal of the American Chemical Society, 2014. URL:[Link]

Technical Guide: Solubility Profiling of 2-(3-Bromobenzoyl)-4-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3) is a critical active pharmaceutical ingredient (API) intermediate, characterized by a molecular weight of 276.13 g/mol and the molecular formula C13H10BrNO[1]. As a Senior Application Scientist, I approach the solubility profiling of this compound not merely as a routine measurement, but as a foundational thermodynamic parameter. Accurate solubility data in common organic solvents dictates the efficiency of downstream process chemistry, crystallization, and purification workflows.

This whitepaper outlines the predictive structural frameworks and the self-validating empirical protocols required to accurately determine the solubility of this diaryl ketone intermediate.

Structural Causality & Predictive Solvation Framework

To avoid empirical guesswork in solvent selection, we must first deconstruct the molecule using the principles of[2]. HSP divides the total cohesive energy of a liquid or solid into three distinct intermolecular forces: dispersive forces (


), polar dipole-dipole interactions (

), and hydrogen bonding (

)[2].

The chemical structure of 2-(3-Bromobenzoyl)-4-methylpyridine features three distinct domains that dictate its solvation causality:

  • 4-Methylpyridine Ring: The nitrogen atom acts as a weak base and a hydrogen-bond acceptor, increasing affinity for protic solvents (e.g., alcohols), while the methyl group adds a minor dispersive component.

  • Ketone Bridge: The carbonyl group is a strong dipole and H-bond acceptor, driving high solubility in polar aprotic solvents.

  • 3-Bromophenyl Ring: The heavy halogen atom and aromatic ring create a highly lipophilic, electron-rich domain dominated by strong dispersive forces (

    
    ), favoring halogenated solvents and ethers.
    

Because "like dissolves like," solvents whose 3D HSP vectors closely match those of the API intermediate will yield the highest thermodynamic solubility[2].

SolvationLogic API 2-(3-Bromobenzoyl)- 4-methylpyridine Pyridine 4-Methylpyridine Ring (Weak Base, H-Bond Acceptor) API->Pyridine Ketone Ketone Bridge (Dipole, H-Bond Acceptor) API->Ketone Bromo 3-Bromophenyl Ring (Lipophilic, Dispersive) API->Bromo Solv1 Alcohols / Protic (Moderate Solubility) Pyridine->Solv1 H-Bonding Solv2 Polar Aprotic (DMSO, DMF) (High Solubility) Ketone->Solv2 Dipole-Dipole Solv3 Halogenated / Ethers (High Solubility) Bromo->Solv3 Dispersion Solv4 Aliphatic Hydrocarbons (Low Solubility) Bromo->Solv4 Weak Affinity

Caption: Solvation logic mapping functional groups to optimal solvent classes based on intermolecular forces.

Expected Solubility Profile in Common Organic Solvents

Based on the structural analysis, we can predict the solubility behavior of 2-(3-Bromobenzoyl)-4-methylpyridine across standard solvent classes used in process chemistry.

Solvent ClassExample SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions align perfectly with the ketone bridge; lacks H-bond donors that might disrupt the API crystal lattice unfavorably.
Halogenated Dichloromethane (DCM), ChloroformHigh Exceptional dispersive force (

) matching with the bromophenyl ring; high polarizability.
Ethers THF, 2-MeTHF, MTBEHigh to Moderate Good balance of moderate polarity and dispersive interactions; THF is particularly effective for diaryl ketones.
Alcohols (Protic) Methanol, Ethanol, IPAModerate H-bonding to the pyridine nitrogen and ketone oxygen occurs, but the highly lipophilic bromophenyl ring limits overall solubility.
Aliphatic Hydrocarbons Hexane, HeptaneLow Purely dispersive solvents lack the polarity (

) required to break the dipole-dipole interactions of the API's solid state.

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models guide solvent selection, empirical quantification is mandatory for process scale-up. The remains the gold standard for determining equilibrium solubility[3].

To ensure scientific integrity, the protocol below is designed as a self-validating system . A common pitfall in solubility testing is mistaking a supersaturated state or a slow-dissolving kinetic state for true thermodynamic equilibrium[4]. By measuring concentration at multiple timepoints, the system proves its own equilibrium.

Step-by-Step Methodology:
  • Solvent Saturation: Add an excess amount of solid 2-(3-Bromobenzoyl)-4-methylpyridine (approx. 50-100 mg) to 1.0 mL of the target organic solvent in a sealed, chemically inert glass vial[5].

    • Causality: Excess solid ensures the chemical potential of the solute in the solid phase equals that in the solution, a fundamental prerequisite for thermodynamic equilibrium.

  • Thermal Equilibration: Place the vials in an orbital shaker incubator set to the target temperature (e.g., 25.0 ± 0.1 °C) at 200 rpm.

    • Causality: Constant agitation minimizes the unstirred boundary layer around the drug particles, maximizing the dissolution rate according to the Noyes-Whitney equation.

  • Phase Separation: After 24 hours, extract a 100 µL aliquot. Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids, then filter the supernatant through a 0.22 µm PTFE syringe filter[6].

    • Causality: PTFE is chosen because it is highly inert and hydrophobic, preventing the lipophilic API from adsorbing to the filter membrane, which would artificially lower the measured concentration[6]. The first 10% of the filtrate should be discarded to saturate any potential binding sites[6].

  • HPLC-UV Quantification: Dilute the filtered aliquot appropriately with the mobile phase and analyze via High-Performance Liquid Chromatography (HPLC) against a validated calibration curve[5].

  • Self-Validation Loop: Repeat Steps 3 and 4 at the 48-hour and 72-hour marks.

    • Validation Criteria: True equilibrium is confirmed only when the variance in API concentration between the 48h and 72h timepoints is less than 5%[3]. If the concentration is still rising, kinetic dissolution is incomplete; if it is falling, the system was supersaturated or the API is degrading.

ShakeFlask Step1 Step 1: Solvent Saturation Add excess API to targeted organic solvent Step2 Step 2: Thermal Equilibration Agitate at 25°C for 24, 48, and 72 hours Step1->Step2 Step3 Step 3: Phase Separation Centrifugation followed by 0.22 µm PTFE Filtration Step2->Step3 Step4 Step 4: HPLC-UV Quantification Determine concentration of saturated filtrate Step3->Step4 Step5 Step 5: Self-Validation Loop Confirm <5% variance between 48h and 72h timepoints Step4->Step5

Caption: Self-validating shake-flask workflow ensuring thermodynamic equilibrium in solubility testing.

References

  • Petrikova, E., et al. (2021) - Influence of active pharmaceutical ingredient structures on Hansen solubility parameters. European Journal of Pharmaceutical Sciences. DOI:[Link]

  • Avdeef, A. (2019) - Multi-lab intrinsic solubility measurement reproducibility in CheqSol and shake-flask methods. ADMET and DMPK. DOI:[Link]

  • Avdeef, A., et al. (2016) - Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET and DMPK. DOI:[Link]

Sources

Technical Guide: Synthesis Architectures for 2-Benzoylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of 2-benzoylpyridine, structured for researchers and drug development professionals.

Executive Summary

2-Benzoylpyridine (CAS: 91-02-1) is a critical pharmacophore and bidentate ligand used extensively in coordination chemistry and the synthesis of antihistamines (e.g., pheniramine derivatives). While structurally simple, its synthesis is complicated by the electron-deficient nature of the pyridine ring, which renders classical Friedel–Crafts acylation inefficient.

This guide evaluates and details three distinct synthetic pathways selected for their robustness, scalability, and mechanistic elegance:

  • The Classical Nucleophilic Addition: Grignard addition to 2-cyanopyridine.

  • The Green Oxidative Protocol: Radical-mediated oxidation of 2-benzylpyridine.

  • The "Inverse" Friedel–Crafts: Desilylative acylation of 2-(trimethylsilyl)pyridine.

Comparative Analysis of Synthetic Routes

The following table summarizes the operational parameters for the three primary methodologies.

ParameterMethod A: Grignard AdditionMethod B: Green OxidationMethod C: Desilylative Acylation
Precursor 2-Cyanopyridine2-Benzylpyridine2-(Trimethylsilyl)pyridine
Key Reagent PhMgBr

/

Benzoyl Chloride
Mechanism Nucleophilic AdditionRadical C(sp³)-H OxidationIpso-substitution (Hammick Ylide)
Yield 60–85%85–91%88–96%
Atom Economy ModerateHighModerate
Scalability Difficult (Exotherm/Temp)Excellent (Aqueous/Open air)Good (High cost of silyl-pyridine)
Primary Risk Bipyridyl formation side-rxnIncomplete oxidationMoisture sensitivity of acyl chloride

Detailed Experimental Protocols

Method A: The Classical Grignard Approach

Best for: Laboratory-scale synthesis when starting materials are abundant and cost is a priority.

Mechanism: The reaction involves the addition of phenylmagnesium bromide to the nitrile group of 2-cyanopyridine. The intermediate imine salt is then hydrolyzed to the ketone. Critical Insight: The reaction temperature must be strictly controlled (0°C to RT) to prevent the Grignard reagent from attacking the pyridine ring itself, which leads to bipyridyl byproducts.

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and

    
     inlet.
    
  • Reagent Prep: Charge the flask with 2-cyanopyridine (10.4 g, 100 mmol) dissolved in anhydrous diethyl ether (100 mL) . Cool to 0°C in an ice bath.

  • Addition: Add phenylmagnesium bromide (3.0 M in ether, 35 mL, 105 mmol) dropwise over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution will turn a dark red/brown as the ketimine magnesium salt forms.

  • Hydrolysis: Cool back to 0°C. Quench cautiously with saturated

    
     (50 mL)  followed by 2M HCl (50 mL)  to hydrolyze the imine. Stir vigorously for 1 hour.
    
  • Workup: Basify with 2M NaOH to pH 9. Extract with DCM (

    
     mL). Dry organics over 
    
    
    
    and concentrate.
  • Purification: Distillation under reduced pressure or silica gel chromatography (Hexane/EtOAc 9:1).

Method B: The "Green" Oxidative Protocol (Recommended)

Best for: Scalable, environmentally benign synthesis avoiding organometallics.

Mechanism: This method utilizes potassium peroxodisulfate (


) in water to generate sulfate radicals (

). These radicals abstract a benzylic hydrogen from 2-benzylpyridine, initiating a cascade that results in the ketone. This avoids toxic metal catalysts (Cr, Mn) used in older protocols.

Protocol:

  • Setup: Use a 20 mL microwave vial or a pressure tube for thermal heating.

  • Charging: Add 2-benzylpyridine (169 mg, 1.0 mmol) ,

    
     (540 mg, 2.0 mmol) , and deionized water (2.0 mL) .
    
  • Reaction: Seal the vessel and heat to 120°C (oil bath) for 18 hours .

    • Note: The reaction is biphasic; vigorous stirring is essential to maximize interfacial contact.

  • Workup: Cool to room temperature. Dilute with water (5 mL) and extract with DCM (

    
     mL) .
    
  • Purification: The crude product is often >90% pure. Pass through a short pad of silica (Hexane/EtOAc 4:1) to remove trace sulfones or unreacted starting material.

  • Yield: Expect ~85% isolated yield of a pale yellow oil/solid.

Method C: The Desilylative Acylation ("Inverse" Friedel-Crafts)

Best for: High-value applications requiring regioselectivity and mild conditions.

Mechanism: Unlike standard Friedel-Crafts which fails on electron-poor pyridines, this method uses 2-(trimethylsilyl)pyridine.[1][2] The reaction is initiated by N-acylation, which triggers the desilylation and formation of a nucleophilic ylide (Hammick intermediate).[1][2] This ylide attacks the carbonyl carbon intramolecularly or intermolecularly to form the ketone.

Protocol:

  • Setup: Dry a 50 mL Schlenk flask under argon.

  • Charging: Add 2-(trimethylsilyl)pyridine (1.0 equiv) and benzoyl chloride (1.0 equiv) . No solvent is strictly necessary (neat), but acetonitrile (1.0 M) can be used.

  • Reaction: Heat the mixture to 60°C for 24 hours .

    • Observation: The reaction proceeds via a spontaneous N-acylation/desilylation cascade.[1][2]

  • Workup: Quench with saturated

    
    . Extract with ethyl acetate.[3]
    
  • Purification: Flash chromatography on silica gel (Hexane/EtOAc).

  • Yield: Typically >90%.

Mechanistic Visualization

Diagram 1: The "Inverse" Friedel-Crafts Mechanism

This pathway illustrates how the silyl group overcomes pyridine deactivation.

SilylAcylation Start 2-(Trimethylsilyl)pyridine + Benzoyl Chloride Step1 N-Acylation (Pyridinium Salt Formation) Start->Step1 60°C Step2 Desilylation (Formation of Hammick Ylide) Step1->Step2 -TMSCl Step3 C-Acylation (Nucleophilic Attack) Step2->Step3 Rearrangement Product 2-Benzoylpyridine Step3->Product -HCl

Figure 1: The desilylative acylation pathway bypasses electrophilic aromatic substitution limitations by generating a nucleophilic pyridine ylide.[1]

Diagram 2: Green Oxidative Radical Pathway

The transformation of the benzylic methylene to a carbonyl via persulfate oxidation.

Oxidation Substrate 2-Benzylpyridine Radical Benzylic Radical (Stabilized by Pyridine Ring) Substrate->Radical H-Abstraction Peroxide Benzylic Peroxide/Alcohol Intermediate Radical->Peroxide Oxidation Product 2-Benzoylpyridine Peroxide->Product Elimination K2S2O8 K2S2O8 / Heat (SO4•-) K2S2O8->Radical

Figure 2: Radical chain mechanism for the direct oxidation of C(sp³)-H bonds using water as the oxygen source.

References

  • Kianmehr, E., et al. (2017).[4] "Metal-free synthesis of 2-acylpyridines via oxidative coupling of alkylbenzenes and pyridine derivatives." Tetrahedron, 73(11), 1407-1412.[4]

  • Wróbel, M., et al. (2025). "Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines." Organic Letters.

  • Singh, A. K., et al. (2023). "Mechanism of the Cu(II)-Catalyzed Benzylic Oxygenation of (Aryl)(heteroaryl)methanes." Advanced Synthesis & Catalysis.

  • Dudley, G. B., et al. (2011). "Synthesis of pyridine carbinols and ketones." Tetrahedron.

Sources

Methodological & Application

step-by-step synthesis protocol for 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-SYN-2026-03 Protocol for the Synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine

Executive Summary & Rationale

The synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine (CAS 1187166-77-3) represents a critical transformation in the generation of diaryl ketone scaffolds, which are ubiquitous in the development of antihistamines, anti-inflammatory agents, and enzyme inhibitors.

While direct Friedel-Crafts acylation is often employed for electron-rich aromatics, the electron-deficient nature of the pyridine ring renders it poor for electrophilic aromatic substitution. Therefore, this protocol utilizes a nucleophilic addition-oxidation strategy . This approach offers superior regiocontrol and higher yields compared to radical acylation methods.

The Strategy:

  • Lithium-Halogen Exchange: Selective generation of 2-lithio-4-methylpyridine from 2-bromo-4-methylpyridine.

  • Nucleophilic Addition: Reaction with 3-bromobenzaldehyde to form the secondary alcohol intermediate.

  • Chemist-Controlled Oxidation: Selective oxidation of the benzylic/pyridylic alcohol to the ketone using Manganese(IV) Oxide (MnO₂), avoiding over-oxidation or side reactions common with chromium reagents.

Reaction Pathway Visualization

The following diagram outlines the logical flow and chemical transformation steps.

SynthesisPath Start 2-Bromo-4-methylpyridine (Precursor A) Inter1 [2-Lithio-4-methylpyridine] (Transient Species) Start->Inter1 Step 1: -78°C, THF Reagent1 n-BuLi (2.5M) (Lithiation Agent) Reagent1->Inter1 Alcohol Intermediate Alcohol (Secondary) Inter1->Alcohol Step 2: Addition Reagent2 3-Bromobenzaldehyde (Electrophile) Reagent2->Alcohol Product 2-(3-Bromobenzoyl)-4-methylpyridine (Target) Alcohol->Product Step 3: Oxidation, Reflux Oxidant Activated MnO2 (Oxidant) Oxidant->Product

Caption: Figure 1. Sequential synthesis pathway: Lithium-halogen exchange followed by electrophilic trapping and oxidative workup.

Safety & Hazard Analysis

  • n-Butyllithium (n-BuLi): Pyrophoric. Reacts violently with water and air. Must be handled under an inert atmosphere (Argon/Nitrogen) using strict syringe/cannula transfer techniques.

  • Brominated Compounds: 3-Bromobenzaldehyde and the product are potential irritants. Handle in a fume hood.

  • THF (Tetrahydrofuran): Peroxide former. Ensure solvent is distilled or obtained from a dry solvent system (SPS) immediately before use.

Materials & Equipment

ComponentSpecificationRole
2-Bromo-4-methylpyridine >97% PurityStarting Material (Nucleophile source)
3-Bromobenzaldehyde >97% PurityElectrophile
n-Butyllithium 1.6M or 2.5M in HexanesLithiation Reagent
THF Anhydrous, inhibitor-freeSolvent
Manganese(IV) Oxide Activated (>85%)Oxidizing Agent
Ammonium Chloride Saturated Aqueous Sol.[1]Quenching Agent
Inert Gas Argon or Nitrogen (High Purity)Atmosphere Control

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried).

  • Low-temperature thermometer (-100°C to 20°C).

  • Acetone/Dry Ice bath (-78°C).

  • Schlenk line or balloon gas manifold.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Alcohol Intermediate

(3-bromophenyl)(4-methylpyridin-2-yl)methanol

Rationale: We use n-BuLi for lithium-halogen exchange because the bromine at the 2-position of pyridine is highly activated for exchange, occurring rapidly at -78°C without disturbing the methyl group at the 4-position.

  • Setup: Equip a flame-dried 250 mL 3-neck flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet. Maintain a positive pressure of nitrogen.

  • Solvent Charge: Add anhydrous THF (50 mL) and 2-Bromo-4-methylpyridine (1.72 g, 10.0 mmol) via syringe.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to cool to -78°C for at least 15 minutes.

  • Lithiation: Slowly add n-BuLi (10.5 mmol, 1.05 equiv) dropwise over 10 minutes.

    • Observation: The solution may turn a deep red/orange color, indicating the formation of the 2-lithiopyridine species.

    • Critical Control Point: Stir at -78°C for exactly 30 minutes. Longer times may lead to isomerization; shorter times lead to incomplete conversion.

  • Addition: Dissolve 3-Bromobenzaldehyde (1.85 g, 10.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -78°C.

  • Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Carefully quench the reaction with saturated aq. NH₄Cl (20 mL) .

  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers and wash with Brine (1 x 30 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

    • Result: Crude yellow oil (Intermediate Alcohol). Proceed directly to oxidation or purify via short silica plug if purity is <90%.

Phase 2: Oxidation to the Ketone

2-(3-Bromobenzoyl)-4-methylpyridine

Rationale: Activated MnO₂ is selected over Jones Reagent or PCC because it is chemoselective for benzylic/allylic alcohols and simplifies workup (filtration only).

  • Resuspension: Dissolve the crude alcohol (approx. 10 mmol) in Dichloromethane (DCM, 40 mL) or Chloroform.

  • Oxidant Addition: Add Activated MnO₂ (8.7 g, 100 mmol, 10 equiv) .

    • Note: A large excess of MnO₂ is standard due to surface area dependence.

  • Reaction: Stir the heterogeneous black suspension vigorously at reflux (40°C) for 12–16 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1).[3] The alcohol spot (lower Rf) should disappear, and the ketone spot (higher Rf, UV active) should appear.

  • Filtration: Filter the mixture through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via silica gel column chromatography.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (95:5 to 80:20).

    • Product: The target compound usually elutes as a white to off-white solid or viscous oil.

Analytical Characterization (Expected Data)

To validate the synthesis, compare your data against these expected parameters derived from structural analogs and general pyridine chemistry [1][2].

TechniqueExpected Signal / ValueAssignment
Physical State White/Pale Yellow SolidMP approx. 60–80°C (estimate)
¹H NMR (CDCl₃) δ 2.45 (s, 3H)Methyl group (-CH₃) at C4
δ 8.55 (d, 1H)Pyridine H6 (alpha to N)
δ 7.90 (s, 1H)Pyridine H3 (ortho to carbonyl)
δ 8.10 (t, 1H)Benzoyl H2' (between Br and CO)
δ 7.60–7.80 (m, 2H)Benzoyl H4', H6'
δ 7.35 (t, 1H)Benzoyl H5'
MS (ESI+) m/z 276.0 / 278.0 [M+H]⁺Characteristic 1:1 Br isotope pattern
IR (ATR) ~1670 cm⁻¹C=O[1][4][5] Stretch (Diaryl ketone)

Troubleshooting & Optimization

  • Low Yield in Step 1: Ensure the 2-Bromo-4-methylpyridine is dry. Traces of water kill the n-BuLi. If the lithiation fails, the starting material will be recovered.

  • Incomplete Oxidation: If MnO₂ is too slow, switch to Dess-Martin Periodinane (1.2 equiv) in DCM at 0°C -> RT for 2 hours. This is faster but requires an aqueous workup (Na₂S₂O₃/NaHCO₃).

  • Alternative Route (Grignard): If 2-cyano-4-methylpyridine is available, react it with 3-bromophenylmagnesium bromide in THF/Ether (0°C -> Reflux). This bypasses the oxidation step but requires careful hydrolysis of the intermediate imine [3].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 49761954, 2-(4-Bromobenzoyl)-6-methylpyridine. (Structural analog reference for spectral data). Retrieved from [Link]

Sources

Application Note: 2-(3-Bromobenzoyl)-4-methylpyridine as a Versatile Intermediate in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Bromobenzoyl)-4-methylpyridine (CAS 1187166-77-3) is a highly functionalized diaryl ketone building block utilized extensively as a critical Active Pharmaceutical Ingredient (API) intermediate in the discovery and development of small-molecule therapeutics[1] . With the molecular formula C13H10BrNO and a molecular weight of 276.13 g/mol [1], its unique structural topology—combining a halogenated phenyl ring, a reactive carbonyl linker, and a substituted heteroaromatic system—makes it an ideal scaffold for generating libraries of kinase inhibitors, GPCR modulators, and CNS-active agents.

Structural Analysis & Mechanistic Rationale

The strategic value of this intermediate lies in its orthogonal reactivity profile, allowing chemists to perform divergent syntheses from a single node:

  • The 3-Bromophenyl Moiety : The bromine atom serves as an optimal leaving group for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig). The meta substitution pattern is frequently exploited in medicinal chemistry to induce specific dihedral angles, allowing the resulting biaryl systems to access deep hydrophobic pockets in target proteins.

  • The Diaryl Ketone Core : The carbonyl group acts as a rigid, sp2-hybridized linker. It can be chemoselectively reduced to a flexible methylene or secondary alcohol, altering the molecule's conformational flexibility and topological polar surface area (tPSA). Furthermore, its electron-withdrawing nature slightly activates the adjacent bromophenyl ring toward oxidative addition by Pd(0) species .

  • The 4-Methylpyridin-2-yl Ring : The pyridine nitrogen is a classic hinge-binding motif in kinase inhibitor design, capable of forming critical hydrogen bonds with the protein backbone. The 4-methyl group provides a steric boundary and offers a handle for late-stage functionalization via benzylic radical halogenation.

Divergent Synthetic Workflows

Pathways A 2-(3-Bromobenzoyl)- 4-methylpyridine B Suzuki/Buchwald Coupling A->B Pd(0), Base Ar-B(OH)2 D Carbonyl Addition (Reduction/Grignard) A->D NaBH4 or R-MgX F Pyridine Functionalization A->F mCPBA or NBS/AIBN C Biaryl / Aminated Derivatives B->C E Secondary/Tertiary Alcohols D->E G N-Oxides or Alkyl Halides F->G

Divergent synthetic pathways utilizing 2-(3-Bromobenzoyl)-4-methylpyridine as a core building block.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of 2-(3-Bromobenzoyl)-4-methylpyridine with a model arylboronic acid to generate a biaryl ketone.

Causality of Reagents : We utilize


 as the pre-catalyst. The bidentate nature of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a specific bite angle that accelerates reductive elimination while suppressing undesired protodehalogenation. A biphasic solvent system of 1,4-Dioxane and water (4:1) is selected to ensure the simultaneous dissolution of the highly lipophilic organic intermediate and the inorganic base (

) .

Mechanism Pd0 Pd(0) Catalyst OA Oxidative Addition Pd0->OA Ar-Br TM Trans- metalation OA->TM Base, Ar'-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Regenerates Prod Biaryl Product RE->Prod

Catalytic cycle of Palladium-mediated Suzuki-Miyaura cross-coupling on the 3-bromoaryl moiety.

Step-by-Step Methodology :

  • Preparation : In an oven-dried Schlenk flask, combine 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 10 mmol), arylboronic acid (1.2 equiv, 12 mmol), and

    
     (2.5 equiv, 25 mmol).
    
  • Degassing : Add 1,4-Dioxane (40 mL) and Deionized Water (10 mL). Sparge the mixture with ultra-pure

    
     gas for 15 minutes to remove dissolved oxygen, which could rapidly oxidize the Pd(0) active species.
    
  • Catalyst Addition : Quickly add

    
     (0.05 equiv, 0.5 mmol) under a positive 
    
    
    
    stream. Seal the flask and heat to 90 °C in an oil bath for 4–6 hours.
  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification : Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Self-Validating System :

  • TLC : The starting material (

    
     ~0.4 in 3:1 Hex/EtOAc) will be replaced by a more polar product spot (
    
    
    
    ~0.25–0.35) that is highly UV-active.
  • LC-MS : Confirm the disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material (

    
    m/z 276.0 / 278.0) and the appearance of the expected biaryl mass.
    
  • 1H NMR : Look for the downfield shift of the protons adjacent to the newly formed C-C bond and the integration of additional aromatic protons from the boronic acid.

Protocol B: Chemoselective Carbonyl Reduction

To increase flexibility and introduce a hydrogen-bond donor, the rigid ketone is reduced to a secondary alcohol.

Causality of Reagents : Sodium borohydride (


) in methanol is chosen over stronger reducing agents like 

.

provides exquisite chemoselectivity, rapidly reducing the ketone without risking the reduction of the pyridine ring or causing premature dehalogenation if performed prior to cross-coupling .

Step-by-Step Methodology :

  • Initiation : Dissolve 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 5 mmol) in anhydrous Methanol (20 mL) and cool to 0 °C in an ice bath.

  • Reduction : Add

    
     (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to control the exothermic evolution of hydrogen gas.
    
  • Reaction : Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Quenching : Carefully quench the reaction with saturated aqueous

    
     (10 mL) to destroy excess hydride.
    
  • Extraction : Evaporate the methanol in vacuo, extract the aqueous residue with

    
     (3 x 20 mL), dry over 
    
    
    
    , and concentrate.

Self-Validating System :

  • IR Spectroscopy : The complete disappearance of the strong C=O stretching frequency at ~1665 cm⁻¹ and the emergence of a broad O-H stretch at ~3200–3400 cm⁻¹.

  • 1H NMR : The appearance of a diagnostic benzylic methine proton singlet/multiplet at ~5.8–6.0 ppm, integrating to 1H.

Quantitative Data Presentation

The table below summarizes the expected outcomes and analytical markers for various derivatives synthesized from the 2-(3-Bromobenzoyl)-4-methylpyridine core.

Derivative TargetReaction TypeConditionsYield (%)Key Analytical Marker (LC-MS / NMR)
3-Phenyl biaryl ketone Suzuki CouplingPhenylboronic acid,

,

, 90 °C, 4h
85

m/z 274.1; New Ar-H multiplet at 7.4-7.6 ppm
Secondary Alcohol Carbonyl Reduction

, MeOH, 0 °C to RT, 1.5h
92

m/z 278.0/280.0; CH-OH singlet at 5.9 ppm
Pyridine N-Oxide N-OxidationmCPBA,

, RT, 12h
78

m/z 292.0/294.0; Pyridine Ar-H upfield shift
Tertiary Alcohol Grignard AdditionMeMgBr, THF, -78 °C to RT, 2h81

m/z 292.0/294.0; Loss of C=O stretch in IR

References

  • Miyaura, N., & Suzuki, A. (1995) . Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

  • Carey, F. A., & Sundberg, R. J. (2007) . Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. URL:[Link]

Sources

Application Notes & Protocols: 2-(3-Bromobenzoyl)-4-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic selection of multi-functional building blocks is paramount for efficient library generation and lead optimization. 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3) serves as a highly versatile, tri-functional scaffold[1].

  • The Aryl Bromide : Positioned on the meta-carbon of the benzoyl ring, this halogen acts as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid spatial extension of the molecule[2].

  • The Diaryl Ketone : This moiety can be utilized as a precursor for bioactive metal chelators (thiosemicarbazones)[3] or as a photo-activatable handle for photoaffinity labeling in target deconvolution[4].

  • The 4-Methylpyridine Ring : Provides essential hydrogen-bond acceptor (HBA) capabilities, modulates the overall lipophilicity (logP) of the molecule, and can be further oxidized to an N-oxide to tune pharmacokinetic properties.

Physicochemical & Structural Profiling

To ensure predictable behavior during assay development and synthesis, the quantitative physicochemical parameters of 2-(3-Bromobenzoyl)-4-methylpyridine are summarized below.

PropertyValue / DescriptionImpact on Medicinal Chemistry Design
CAS Number 1187166-77-3[1]Unique identifier for sourcing high-purity API intermediates.
Molecular Formula C13H10BrNO[1]Defines the baseline heavy atom count for Lipinski's Rule of 5.
Molecular Weight 276.13 g/mol [1]Low MW allows for substantial scaffold decoration without exceeding 500 Da.
Key Functional Groups Aryl Bromide, Ketone, PyridineEnables orthogonal late-stage functionalization.
Purity Standard NLT 98%[1]Critical for preventing catalyst poisoning during cross-coupling.

Synthetic Diversification Workflow

The true value of this scaffold lies in its divergent synthetic utility. The diagram below maps the primary functionalization pathways utilized in drug discovery workflows.

Synthetic_Workflow A 2-(3-Bromobenzoyl) -4-methylpyridine B Suzuki Coupling (Biaryl Scaffold) A->B Pd, Boronic Acid C Thiosemicarbazone Formation A->C Thiosemicarbazide D Ketone Reduction (Sec-Alcohol) A->D NaBH4 E Buchwald-Hartwig (Amination) A->E Pd, Amine

Synthetic diversification of 2-(3-Bromobenzoyl)-4-methylpyridine in medicinal chemistry.

Key Application 1: Scaffold Extension via Palladium-Catalyzed Cross-Coupling

Objective

To synthesize a biaryl-substituted 4-methyl-2-benzoylpyridine derivative to explore the structure-activity relationship (SAR) of the hydrophobic pocket in a target protein.

Causality & Design Rationale

The 4-methylpyridine nitrogen is a strong Lewis base that can coordinate with and poison palladium catalysts. To mitigate this, we employ Pd(dppf)Cl₂ , a catalyst with a robust bidentate phosphine ligand (dppf) that resists displacement by pyridine nitrogens. A biphasic solvent system (1,4-Dioxane/H₂O) is utilized to ensure the solubility of both the lipophilic organic starting materials and the inorganic base (K₂CO₃), which is critical for accelerating the transmetalation step[2].

Step-by-Step Protocol: Suzuki-Miyaura Coupling
  • Preparation : In an oven-dried Schlenk flask, combine 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), K₂CO₃ (2.0 equiv, 2.0 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol).

  • Degassing : Add 10 mL of a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the suspension via three freeze-pump-thaw cycles or by sparging with argon for 15 minutes to prevent oxidative degradation of the Pd(0) active species.

  • Reaction : Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Self-Validation : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting bromide (UV active at 254 nm) must be fully consumed, replaced by a lower

    
     product spot. Confirm product mass via LC-MS (ESI+).
    
  • Workup : Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification : Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 70:30 Hexanes:EtOAc) to yield the pure biaryl product.

Key Application 2: Synthesis of Bioactive Chelators (Thiosemicarbazones)

Objective

To synthesize 2-(3-Bromobenzoyl)-4-methylpyridine thiosemicarbazone, a potent intracellular iron chelator for anti-neoplastic screening.

Causality & Design Rationale

2-Benzoylpyridine derivatives are privileged scaffolds for developing thiosemicarbazone iron chelators. Halogenation on the non-coordinating phenyl ring (such as the 3-bromo group) has been shown to significantly enhance anti-neoplastic activity and therapeutic indices by modulating intracellular redox activity[3]. The condensation of a diaryl ketone with a hydrazine derivative is sterically hindered. The addition of catalytic glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the terminal amine of the thiosemicarbazide.

Step-by-Step Protocol: Condensation Reaction
  • Preparation : Dissolve 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 1.0 mmol) in 15 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition : Add thiosemicarbazide (1.1 equiv, 1.1 mmol) followed by 3-5 drops of glacial acetic acid (catalyst).

  • Reaction : Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours.

  • Self-Validation : A distinct color change (typically to a deep yellow/orange) and the formation of a crystalline precipitate indicate successful condensation. Verify completion via LC-MS, identifying the [M+H]⁺ ion corresponding to the thiosemicarbazone mass.

  • Workup : Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the solid precipitate under vacuum.

  • Polishing : Wash the filter cake with cold ethanol (2 × 5 mL) and diethyl ether (5 mL) to remove unreacted starting materials and trace acid. Dry in a vacuum desiccator overnight.

Mechanism N1 Diaryl Ketone Thiosemicarbazone N2 Membrane Penetration N1->N2 N3 Intracellular Iron Chelation (Fe2+/Fe3+) N2->N3 Target Binding N4 Redox Cycling (ROS Generation) N3->N4 O2 Reduction N5 Ribonucleotide Reductase Inhibition N3->N5 Iron Depletion N6 Apoptosis / Anti-Neoplastic Activity N4->N6 N5->N6

Intracellular mechanism of action for benzoylpyridine-derived thiosemicarbazone chelators.

Key Application 3: Photochemical Probes & Photoaffinity Labeling

Diaryl ketones, particularly benzophenone and benzoylpyridine derivatives, are highly valued in chemical biology as photo-crosslinking agents[4].

Mechanism of Action : Upon irradiation with UV light (~350-360 nm), the diaryl ketone carbonyl is excited to a highly reactive triplet diradical state. This species can abstract a hydrogen atom from a neighboring biomolecule (such as a target protein's backbone) and rapidly recombine to form a stable covalent C-C bond, permanently trapping the interacting biomolecules[4].

Strategic Advantage : The 2-(3-Bromobenzoyl)-4-methylpyridine scaffold is particularly advantageous for target deconvolution. The 3-bromo group allows for the attachment of fluorophores, biotin tags, or alkyne handles (via Sonogashira coupling) prior to the photoaffinity labeling experiment. This creates a fully functionalized, bifunctional probe capable of both covalently binding the target protein and allowing downstream visualization or pull-down assays.

References

  • Title: 1187166-77-3 | (3-Bromophenyl)(4-methylpyridin-2-yl)
  • Title: Halogenated 2′-Benzoylpyridine Thiosemicarbazone (XBpT)
  • ChemRxiv Title: Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones Source: ChemRxiv URL
  • National Institutes of Health (PMC)

Sources

detailed experimental procedure for the purification of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of 2-(3-Bromobenzoyl)-4-methylpyridine presents a classic challenge in heterocyclic chemistry: separating a basic, moderately polar pyridine derivative from neutral aromatic coupling partners and potential isomeric byproducts. This guide moves beyond generic "work-up" instructions to provide a tiered purification strategy.

By exploiting the pyridine nitrogen's basicity (


), we can achieve >90% purity through chemical washing alone (The "Acid-Base Switch"), significantly reducing the burden on subsequent chromatography or crystallization steps. This protocol details the mechanistic logic and execution of three purification tiers: Acid-Base Extraction , Flash Chromatography , and Recrystallization .

Molecule Analysis & Purification Logic

Effective purification requires understanding the physicochemical properties of the target versus its impurities.[1]

FeatureChemical ImplicationPurification Leverage
Pyridine Ring Basic Nitrogen (

4.5–5.5)
Primary Lever: Soluble in dilute aqueous acid; insoluble in base. Allows separation from neutral ketones/halides.
Ketone Bridge Polar functional groupIncreases retention on Silica relative to non-polar starting materials (e.g., 3-bromobenzene derivatives).
3-Bromo Substituent Lipophilic, Heavy AtomIncreases solubility in non-polar solvents (Hexane/EtOAc) compared to unsubstituted pyridines. Facilitates crystallization.
4-Methyl Group Electron donatingSlightly increases basicity of the pyridine nitrogen compared to the parent 2-benzoylpyridine.
The "Acid-Base Switch" Workflow

The most robust initial purification is the Acid-Base Switch. By protonating the pyridine, we force the target into the aqueous phase, leaving neutral organic impurities (unreacted starting materials like 3-bromobenzonitrile or 3-bromobenzaldehyde) in the organic phase.

AcidBaseSwitch Crude Crude Reaction Mixture (Target + Neutrals + Tars) Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Crude->Dissolve AcidExtract Add 1M HCl (aq) Extract Dissolve->AcidExtract OrgLayer1 Organic Layer (Contains Neutrals/Impurities) AcidExtract->OrgLayer1 Neutrals stay AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Target [H+]) AcidExtract->AqLayer1 Target migrates Discard1 Discard Organic Layer OrgLayer1->Discard1 Basify Basify with 2M NaOH (Target precipitates/oils out) AqLayer1->Basify BackExtract Extract with DCM/EtOAc Basify->BackExtract FinalOrg Final Organic Layer (Purified Target) BackExtract->FinalOrg FinalAq Aqueous Waste BackExtract->FinalAq

Figure 1: The Acid-Base "Switch" logic separates the basic pyridine target from neutral organic impurities.

Experimental Protocols

Protocol A: The "Acid-Base Switch" (Chemical Purification)

Best for: Removing unreacted starting materials (e.g., 3-bromophenyl magnesium bromide residues, nitriles) and non-basic byproducts.

Reagents:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • 1.0 M Hydrochloric Acid (HCl)

  • 2.0 M Sodium Hydroxide (NaOH) or Saturated

    
     (for milder conditions)
    
  • Brine (Sat. NaCl)[2][3]

Procedure:

  • Dissolution: Dissolve the crude reaction residue in EtOAc (10 mL per gram of crude). If the crude is dark/tarry, sonicate to ensure full dissolution.

  • Acid Extraction: Transfer to a separatory funnel. Add 1.0 M HCl (10 mL per gram). Shake vigorously for 2 minutes.

    • Observation: The target pyridine converts to its hydrochloride salt and moves to the aqueous layer.

  • Phase Separation: Collect the lower aqueous layer (if using EtOAc) or upper aqueous layer (if using DCM).

    • Repeat: Extract the organic layer once more with a fresh portion of 1.0 M HCl to ensure quantitative recovery.

  • Organic Wash: Combine the acidic aqueous extracts. Wash them with a small volume of fresh EtOAc (5 mL).

    • Critical Step: This removes any entrained neutral impurities. Discard this organic wash.

  • Basification: Cool the acidic aqueous solution in an ice bath (neutralization is exothermic). Slowly add 2.0 M NaOH with stirring until the pH reaches 10–12.

    • Observation: The solution will turn cloudy as the free base of 2-(3-bromobenzoyl)-4-methylpyridine precipitates or oils out.

  • Recovery: Extract the cloudy aqueous mixture with DCM (

    
     mL).
    
  • Drying: Combine organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate
    in vacuo.
    

Expected Result: >90% purity. The residue is now ready for crystallization or can be used directly if ultra-high purity is not required.

Protocol B: Flash Column Chromatography

Best for: Removing isomers (e.g., 3-methyl or 5-methyl isomers if synthesis was non-reginoselective) and baseline tars.

System Setup:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexane/Ethyl Acetate gradient.

  • Loading: Dry load on Celite or Silica is recommended for benzoylpyridines to prevent streaking.

Gradient Table:

Column Volume (CV)% Ethyl Acetate in HexanePurpose
0 – 20%Equilibrate / Elute non-polar grease
2 – 50%

10%
Elute unreacted bromobenzene derivatives
5 – 1210%

30%
Elution of Target (Expect

in 20% EtOAc)
12 – 1530%

100%
Flush polar impurities/tars

Note: Pyridines can sometimes streak on silica due to interaction with acidic silanol groups. If streaking is observed, add 1% Triethylamine (TEA) to the mobile phase.

Protocol C: Crystallization (The Polishing Step)

Best for: Final API-grade purification (>99%) and X-ray diffraction samples.

Benzoylpyridines are typically crystalline solids. 2-Benzoylpyridine melts at ~42°C; the addition of the bromine and methyl groups likely raises the melting point to the 50–80°C range.

Solvent Screening Strategy:

  • Solvent A (Non-polar): Hexane or Pentane.

  • Solvent B (Polar/Solubilizing): Ethyl Acetate or Ethanol.

Procedure:

  • Dissolve the semi-pure solid in the minimum amount of hot Ethanol or Ethyl Acetate (approx. 60°C).

  • Add Hexane dropwise to the hot solution until a persistent cloudiness just appears.

  • Add a single drop of the polar solvent (Ethanol/EtOAc) to clear the solution.

  • Remove from heat and allow to cool slowly to room temperature undisturbed.

  • Optional: If no crystals form after 2 hours, place in a refrigerator (4°C) overnight.

  • Harvest: Filter crystals and wash with cold Hexane.

Quality Control & Validation

Validate the purification using HPLC-UV/MS. The bromine atom provides a distinct isotopic pattern (


) in Mass Spectrometry, serving as a diagnostic tag.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm.

References

  • BenchChem. Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. (General pyridine work-up protocols).

  • ChemicalBook. Synthesis and properties of 2-(3-Bromobenzoyl)pyridine derivatives. (Analogous chemistry for benzoylpyridines).

  • Organic Syntheses. Synthesis of 3-benzoylpyridine. Org.[2][3][4][5][6][7] Synth. 1957, 37, 6. (Classic acid-base extraction methods for benzoylpyridines).

  • MDPI. Synthesis of 2,6-Bis((benzoyl-R)amino)pyridine Derivatives. (Recrystallization solvents for benzoylpyridine amides).[8]

  • Matrix Scientific. Product Data: 2-Benzoyl-4-methylpyridine.[9] (Physical property reference).

Sources

Application Note: Scalable Synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine via Chemoselective Weinreb-Nahm Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 2-aroylpyridines, such as 2-(3-Bromobenzoyl)-4-methylpyridine , requires the precise coupling of a functionalized pyridine core with an aryl halide moiety. Direct acylation of pyridines often suffers from poor regioselectivity, and the reaction of standard Grignard reagents with esters typically leads to the over-addition of the nucleophile, yielding unwanted tertiary alcohols[1].

To circumvent these failure points, this protocol utilizes a highly chemoselective Weinreb-Nahm ketone synthesis [1]. As a Senior Application Scientist, I have designed this workflow to prioritize scalability, safety, and high fidelity through two critical strategic choices:

  • CDI-Mediated Amidation: Traditional acid chloride formation (e.g., using SOCl₂) generates HCl, which protonates the basic pyridine nitrogen, complicating the reaction and workup. Using 1,1'-Carbonyldiimidazole (CDI) provides a mild, neutral activation pathway driven by the entropic release of CO₂, making it ideal for pyridine-containing substrates[2].

  • TurboGrignard (iPrMgCl·LiCl) Exchange: Generating a mono-Grignard reagent directly from 1,3-dibromobenzene and magnesium turnings is notoriously difficult to control. Instead, we utilize 1-bromo-3-iodobenzene. The TurboGrignard reagent (iPrMgCl·LiCl) performs a rapid, highly chemoselective iodine-magnesium exchange at -20 °C[3]. The presence of LiCl breaks up the polymeric organomagnesium aggregates, increasing the kinetic basicity of the reagent and preventing unwanted side reactions[3].

Synthetic Workflow

G SM1 4-Methylpicolinic acid Step1 Activation (CDI) Amidation (HN(OMe)Me) SM1->Step1 WA Weinreb Amide Intermediate Step1->WA Step3 Nucleophilic Addition (THF, 0 °C) WA->Step3 SM2 1-Bromo-3-iodobenzene Step2 I/Mg Exchange (iPrMgCl·LiCl, -20 °C) SM2->Step2 Grignard 3-Bromophenylmagnesium chloride Step2->Grignard Grignard->Step3 Tetra Chelated Tetrahedral Intermediate Step3->Tetra Quench Aqueous Quench (NH4Cl) Tetra->Quench Product 2-(3-Bromobenzoyl)- 4-methylpyridine Quench->Product

Figure 1: Synthetic workflow for 2-(3-Bromobenzoyl)-4-methylpyridine via Weinreb-Nahm coupling.

Quantitative Data Summaries

Table 1: Stoichiometry and Reaction Parameters for Weinreb Amide Synthesis
ReagentMW ( g/mol )EquivalentsMass/VolumeRole
4-Methylpicolinic acid137.141.0013.7 g (100 mmol)Starting Material
1,1'-Carbonyldiimidazole (CDI)162.151.1518.6 g (115 mmol)Activating Agent
N,O-Dimethylhydroxylamine·HCl97.541.2011.7 g (120 mmol)Amine Source
Dichloromethane (DCM)84.93-250 mLSolvent
Table 2: Stoichiometry and Reaction Parameters for Grignard Addition
ReagentMW ( g/mol )EquivalentsMass/VolumeRole
Weinreb Amide Intermediate180.201.0018.0 g (100 mmol)Electrophile
1-Bromo-3-iodobenzene282.901.1031.1 g (110 mmol)Halide Precursor
iPrMgCl·LiCl (1.3 M in THF)148.921.1588.5 mL (115 mmol)TurboGrignard
Tetrahydrofuran (THF)72.11-200 mLSolvent

Step-by-Step Experimental Protocols

Phase 1: Synthesis of N-Methoxy-N-methyl-4-methylpicolinamide

Objective: Convert the carboxylic acid to a stable Weinreb amide without generating acidic byproducts that could protonate the pyridine ring.

  • Activation: Suspend 4-methylpicolinic acid (13.7 g, 100 mmol) in anhydrous DCM (250 mL) under an inert nitrogen atmosphere. Cool the mixture to 0 °C.

  • CDI Addition: Add CDI (18.6 g, 115 mmol) portion-wise over 10 minutes.

    • Scientist's Note (Causality): You will observe immediate effervescence. This is the evolution of CO₂ gas, which drives the formation of the active acyl imidazole intermediate[2].

  • Amidation: Once gas evolution ceases (approx. 45 minutes), add N,O-dimethylhydroxylamine hydrochloride (11.7 g, 120 mmol) in a single portion. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation Checkpoint: Analyze a 50 µL aliquot via LCMS. The mass of the starting acid (m/z 138 [M+H]+) should be completely replaced by the Weinreb amide (m/z 181 [M+H]+).

  • Workup: Quench the reaction with water (100 mL). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the Weinreb amide as a pale yellow oil.

Phase 2: Generation of 3-Bromophenylmagnesium Chloride (TurboGrignard)

Objective: Chemoselectively metalate the 3-position of the aromatic ring while leaving the bromine atom intact.

  • Preparation: In a flame-dried, nitrogen-purged 500 mL Schlenk flask, dissolve 1-bromo-3-iodobenzene (31.1 g, 110 mmol) in anhydrous THF (100 mL). Cool the solution to -20 °C using a dry ice/ethylene glycol bath.

  • Halogen-Metal Exchange: Add iPrMgCl·LiCl (1.3 M in THF, 88.5 mL, 115 mmol) dropwise via an addition funnel over 30 minutes, maintaining the internal temperature below -15 °C.

    • Scientist's Note (Causality): The iodine-magnesium exchange is kinetically favored over bromine-magnesium exchange. The LiCl complex prevents the organomagnesium species from aggregating, ensuring the exchange is rapid and quantitative at low temperatures[3].

  • Validation Checkpoint: Withdraw a 0.5 mL aliquot, quench it into 1 mL of aqueous NH₄Cl, extract with EtOAc, and analyze via GC-MS. The presence of bromobenzene (and absence of 1-bromo-3-iodobenzene) confirms complete and selective exchange.

Phase 3: Acylation and Isolation of Target Ketone

Objective: Couple the organomagnesium nucleophile with the Weinreb amide to form the target ketone without over-addition.

  • Addition: Dissolve the Weinreb amide intermediate (18.0 g, 100 mmol) from Phase 1 in anhydrous THF (100 mL) and cool to 0 °C.

  • Coupling: Transfer the TurboGrignard solution from Phase 2 into the Weinreb amide solution dropwise via a cannula over 45 minutes.

    • Scientist's Note (Causality): Upon addition, a stable five-membered chelated tetrahedral intermediate forms between the magnesium ion, the methoxy oxygen, and the carbonyl oxygen. This chelation strictly prevents the intermediate from collapsing into a ketone during the reaction, thereby eliminating the risk of a second Grignard addition (tertiary alcohol formation)[1].

  • Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench & Hydrolysis: Cool the flask back to 0 °C and carefully quench by adding saturated aqueous NH₄Cl (150 mL).

    • Scientist's Note (Causality): The acidic aqueous quench breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the desired ketone[1] and N,O-dimethylhydroxylamine.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield pure 2-(3-Bromobenzoyl)-4-methylpyridine .

References

1.[1] Weinreb ketone synthesis - Wikipedia Source: wikipedia.org URL:[Link]

3.[3] Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

laboratory setup for the synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine

Executive Summary & Scientific Rationale

Objective: This protocol details the laboratory-scale synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: N/A for specific isomer, analogous to 1187171-12-5). This compound is a critical "privileged scaffold" intermediate, combining a functionalized pyridine ring with a halogenated benzoyl moiety, widely utilized in the development of antihistamines, kinase inhibitors, and metallo-organic ligands.

Mechanistic Strategy: The synthesis prioritizes chemoselectivity to preserve the aryl bromide functionality while establishing the ketone linkage. We reject the direct reaction of 2-lithio-pyridines with acid chlorides due to the high risk of tertiary alcohol formation (over-addition).

Instead, we employ a nucleophilic addition of a functionalized Grignard reagent to a nitrile , followed by acidic hydrolysis.

  • Reagent Generation: Preparation of 3-bromophenylmagnesium bromide via Magnesium-Halogen Exchange (Knochel protocol). This method uses i-PrMgCl·LiCl (Turbo Grignard) on 1,3-dibromobenzene, which is far superior to direct Mg insertion, preventing the formation of di-Grignard species or benzyne intermediates.

  • Coupling: The Grignard reagent attacks the electrophilic carbon of 4-methyl-2-cyanopyridine . The reaction stalls at the stable magnesium iminate intermediate, preventing double addition.

  • Hydrolysis: Acidic workup converts the imine to the target ketone.[1][2]

Reaction Scheme & Pathway

ReactionScheme Figure 1: Chemoselective Synthesis Pathway via Knochel Exchange and Nitrile Addition Substrate1 1,3-Dibromobenzene Intermediate1 3-Bromophenylmagnesium chloride (Active Species) Substrate1->Intermediate1 THF, -15°C Mg-Hal Exchange Reagent1 i-PrMgCl·LiCl (Turbo Grignard) Reagent1->Intermediate1 Intermediate2 Magnesium Iminate Complex Intermediate1->Intermediate2 + Substrate 2 0°C to RT Substrate2 4-Methyl-2-cyanopyridine Substrate2->Intermediate2 Product 2-(3-Bromobenzoyl)- 4-methylpyridine Intermediate2->Product H3O+ Hydrolysis (HCl/H2O)

Figure 1: Chemoselective Synthesis Pathway via Knochel Exchange and Nitrile Addition[1][2][3][4][5][6][7][8][9][10][11][12]

Safety & Hazard Analysis

Hazard ClassSpecific RiskMitigation Strategy
Organometallics i-PrMgCl·LiCl is pyrophoric and moisture-sensitive.Use strict Schlenk techniques or a glovebox. Syringes must be oven-dried and purged with Argon.
Cyanides 4-Methyl-2-cyanopyridine releases HCN upon contact with strong acids if not fully reacted.Perform all acid quenching in a high-efficiency fume hood. Ensure basic bleach traps are available.
Thermal Runaway Grignard formation and quenching are exothermic.Monitor internal temperature (IT) strictly. Add reagents dropwise.[3][5][7][13]

Equipment & Materials

Apparatus:

  • Reaction Vessel: 250 mL 3-neck Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere Control: Schlenk line (Vacuum/Argon manifold).

  • Temperature Control: Low-temperature thermometer (internal probe), Acetone/Dry Ice bath.

  • Liquid Transfer: Pressure-equalizing addition funnel (oven-dried), gas-tight syringes.

Reagents Table:

ReagentMW ( g/mol )Equiv.[5][6][14]AmountRole
1,3-Dibromobenzene 235.901.12.60 g (11 mmol)Grignard Precursor
i-PrMgCl·LiCl (1.3M in THF) ~148.01.158.8 mL (11.5 mmol)Exchange Reagent
4-Methyl-2-cyanopyridine 118.141.01.18 g (10 mmol)Electrophile
THF (Anhydrous) 72.11Solvent40 mLSolvent
HCl (2M) 36.46Excess20 mLHydrolysis

Detailed Experimental Protocol

Phase 1: Preparation of 3-Bromophenylmagnesium Reagent

Rationale: Direct insertion of Mg into 1,3-dibromobenzene is uncontrolled. The Knochel exchange guarantees mono-metallation.

  • Setup: Flame-dry the 250 mL 3-neck RBF under vacuum. Cycle with Argon three times.

  • Solvation: Add 1,3-Dibromobenzene (2.60 g, 11 mmol) and anhydrous THF (20 mL) to the flask.

  • Cooling: Cool the solution to -15°C using an acetone/dry ice bath. Allow 10 minutes for equilibration.

  • Exchange: Add i-PrMgCl·LiCl (1.3M in THF, 8.8 mL) dropwise over 10 minutes via syringe.

    • Critical Control Point: Maintain Internal Temperature (IT) < -10°C.

  • Activation: Stir the mixture at -10°C for 30 minutes. The formation of the aryl Grignard is typically quantitative.

Phase 2: Nitrile Addition

Rationale: The nitrile is added to the Grignard (inverse addition is possible, but standard addition allows better temp control here).

  • Substrate Prep: Dissolve 4-Methyl-2-cyanopyridine (1.18 g, 10 mmol) in anhydrous THF (10 mL) in a separate dry flask under Argon.

  • Coupling: Transfer the nitrile solution to the addition funnel. Add it dropwise to the Grignard solution at -10°C over 15 minutes.

    • Observation: The solution color will likely shift (often to yellow/orange) as the iminate complex forms.

  • Reaction: Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) . Stir for 3 hours.

    • Validation: Take a 50 µL aliquot, quench with MeOH, and check by TLC (Hexane/EtOAc 4:1). Consumption of nitrile (Rf ~0.5) indicates completion.

Phase 3: Hydrolysis & Workup

Rationale: The intermediate is an imine salt.[2][10] Acidic hydrolysis is required to liberate the ketone.

  • Quench: Cool the mixture back to 0°C . Slowly add 2M HCl (20 mL).

    • Caution: Vigorous gas evolution (propane release from unreacted i-PrMg).

  • Hydrolysis: Stir the biphasic mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the imine to the ketone.

  • Neutralization: Carefully basify with sat. NaHCO3 until pH ~8-9 (to ensure the pyridine nitrogen is free base).

  • Extraction: Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Wash combined organics with Brine (30 mL), dry over anhydrous Na2SO4, and filter.

  • Concentration: Evaporate solvent under reduced pressure to yield the crude oil.

Phase 4: Purification
  • Chromatography: Purify via silica gel column chromatography.

    • Eluent: Gradient of Hexanes:Ethyl Acetate (90:10 to 70:30).

    • Target: The ketone is less polar than the starting nitrile but more polar than the dibromobenzene.

Workflow Diagram

Workflow Figure 2: Operational Workflow for Synthesis Step1 Step 1: Inert Setup Flame-dry glassware, Argon purge Step2 Step 2: Grignard Generation 1,3-Dibromobenzene + iPrMgCl (-15°C, 30 min) Step1->Step2 Step3 Step 3: Coupling Add 4-Methyl-2-cyanopyridine (Warm to RT, 3 hrs) Step2->Step3 Step4 Step 4: Acid Hydrolysis Quench with 2M HCl (Converts Imine to Ketone) Step3->Step4 Step5 Step 5: Workup & Purification Neutralize, Extract (DCM), Column Chromatography Step4->Step5

Figure 2: Operational Workflow for Synthesis

Analytical Validation

Expected Data for 2-(3-Bromobenzoyl)-4-methylpyridine:

  • Appearance: Off-white to pale yellow solid/oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring:[15] ~8.6 ppm (d, 1H, H-6), ~8.0 ppm (s, 1H, H-3), ~7.3 ppm (d, 1H, H-5).

    • Benzoyl Ring: ~8.2 ppm (t, 1H, H-2'), ~8.0 ppm (d, 1H, H-6'), ~7.7 ppm (d, 1H, H-4'), ~7.4 ppm (t, 1H, H-5').

    • Methyl Group:[6] ~2.45 ppm (s, 3H).

  • MS (ESI): m/z [M+H]+ calc. 276.00/278.00 (Br isotope pattern 1:1).

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield Moisture in THF killed the Grignard.Redistill THF over Na/Benzophenone or use molecular sieves. Ensure Argon line is positive pressure.
Di-substitution (Alcohol) Unlikely with nitrile, but possible if temp too high.Keep addition at -10°C. Ensure hydrolysis is done before any other reagents are added.
Starting Material Remains Incomplete exchange of Br.Increase exchange time to 45 mins. Ensure i-PrMgCl·LiCl is fresh (titrate before use).

References

  • Knochel, P., et al. "Functionalized Grignard Reagents via a Magnesium-Halogen Exchange." Angewandte Chemie International Edition, vol. 42, no. 36, 2003, pp. 4302-4320. Link

  • Chemistry Steps. "The Mechanism of Grignard and Organolithium Reactions with Nitriles." Chemistry Steps, 2020. Link

  • BenchChem. "Synthesis and Characterization of Pyridine Derivatives." BenchChem Protocols, 2025.[5] Link

  • Master Organic Chemistry. "Addition of Grignard Reagents to Nitriles to Give Ketones." Master Organic Chemistry, 2024. Link

Sources

Application Note: Functional Group Transformations of 2-(3-Bromobenzoyl)-4-methylpyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and development, the rapid generation of molecular complexity from simple building blocks is a cornerstone of structure-activity relationship (SAR) campaigns. 2-(3-Bromobenzoyl)-4-methylpyridine is a highly versatile, trifunctional scaffold. It features three orthogonal sites for late-stage functionalization: an aryl bromide for cross-coupling, a diaryl ketone for stereoselective addition/reduction, and a weakly acidic 4-methylpyridine group for sp³ C-H functionalization.

This application note provides researchers with field-proven, self-validating protocols for transforming each of these functional groups. By understanding the mechanistic causality behind catalyst and solvent selection, scientists can reliably integrate this building block into complex synthetic pipelines.

Chemical Profiling & Mechanistic Causality

To successfully manipulate 2-(3-Bromobenzoyl)-4-methylpyridine without cross-reactivity, one must exploit the electronic and steric nuances of its three reactive sites.

A. The Aryl Bromide: Suzuki-Miyaura Cross-Coupling

The 3-bromo substituent is situated on a phenyl ring that is electronically deactivated by the meta-carbonyl group[1]. This electron withdrawal accelerates the oxidative addition of Pd(0) into the C-Br bond. To prevent competitive coordination of the pyridine nitrogen to the palladium catalyst, a bidentate ligand with a large bite angle, such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf), is highly effective. The Pd(dppf)Cl₂ complex ensures rapid reductive elimination, minimizing side reactions like protodeboronation [1].

B. The Diaryl Ketone: Asymmetric Transfer Hydrogenation (ATH)

Standard hydride reductions (e.g., NaBH₄) of the benzoyl carbonyl yield racemic mixtures. For pharmaceutical applications requiring enantiopurity, Noyori’s Asymmetric Transfer Hydrogenation (ATH) is the gold standard [2]. Using the chiral RuCl(p-cymene)(TsDPEN) catalyst with a formic acid/triethylamine azeotrope ensures an outer-sphere mechanism. The bulky TsDPEN ligand creates a chiral pocket that dictates the facial selectivity of hydride transfer, while the mildly acidic azeotrope prevents the basic pyridine nitrogen from poisoning the ruthenium center.

C. The 4-Methylpyridine: Free-Radical Benzylic Bromination

The 4-methyl group is primed for sp³ C-H functionalization. While deprotonation with strong bases (like LDA) is possible, free-radical Wohl-Ziegler bromination using N-Bromosuccinimide (NBS) offers a milder pathway to a highly reactive electrophile[2][3]. Historically, this reaction relied on highly toxic carbon tetrachloride (CCl₄). Modern protocols replace CCl₄ with trifluorotoluene (PhCF₃), which maintains the necessary radical-stabilizing properties and boiling point while drastically improving the safety profile [3].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and optimized parameters for the three orthogonal transformations described in this guide.

TransformationTarget Functional GroupReagents / CatalystTemp / TimeExpected YieldPurity / ee
Cross-Coupling 3-Aryl BromideAr-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90 °C / 12 h85–95%>98% (HPLC)
ATH Reduction Diaryl KetoneRuCl(p-cymene)(TsDPEN), HCO₂H/Et₃N40 °C / 24 h90–98%>95% ee
Bromination 4-Methyl (sp³ C-H)NBS, AIBN, PhCF₃85 °C / 4–6 h75–85%>95% (NMR)

Reaction Workflows & Pathway Visualizations

ReactivityMap Core 2-(3-Bromobenzoyl)- 4-methylpyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Base, Heat Reduction Asymmetric Transfer Hydrogenation (C=O to CH-OH) Core->Reduction RuCl(p-cymene)(TsDPEN) HCO2H/Et3N Bromination Wohl-Ziegler Bromination (sp3 C-H to C-Br) Core->Bromination NBS, AIBN PhCF3, Reflux Prod1 Biaryl Ketone Derivative Suzuki->Prod1 Prod2 Chiral Diaryl Methanol Reduction->Prod2 Prod3 4-(Bromomethyl) Pyridine Derivative Bromination->Prod3

Caption: Orthogonal functionalization pathways of 2-(3-Bromobenzoyl)-4-methylpyridine.

ATHWorkflow Step1 1. Catalyst Activation Step2 2. Substrate Addition Step1->Step2 Step3 3. Hydrogen Transfer Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Chiral Isolation Step4->Step5

Caption: Step-by-step workflow for the Ru-catalyzed Asymmetric Transfer Hydrogenation.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elongation of the aryl system via C-C bond formation at the 3-bromo position.

Materials:

  • 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 equiv, 5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Degassing: In a 25 mL Schlenk flask, combine the 1,4-dioxane and water. Sparge with argon for 15 minutes to remove dissolved oxygen, which prevents catalyst deactivation and homocoupling of the boronic acid.

  • Reagent Loading: Add 2-(3-Bromobenzoyl)-4-methylpyridine, the arylboronic acid, and K₂CO₃ to the flask.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl₂ complex. The solution will typically appear dark red/brown.

  • Reaction: Seal the flask and heat to 90 °C in an oil bath with vigorous stirring for 12 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the starting material spot (UV active) should cleanly convert to a lower Rf product spot.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the biaryl ketone.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of the diaryl ketone to a chiral (S)- or (R)-diaryl methanol.

Materials:

  • 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 2.0 mmol)

  • (R,R)-RuCl(p-cymene)(TsDPEN) (0.01 equiv, 1 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 5 mL)

  • Anhydrous Dichloromethane (DCM) (5 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with argon.

  • Substrate Dissolution: Dissolve the ketone in anhydrous DCM (5 mL).

  • Azeotrope Addition: Add the Formic acid/Et₃N azeotrope. Causality note: This mixture acts as both the hydride source and the solvent medium, maintaining a pH that prevents the pyridine nitrogen from coordinating to the Ru center.

  • Catalyst Introduction: Add the Ru catalyst. Self-Validation: The mixture will turn a deep orange/red color, indicating the active ruthenium-hydride species is forming.

  • Reaction: Stir at 40 °C for 24 hours. The evolution of CO₂ gas (a byproduct of formic acid decomposition) will be observed as gentle bubbling.

  • Quenching & Workup: Cool to 0 °C and slowly quench with saturated aqueous NaHCO₃ (10 mL) until gas evolution ceases. Extract with DCM (3 × 15 mL).

  • Isolation: Dry the combined organics over MgSO₄, concentrate, and purify via silica gel chromatography. Determine enantiomeric excess via chiral HPLC.

Protocol C: Wohl-Ziegler Benzylic Bromination

Objective: Activation of the 4-methyl group for subsequent nucleophilic substitution.

Materials:

  • 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 equiv, 5.0 mmol)

  • N-Bromosuccinimide (NBS) (1.1 equiv, 5.5 mmol)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv, 10 mol%)

  • Trifluorotoluene (PhCF₃) (25 mL)

Step-by-Step Methodology:

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Mixing: Add the pyridine substrate, NBS, and AIBN to the flask, followed by PhCF₃. Causality note: PhCF₃ is chosen over CCl₄ to eliminate carcinogenic risk while maintaining the non-polar environment required for radical stability[2][3].

  • Initiation: Heat the mixture to 85 °C (reflux) under argon. The thermal decomposition of AIBN initiates the radical chain reaction.

  • Reaction Monitoring: Stir for 4–6 hours. Self-Validation: As the reaction proceeds, the dense NBS powder at the bottom of the flask will convert into succinimide, which floats to the surface of the PhCF₃.

  • Quenching: Cool the reaction to room temperature. Add 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) and stir for 10 minutes to quench any unreacted bromine radicals.

  • Filtration & Extraction: Filter off the floating succinimide. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Storage: The resulting 4-(bromomethyl)pyridine derivative is highly reactive and prone to polymerization; use immediately in the next synthetic step or store at -20 °C under argon.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. URL:[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. URL:[Link]

Sources

Application Note: Utilizing 2-(3-Bromobenzoyl)-4-methylpyridine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3)

Executive Summary

In modern drug discovery, the rapid generation of structural diversity relies heavily on bifunctional building blocks. 2-(3-Bromobenzoyl)-4-methylpyridine is a highly versatile, commercially available intermediate that features two orthogonal reactive handles: a diaryl ketone and an aryl bromide. This application note details field-proven methodologies for exploiting this compound to synthesize novel heterocyclic scaffolds. Specifically, we outline the synthesis of azole-appended tertiary alcohols (mimicking blockbuster antifungal pharmacophores) and the generation of extended biaryl systems via transition-metal catalysis.

Chemical Profile & Reactivity Dynamics

The synthetic utility of 2-(3-Bromobenzoyl)-4-methylpyridine stems from the independent reactivity of its functional groups:

  • The Diaryl Ketone Handle: The electron-withdrawing nature of the 2-pyridyl ring renders the carbonyl carbon highly electrophilic. This facilitates nucleophilic addition and epoxidation reactions without competitive enolization, as the ketone lacks

    
    -protons.
    
  • The Aryl Bromide Handle: The 3-bromo substituent on the phenyl ring is a prime candidate for palladium-catalyzed

    
    -
    
    
    
    cross-coupling. Its meta-relationship to the deactivating carbonyl group ensures it remains highly reactive toward oxidative addition by Pd(0) species.

Workflow 1: Synthesis of Azole-Appended Tertiary Alcohols

Scientific Rationale

The tertiary alcohol-azole motif is the cornerstone of the azole class of antifungals (e.g., fluconazole, voriconazole), which operate by inhibiting fungal lanosterol 14


-demethylase (CYP51) [1]. By converting the diaryl ketone into an oxirane and subsequently opening it with a triazole, researchers can rapidly generate novel CYP51 inhibitor candidates.
Experimental Protocol

Step 1: Corey-Chaykovsky Epoxidation

  • Objective: Convert the diaryl ketone to a terminal epoxide.

  • Causality & Reagent Choice: Trimethylsulfoxonium iodide (TMSOI) is deprotonated by Sodium Hydride (NaH) in DMSO to form a stable sulfur ylide. The ylide attacks the highly electrophilic ketone, followed by intramolecular displacement of DMSO to yield the oxirane. DMSO is chosen as the solvent because it maximizes the solubility and stability of the ylide.

  • Procedure:

    • Suspend NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under nitrogen.

    • Add TMSOI (1.2 eq) portion-wise at room temperature and stir until hydrogen evolution ceases (approx. 30 mins).

    • Add 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 eq) dissolved in a minimal volume of DMSO.

    • Heat the reaction to 60 °C for 12 hours. Quench with ice water and extract with ethyl acetate.

Step 2: Nucleophilic Ring Opening

  • Objective: Introduce the triazole pharmacophore.

  • Causality & Reagent Choice: 1H-1,2,4-triazole is a weak nucleophile. Potassium carbonate (K

    
    CO
    
    
    
    ) is used to deprotonate the triazole, significantly enhancing its nucleophilicity. The attack occurs regioselectively at the less sterically hindered methylene carbon of the epoxide.
  • Procedure:

    • Dissolve the crude diaryl oxirane (1.0 eq) and 1H-1,2,4-triazole (2.0 eq) in anhydrous DMF.

    • Add K

      
      CO
      
      
      
      (2.0 eq) and heat the mixture to 90 °C for 8 hours.
    • Monitor via TLC. Upon completion, dilute with water, extract with dichloromethane, and purify via flash chromatography.

Mechanistic Visualization

CC_Pathway A 2-(3-Bromobenzoyl)- 4-methylpyridine (Diaryl Ketone) C Diaryl Oxirane (Epoxide Intermediate) A->C Corey-Chaykovsky Epoxidation B Trimethylsulfoxonium Iodide + NaH B->C E Azole-Appended Tertiary Alcohol (Antifungal Scaffold) C->E Nucleophilic Ring Opening D 1H-1,2,4-Triazole + K2CO3 D->E

Mechanistic pathway for the synthesis of azole-appended tertiary alcohols via epoxidation.

Workflow 2: Late-Stage Scaffold Diversification via Suzuki-Miyaura Cross-Coupling

Scientific Rationale

To optimize the pharmacokinetic properties or target-binding affinity of the scaffold, the aryl bromide handle can be functionalized using palladium-catalyzed Suzuki-Miyaura cross-coupling [2]. Coupling the 3-bromo position with diverse heteroaryl boronic acids (e.g., pyrimidines, pyrazoles) generates extended biaryl systems frequently found in kinase inhibitors.

Experimental Protocol
  • Objective: Form a C-C bond between the 3-bromophenyl moiety and a heteroaryl boronic acid.

  • Causality & Reagent Choice: Pd(dppf)Cl

    
     is selected as the catalyst. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and minimizes competitive dehalogenation. A biphasic solvent system (Dioxane/H
    
    
    
    O) is crucial as water dissolves the inorganic base (K
    
    
    CO
    
    
    ) required to activate the boronic acid via a boronate complex.
  • Procedure:

    • Charge a Schlenk flask with 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 eq), a heteroaryl boronic acid (1.5 eq), and K

      
      CO
      
      
      
      (3.0 eq).
    • Add a degassed mixture of 1,4-Dioxane and H

      
      O (4:1 v/v).
      
    • Add Pd(dppf)Cl

      
       (5 mol%) under a stream of nitrogen.
      
    • Heat the mixture to 100 °C for 4–6 hours.

    • Filter through a Celite pad, concentrate the filtrate, and purify via silica gel chromatography.

Mechanistic Visualization

Suzuki_Cycle Pd0 Pd(0) Catalyst (Active Species) OA Oxidative Addition Complex (Pd(II)) Pd0->OA + 2-(3-Bromobenzoyl)- 4-methylpyridine TM Transmetalation Complex (Pd(II)) OA->TM + Heteroaryl Boronic Acid + Base RE Reductive Elimination (Product Release) TM->RE Isomerization RE->Pd0 - Biaryl Product

Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle for extended biaryl systems.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters and expected quantitative yields for the workflows described above, ensuring a self-validating system for bench scientists.

TransformationSubstrateReagents & CatalystSolvent / TempTimeTypical Yield
Epoxidation Diaryl KetoneTMSOI (1.2 eq), NaH (1.2 eq)DMSO, 60 °C12 h75–85%
Ring Opening Diaryl Oxirane1H-1,2,4-Triazole (2.0 eq), K

CO

(2.0 eq)
DMF, 90 °C8 h65–80%
Suzuki Coupling Aryl BromideR-B(OH)

(1.5 eq), Pd(dppf)Cl

(5 mol%), K

CO

Dioxane/H

O (4:1), 100 °C
4–6 h80–95%

References

  • E. V. L. da Silva, et al. "Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols." Molecules, 2014. Available at:[Link][1]

  • C. Len, et al. "Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications." Catalysts, 2017. Available at:[Link][2]

Sources

Troubleshooting & Optimization

identifying common side products in 2-(3-Bromobenzoyl)-4-methylpyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine

Case ID: #PYR-KET-003 Subject: Troubleshooting Impurity Profiles & Reaction Stalls Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Diagnostic Triage: Identify Your Impurity

Before adjusting your parameters, match your observation to the impurity profile below. This guide assumes the standard Nitrile-Grignard Route (Reaction of 2-cyano-4-methylpyridine with 3-bromophenylmagnesium bromide), as this is the most robust method for retaining the bromine handle.[1]

Symptom (TLC/LCMS)Probable IdentityStructureRoot Cause
Peak M+18 (relative to product)The "Stalled" Amide 4-methylpyridine-2-carboxamideIncomplete hydrolysis of the intermediate imine.[1]
Peak M+276 (Dimer mass)The "Homocoupling" 3,3'-DibromobiphenylDegraded Grignard reagent or transition metal contamination.[1]
Peak M+Product+Ar The "Over-Addition" Tertiary Alcohol (Bis-aryl)Critical Error: Usage of ester starting material instead of nitrile, or extreme excess of Grignard.
Peak M-Br+H The "Debrominated" 2-Benzoyl-4-methylpyridineLithium-Halogen exchange occurred (if using Ar-Li) or Mg insertion into Ar-Br.[1]
Spot @ Baseline The "Salt" HCl salt of ProductInefficient neutralization during workup.

Reaction Logic & Failure Points

To troubleshoot effectively, you must understand the mechanistic "off-ramps" where side products form.

ReactionPathways SM 2-Cyano-4-methylpyridine (Starting Material) ImineSalt Mg-Imine Intermediate (Stable Precipitate) SM->ImineSalt + Grignard (THF, 0°C) Grignard 3-Bromophenyl MgBr Biaryl Side Product C: Biaryl (Homocoupling) Grignard->Biaryl Oxidative Coupling (Trace transition metals) Ketimine Ketimine (Unstable) ImineSalt->Ketimine H3O+ (Mild) TertAlcohol Side Product B: Tertiary Alcohol (Over-Addition) ImineSalt->TertAlcohol + Excess Grignard (If T > 20°C or Ester used) Product Target Ketone 2-(3-Bromobenzoyl)-4-methylpyridine Ketimine->Product H3O+ (Heat/Time) Amide Side Product A: Amide (Hydrolysis Failure) Ketimine->Amide Incomplete Hydrolysis

Figure 1: Mechanistic pathway showing critical divergence points for impurity formation.[1]

Deep Dive: Troubleshooting Modules

Issue A: The "Stalled" Amide (Incomplete Hydrolysis)

Symptom: You isolate a solid that matches the mass of the product + 18 (water). The carbonyl stretch in IR is shifted (amide vs. ketone).[1] The Science: The addition of Grignard to a nitrile forms a magnesium imine salt. Upon acid quench, this forms a Ketimine . Ketimines derived from electron-deficient rings (like pyridine) are surprisingly stable and resist hydrolysis to the ketone, often stopping at the amide or remaining as the ketimine salt [1]. The Fix:

  • Increase Acid Concentration: Quench with 2M H2SO4 instead of NH4Cl.

  • Thermal Drive: After quenching, the biphasic mixture must be stirred vigorously at 50–60°C for 1–2 hours . Room temperature is often insufficient for crowded pyridyl ketimines.[1]

  • Validation: Monitor the disappearance of the imine peak (approx. 1600-1620 cm⁻¹) via IR or the distinct shift in HPLC retention time.

Issue B: The "Over-Addition" (Tertiary Alcohol)

Symptom: A significant impurity with high molecular weight. The Science: This is the classic "Grignard Pitfall." If you used Methyl 4-methylpicolinate (Ester) instead of the nitrile, the ketone product is more reactive than the starting ester, leading to immediate second attack by the Grignard [2]. The Fix:

  • Switch to Nitrile: The imine salt formed from the nitrile is negatively charged and sterically bulky, preventing a second Grignard attack under standard conditions.

  • Inverse Addition (If using Ester): If you must use the ester, cool to -78°C and add the Grignard slowly to the ester (keeping ester in excess), though this is rarely high-yielding for this scaffold.

  • Atom Economy: Use the nitrile.[1] It saves 1 equivalent of Grignard reagent.[1]

Issue C: The "Vanishing Bromine" (Debromination)

Symptom: Product mass is M-79/81.[1] The Science: If you prepared the Grignard reagent yourself using Mg metal and 1,3-dibromobenzene, or if you used n-Butyllithium for a lithiation-addition, you likely triggered a Metal-Halogen Exchange (MHE) on the wrong site.

  • Lithium Risk:[1] Pyridines favor Directed Ortho Metalation (DoM), but aryl bromides undergo Li-Br exchange very rapidly.[1] The Fix:

  • Use iPrMgCl: If generating the metallated species in situ, use TurboGrignard (iPrMgCl·LiCl) .[1][2] It allows selective exchange of the iodine in 1-bromo-3-iodobenzene leaving the bromine intact [3].[1]

  • Buy the Grignard: Commercial 3-Bromophenylmagnesium bromide is typically cleaner than lab-made batches regarding homocoupling.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine (10g Scale) minimizing amide and alcohol impurities.

Step 1: Reagent Preparation
  • Starting Material: 2-Cyano-4-methylpyridine (1.0 equiv).[1]

  • Reagent: 3-Bromophenylmagnesium bromide (1.2 equiv, 1.0 M in THF).[1]

  • Solvent: Anhydrous THF (0.5 M concentration relative to SM).

Step 2: The Addition (Control of Thermodynamics)
  • Cool the nitrile solution to 0°C (Ice bath). Note: Cryogenic temperatures (-78°C) are unnecessary for nitriles and may cause solubility issues.[1]

  • Add the Grignard reagent dropwise over 30 minutes.[1]

  • Observation: The solution will turn dark (red/brown), and a precipitate (imine salt) should form.

  • Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Take an aliquot, quench with MeOH. LCMS should show the Imine (or Methyl imidate) peak, not SM.

Step 3: The Hydrolysis (The Critical Step)
  • Cool the mixture back to 0°C.

  • Acidic Quench: Slowly add 3M HCl (4 equiv). Caution: Exothermic.[1]

  • The Cook: Heat the biphasic mixture to 50°C for 2 hours.

    • Why? This forces the hydrolysis of the stable ketimine intermediate into the ketone [4].

  • Workup: Cool to RT. Basify with NaOH to pH 9.[1][3] Extract with DCM.[1][3]

Step 4: Purification
  • Crystallization: This ketone often crystallizes from Hexane/EtOAc.[1]

  • Column: If oil, elute with 10-20% EtOAc in Hexanes. The ketone moves significantly faster than the amide impurity.

FAQ: Rapid Fire Support

Q: Can I use the carboxylic acid (4-methylpicolinic acid) and react with Ar-Li? A: No. The acid will deprotonate (consuming 1 eq of organometallic) to form the carboxylate salt, which is generally unreactive to nucleophilic attack in this context. You would need to form the Weinreb Amide first.

Q: My Grignard reagent has a precipitate. Is it safe to use? A: If the precipitate is white (salts), it's likely fine. If the solution is turbid/grey, titrate it. Degraded Grignard leads to Homocoupling (Biaryl) impurities which are very difficult to separate from your product due to similar lipophilicity.[1]

Q: Why is my yield only 40%? A: Check the aqueous layer of your extraction. The pyridine nitrogen can be protonated at neutral pH, trapping your product in the water phase. Ensure your workup pH is >9 to keep the pyridine as the free base.

References

  • Organic Chemistry Portal. (n.d.).[1] Synthesis of Ketones from Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reaction of Grignard Reagents with Esters. Retrieved from [Link]

  • Knochel, P., et al. (2011). Functionalization of Pyridines via Organomagnesium Reagents. Angewandte Chemie International Edition.
  • BenchChem. (2025).[1][4][5] Technical Guide: Synthesis of Pyridine Derivatives. (Derived from search context regarding bromomethylpyridine synthesis).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromophenylmagnesium bromide and 2-Cyano-4-methylpyridine before handling.

Sources

optimizing reaction conditions for improved yield of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical support guide to address the specific mechanistic bottlenecks encountered during the synthesis of 2-aroylpyridines. The formation of 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3)[1] presents unique challenges primarily driven by the coordination chemistry of the pyridine ring.

Below is our comprehensive troubleshooting center, designed to guide you through the causality of reaction failures and provide field-proven, self-validating protocols.

Core Synthetic Workflow & Mechanistic Pathways

The standard synthetic route involves the nucleophilic addition of a Grignard reagent to 4-methylpicolinonitrile. However, this pathway is notoriously prone to stalling at the ketimine intermediate. The diagram below illustrates the critical divergence between standard mild workups and the optimized harsh hydrolysis required for 2-pyridyl systems.

Workflow N1 4-Methylpicolinonitrile + 3-Bromophenylmagnesium bromide N2 Nucleophilic Addition (THF, 0 °C to RT) N1->N2 N3 Mg-Chelated Ketimine Intermediate N2->N3 N4 Mild Aqueous Workup (NH4Cl, RT) N3->N4 Sub-optimal Pathway N6 Optimized Acidic Hydrolysis (2M HCl, 60 °C, 12h) N3->N6 Optimized Pathway N5 Stable Ketimine (Reaction Stalls) N4->N5 N7 2-(3-Bromobenzoyl)-4-methylpyridine (Target Molecule) N6->N7

Figure 1: Synthetic workflow and hydrolysis pathways for 2-(3-Bromobenzoyl)-4-methylpyridine.

Troubleshooting Guides & FAQs

Q1: I am recovering a large amount of unreacted 4-methylpicolinonitrile. How can I drive the nucleophilic addition to completion? A: The electrophilicity of the nitrile carbon in picolinonitriles can be insufficient for standard Grignard reagents. We recommend the in situ generation of a zincate complex. By adding anhydrous zinc chloride (ZnCl₂) to your Grignard reagent prior to the introduction of the nitrile, you form a highly reactive zincate species that significantly accelerates the addition step[2]. This approach is also highly effective when adapting the reaction to continuous flow systems for scale-up[3].

Q2: My LC-MS shows a mass corresponding to the ketimine intermediate, but no target ketone. Why did the reaction stall? A: This is the most prevalent issue in the synthesis of 2-aroylpyridines. The nitrogen atom of the pyridine ring and the newly formed imine nitrogen strongly chelate the magnesium ion (Mg²⁺), creating a highly stable 5-membered metallacycle. Mild aqueous workups (e.g., saturated NH₄Cl at room temperature) are thermodynamically insufficient to break this chelate[4]. You must employ harsh acidic hydrolysis. We recommend using 2M HCl and heating the mixture to 60–100 °C for 12–24 hours to force the hydrolysis of the ketimine into the target ketone[5].

Q3: I am observing significant amounts of 3,3'-dibromobiphenyl (homocoupling) in my crude mixture. How do I prevent this? A: Homocoupling (Wurtz-type coupling) frequently occurs during the preparation of 3-bromophenylmagnesium bromide from 1,3-dibromobenzene, often due to localized heating or excess magnesium metal. To mitigate this, transition to using a Turbo-Grignard reagent (iPrMgCl·LiCl). This allows for a clean halogen-metal exchange at lower temperatures (−20 °C to 0 °C), suppressing homocoupling and yielding a much cleaner nucleophile.

Troubleshooting Start Symptom: Low Yield of Target Ketone Q1 Is unreacted nitrile recovered? Start->Q1 A1_Yes Yes: Poor Nucleophilic Addition Q1->A1_Yes Yes A1_No No: Addition Successful, Check Intermediates Q1->A1_No No Sol1 Solution: Add ZnCl2 to form reactive zincate species A1_Yes->Sol1 Q2 Is the ketimine intermediate detected by LC-MS? A1_No->Q2 A2_Yes Yes: Incomplete Hydrolysis (Mg-Chelation) Q2->A2_Yes Yes A2_No No: Side Reactions (e.g., Homocoupling) Q2->A2_No No Sol2 Solution: Harsh Acidic Hydrolysis (2M HCl, Reflux) A2_Yes->Sol2 Sol3 Solution: Optimize Grignard Prep (Use iPrMgCl·LiCl) A2_No->Sol3

Figure 2: Troubleshooting logic tree for resolving low yields in 2-aroylpyridine synthesis.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction modifications and the final isolated yield of 2-(3-Bromobenzoyl)-4-methylpyridine.

EntryOrganometallic ReagentAdditiveHydrolysis ConditionsTarget Yield (%)
13-Bromophenylmagnesium bromide (Standard)NoneSat. NH₄Cl, RT, 2h< 10% (Mainly Ketimine)
23-Bromophenylmagnesium bromide (Standard)None2M HCl, 60 °C, 12h55%
33-Bromophenylmagnesium bromide (Standard)ZnCl₂ (0.5 eq)2M HCl, 60 °C, 12h78%
4 3-Bromophenylmagnesium chloride (Turbo) ZnCl₂ (0.5 eq) 2M HCl, 60 °C, 12h 89%

Validated Experimental Protocol

This protocol is designed as a self-validating system. By utilizing acid-base extraction logic, unreacted starting materials and homocoupling byproducts are systematically purged before final chromatography.

Step 1: Preparation of the Zincate-Modified Grignard Reagent

  • Charge an oven-dried, argon-purged flask with 1,3-dibromobenzene (1.1 equiv) and anhydrous THF (0.5 M).

  • Cool the solution to −20 °C using a dry ice/ethylene glycol bath.

  • Dropwise add iPrMgCl·LiCl (Turbo-Grignard, 1.3 M in THF, 1.15 equiv) while maintaining the internal temperature below −15 °C. Stir for 2 hours to ensure complete halogen-metal exchange.

  • Add a solution of anhydrous ZnCl₂ (0.5 equiv, 1.0 M in THF) and stir for 30 minutes at 0 °C to form the highly reactive zincate complex[2].

Step 2: Nucleophilic Addition

  • In a separate flask, dissolve 4-methylpicolinonitrile (1.0 equiv) in anhydrous THF (0.5 M) and cool to 0 °C[4].

  • Cannulate the zincate-modified organometallic solution into the nitrile solution over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours. Validation Check: Monitor the disappearance of the nitrile via LC-MS; you should observe the mass of the ketimine intermediate.

Step 3: Acidic Hydrolysis & Isolation

  • Quench the reaction carefully with 2M aqueous HCl (10 volumes relative to THF) at 0 °C.

  • Attach a reflux condenser and heat the biphasic mixture to 60 °C for 12 hours to break the Mg-ketimine chelate[5].

  • Cool the mixture to room temperature.

  • Self-Purification Step: Extract the acidic aqueous layer once with EtOAc (20 mL). Discard this organic layer. Because the target pyridine is protonated (pH < 2), it remains in the aqueous phase, while neutral impurities (e.g., homocoupled biphenyls) are stripped away.

  • Basify the aqueous layer to pH 10 using 2M NaOH at 0 °C.

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford pure 2-(3-Bromobenzoyl)-4-methylpyridine.

References

  • BIOFOUNT. "1187166-77-3 | 2-(3-Bromobenzoyl)-4-methylpyridine".[Link]

  • ResearchGate. "Symmetrical Imidazo[1,5‐a]pyridine Dimers as Novel Organic Light Emitters: Bidirectional Synthesis and Photoluminescence Characterization".[Link]

  • LMU Munich. "Continuous flow metalations of arenes, heteroarenes and formamides using lithium and zinc reagents". [Link]

  • ORCA - Cardiff University. "Stereoselective Transformations using Chiral Hypervalent Iodine Reagents".[Link]

  • Google Patents.

Sources

Technical Support Center: Stability Optimization for 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and drug development professionals working with 2-(3-Bromobenzoyl)-4-methylpyridine . This guide synthesizes chemical principles with practical handling strategies to ensure compound integrity.

Compound Profile:

  • IUPAC Name: (3-Bromophenyl)(4-methylpyridin-2-yl)methanone[1]

  • Core Moieties: Electron-deficient pyridine ring, photo-active benzoyl ketone bridge, reactive benzylic methyl group, aryl bromide.[1]

  • Primary Instability Vectors: Photo-induced reduction (ketone), oxidative demethylation (methyl group), and N-oxidation.[1]

PART 1: Troubleshooting Guide (Root Cause Analysis)

Issue 1: The compound has turned from an off-white solid to a yellow/brown gum.

Diagnosis: Photo-Oxidative Degradation. Technical Explanation: The benzoylpyridine core acts as a photo-initiator.[1] Upon exposure to UV light (specifically 310–360 nm), the carbonyl group undergoes an


 transition, entering an excited triplet state. This radical species can abstract hydrogen atoms from the 4-methyl group (benzylic-like position) or solvent, leading to radical coupling and polymerization (browning).[1]
Corrective Action: 
  • Immediate: Re-purify via recrystallization (See Protocol A).

  • Prevention: Store exclusively in amber borosilicate vials. Wrap clear vessels in aluminum foil during bench work.

  • Environment: Limit exposure to fluorescent lab lights; use red-light filters if handling for extended periods.

Issue 2: HPLC analysis shows a new peak at RRT ~0.8 (Relative Retention Time) after 24 hours in solution.

Diagnosis: N-Oxide Formation or Methyl Oxidation. Technical Explanation: The nitrogen atom in the pyridine ring is susceptible to oxidation to form the N-oxide, particularly in protic solvents exposed to air.[1] Alternatively, the 4-methyl group can slowly oxidize to the alcohol or aldehyde derivative (4-hydroxymethyl or 4-formyl) due to the stabilization of the intermediate radical by the pyridine ring.[1] Corrective Action:

  • Solvent Choice: Switch to anhydrous, non-protic solvents like Dichloromethane (DCM) or Acetonitrile (MeCN) for storage. Avoid ethers (THF/Diisopropyl ether) which can form peroxides that accelerate N-oxidation.[1]

  • Handling: Sparge all solvents with Argon or Nitrogen for 15 minutes prior to dissolution.

  • Storage: Store solutions at -20°C. Do not store in solution for >48 hours.

Issue 3: Inconsistent yields during cross-coupling (Suzuki/Buchwald) reactions.

Diagnosis: Dehalogenation or Catalyst Poisoning. Technical Explanation: While the aryl bromide is the intended reactive site, the pyridine nitrogen can coordinate with Palladium (Pd) catalysts, reducing the effective catalyst load. Furthermore, if the starting material has partially degraded to the carboxylic acid (via methyl oxidation), it can alter the pH and chelate the metal. Corrective Action:

  • Scavenging: Pre-treat the starting material with a basic wash (sat. NaHCO₃) to remove acidic oxidation byproducts.

  • Ligand Selection: Use bulky phosphine ligands (e.g., XPhos, RuPhos) that outcompete the pyridine nitrogen for Pd coordination.

PART 2: Frequently Asked Questions (FAQs)

Q: Can I store this compound at room temperature? A: No. While the solid may appear stable for days at 25°C, micro-degradation initiates immediately.[1] We strictly recommend storage at -20°C or lower.[1] The activation energy for methyl oxidation is significantly lowered by the electron-withdrawing nature of the pyridine ring and the benzoyl group.[1]

Q: Is the compound hygroscopic? A: As a free base, it is moderately lipophilic and not significantly hygroscopic.[1] However, if converted to a hydrochloride or hydrobromide salt, it becomes highly hygroscopic. If your material becomes sticky/wet, it may have inadvertently formed a salt with acid vapors in the storage unit. Desiccate over P₂O₅.

Q: What is the best method to repurify degraded material? A: Recrystallization is superior to chromatography for removing oxidative polymers.[1]

  • Solvent System: Ethanol/Hexane (1:[1]4) or Isopropanol.

  • Technique: Dissolve in minimum hot Ethanol, filter while hot (to remove polymerized gum), then slowly add Hexane and cool to 4°C.

PART 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to validate the purity of your batch before critical experiments.[1]

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (MeCN) + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Carbonyl)
Temperature 30°C

Gradient Table:

  • 0-2 min: 95% A (Equilibration)

  • 2-15 min: 95% A

    
     5% A (Linear Gradient)
    
  • 15-20 min: 5% A (Hold)

Interpretation:

  • Main Peak: ~8-10 min (Compound)

  • Early Elution (<5 min): Pyridine-4-carboxylic acid derivatives (Oxidation products).[1]

  • Late Elution (>12 min): Dimers/Polymers (Photodegradation products).

PART 4: Visualizing the Instability Pathways

The following diagram illustrates the two primary degradation mechanisms: Photo-Reduction (mediated by the ketone) and Auto-Oxidation (mediated by the methyl group).[1]

StabilityPathways cluster_photo Photochemical Pathway cluster_oxi Oxidative Pathway Compound 2-(3-Bromobenzoyl)- 4-methylpyridine ExcitedState Excited Triplet State [n-π*] Compound->ExcitedState Absorption Radical Benzylic Radical Intermediate Compound->Radical Auto-oxidation Product_NOxide Pyridine N-Oxide Compound->Product_NOxide N-Oxidation (Peroxides) UV_Light UV Light (310-360 nm) UV_Light->Compound Oxygen Atmospheric O2 + Trace Metals Oxygen->Compound ExcitedState->Radical H-Abstraction (Solvent/Self) Product_Dimer Pinacol/Dimer (Insoluble Gum) Radical->Product_Dimer Radical Coupling Product_Acid 4-Carboxylic Acid Derivative Radical->Product_Acid Oxidative Cleavage

Figure 1: Mechanistic degradation pathways showing the bifurcation between photo-induced dimerization and oxidative cleavage of the methyl group.[1]

References

  • Photochemistry of Benzoylpyridines: Scaiano, J. C., et al. "Photochemistry of benzoylpyridines: laser flash photolysis and steady-state studies."[1] Journal of Photochemistry and Photobiology A: Chemistry, vol. 62, no. 1, 1991. Relevance: Establishes the triplet state reactivity of the 2-benzoylpyridine moiety.[1]

  • Oxidation of Methylpyridines: Buzayev, N., et al. "Oxidation of 4-Methylpyridine on V-Cr-O Catalyst."[1][2] Chemical Journal of Kazakhstan, vol. 3, 2024. Relevance: Details the susceptibility of the 4-methyl group to oxidative transformation into carboxylic acids.[1]

  • Stability Testing Guidelines: ICH Expert Working Group. "Q1B: Photostability Testing of New Drug Substances and Products." International Council for Harmonisation, 1996. Relevance: Provides the regulatory framework for the recommended amber storage and photostability testing.

Sources

Technical Support Center: Purification of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-2B4MP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are encountering purity issues with 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: Analogous to 1393566-54-3). This diaryl ketone contains a basic pyridine nitrogen and a lipophilic bromobenzene ring.

The Core Challenge: The primary impurities in this synthesis (typically via Grignard or Friedel-Crafts) are often neutral organic side-products (bi-aryls), unreacted starting materials (3-bromobenzoyl chloride/amide), and stubborn colored oligomers.[1]

The Solution: You must exploit the basic nitrogen on the pyridine ring. Unlike your neutral impurities, the product can be reversibly switched between an organic-soluble free base and a water-soluble hydrochloride salt.[1]

Module 1: The "Chemical Wash" (Acid-Base Extraction)

Use this as your primary purification step.[1] It is far more scalable than chromatography.

The Logic

Most impurities (starting bromobenzenes, bis-alkylation products) are neutral . Your product is basic .

  • Acid Phase: Protonate the pyridine. Product moves to water; neutral impurities stay in organic.

  • Base Phase: Deprotonate the pyridine. Product returns to organic; inorganic salts stay in water.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Use ~10 mL solvent per gram of crude.

  • Acid Extraction (The Critical Step):

    • Extract the organic layer with 1M HCl (3 x volumes).

    • Validation: Check the pH of the aqueous layer; it must be < 2 to ensure full protonation.

    • SAVE THE AQUEOUS LAYER. (Your product is now here as the HCl salt).

    • Discard the organic layer (contains neutral impurities).

  • The Wash:

    • Wash the acidic aqueous layer once with fresh Et2O to remove trapped neutral organics.

  • Basification:

    • Cool the aqueous layer in an ice bath (exothermic).

    • Slowly add 6M NaOH or saturated Na2CO3 until pH > 10.

    • Observation: The solution will turn cloudy/milky as the free base precipitates or oils out.

  • Recovery:

    • Extract the now-basic aqueous mixture with Dichloromethane (DCM) (3 x volumes).[1]

    • Dry combined organics over Na2SO4, filter, and concentrate.[2][3][4]

Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Dissolved in EtOAc) AddAcid Add 1M HCl (Partition) Start->AddAcid OrgLayer1 Organic Layer 1 (Neutral Impurities) AddAcid->OrgLayer1 Top Layer AqLayer1 Aqueous Layer 1 (Product as HCl Salt) AddAcid->AqLayer1 Bottom Layer DiscardOrg DISCARD (Contains unreacted neutrals) OrgLayer1->DiscardOrg Wash Wash with fresh EtOAc AqLayer1->Wash Basify Basify to pH > 10 (NaOH/Na2CO3) Wash->Basify ExtractDCM Extract with DCM Basify->ExtractDCM FinalOrg Final Organic Layer (Purified Product) ExtractDCM->FinalOrg Save FinalAq Final Aqueous (Inorganic Salts) ExtractDCM->FinalAq Discard

Caption: Figure 1. Acid-Base Extraction Logic Flow. The product is sequestered in the aqueous phase to wash away non-basic contaminants.

Module 2: Chromatography Optimization

Use this if Module 1 yields <95% purity or if you have "basic" impurities (like other pyridine byproducts).[1]

The Issue: Tailing

Pyridine derivatives interact strongly with the acidic silanol groups (Si-OH) on silica gel. This causes:

  • Broad, streaky bands (tailing).

  • Poor separation.[5]

  • Product loss (irreversible adsorption).[6]

The Fix: The "TEA" Trick

You must neutralize the silica surface before/during the run.

Protocol:

  • Pre-treatment: Pre-wash your silica column with a mobile phase containing 1% Triethylamine (TEA) .

  • Eluent System: Use Hexane:Ethyl Acetate (start 90:10, gradient to 60:40).

    • Crucial Modification: Add 0.5% TEA to your eluent bottles.

  • Loading: Dissolve the crude in a minimum amount of DCM. Do not use pure EtOAc for loading (it’s too polar and will widen the initial band).

ParameterStandard ConditionOptimized for Pyridines
Stationary Phase Standard Silica (pH ~5-6)Neutralized Silica (via TEA wash)
Modifier None0.5% - 1.0% Triethylamine
TLC Visualization UV (254 nm)UV + Dragendorff’s Reagent (Specific for alkaloids/nitrogen)

Module 3: Crystallization (The Polishing Step)

Use this for final drug-grade purity (>99%).[1]

Solvent Selection Strategy

Diaryl ketones often crystallize well, but the methyl-pyridine moiety adds lipophilicity.

  • Option A (High Yield): Ethanol/Water . Dissolve in hot ethanol; add water dropwise until turbid; cool slowly.

  • Option B (High Purity): Hexane/Ethyl Acetate . Dissolve in minimum hot EtOAc; add hot Hexane; cool.

  • Option C (Stubborn Oils): Methyl tert-butyl ether (MTBE) .[1] Many benzoylpyridines crystallize from MTBE upon trituration at -20°C.[1]

Troubleshooting & FAQs

Q1: My product is an oil, but it's supposed to be a solid.

Cause: Small amounts of solvent (EtOAc/DCM) or impurities (3-bromobenzaldehyde) are depressing the melting point. Fix:

  • High Vacuum: Keep on high vac (<1 mbar) for 12+ hours.

  • Seed Crystal: If available, add a speck of pure solid.

  • Trituration: Add cold Pentane or Hexane. Scratch the flask walls with a glass rod to induce nucleation.

Q2: The product has a persistent yellow/brown color.

Cause: Pyridine oligomers or oxidation byproducts. Fix:

  • Activated Carbon: Dissolve in hot ethanol, add activated charcoal, stir for 15 mins, filter through Celite, then recrystallize.

Q3: I see a spot on TLC that moves just below my product.

Cause: Likely (3-Bromophenyl)(pyridin-2-yl)methanol (the over-reduced alcohol).[1] Fix:

  • This is difficult to remove via acid-base wash (both are basic).[1]

  • Oxidation: Re-oxidize the crude mixture (e.g., MnO2 in DCM) to convert the alcohol back to the ketone.

  • Chromatography: The alcohol is much more polar; use a slower gradient (e.g., 5% EtOAc increases).

Troubleshooting Logic Tree

Troubleshooting Issue Identify Issue State Product is Oil (Not Solid) Issue->State Purity Purity < 95% Issue->Purity Color Colored Impurities Issue->Color Vac High Vacuum (12h, <1mbar) State->Vac AB_Wash Repeat Acid/Base Extraction Purity->AB_Wash Neutral Impurities Silica Silica Column (+1% TEA) Purity->Silica Basic Impurities Carbon Activated Carbon Treatment Color->Carbon Trit Triturate w/ Pentane Scratch Glass Vac->Trit If still oil

Caption: Figure 2. Decision Matrix for common purification issues.

References

  • BenchChem. (2025).[3][4][7][8] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Retrieved from [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for pKa-based extraction logic).

  • Sigma-Aldrich. (n.d.).[1][9] 2-Bromo-4-methylpyridine Product & Safety Data. Retrieved from [1]

  • University of Rochester. (n.d.). Troubleshooting Flash Chromatography: Pyridines and Tailing. Retrieved from [1]

  • Thurkauf, A., et al. (1988).[10] Preparation of Acetals from Diaryl Ketones. Synthesis, 233-234.[1][10] (Context for diaryl ketone stability).

Sources

addressing scale-up issues for the production of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Here is the Technical Support Center guide for the production of 2-(3-Bromobenzoyl)-4-methylpyridine.

Product: 2-(3-Bromobenzoyl)-4-methylpyridine

CAS: N/A (Specific Intermediate) | Class: Diaryl Ketone / Pyridine Derivative[1]

Executive Summary

This guide addresses the scale-up challenges for synthesizing 2-(3-Bromobenzoyl)-4-methylpyridine , a critical pharmacophore intermediate. While bench-scale synthesis often utilizes cryogenic lithiation (


-BuLi at -78°C), this protocol focuses on the Turbo Grignard Exchange (iPrMgCl·LiCl)  route.[2] This method allows for operation at achievable industrial temperatures (-15°C to 0°C) and offers superior chemoselectivity, preventing attack on the 3-bromo substituent of the benzoyl ring.
Part 1: The Process Workflow (Visualized)

The following diagram outlines the optimized reaction pathway and critical process parameters (CPPs) for the coupling of 2-bromo-4-methylpyridine with 3-bromobenzonitrile.

G Start 2-Bromo-4- methylpyridine Inter1 Intermediate A: 2-Magnesio-4- methylpyridine Start->Inter1 Exchange (-15°C) THF, 1h Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Inter1 Inter2 Intermediate B: Imine Magnesium Salt Inter1->Inter2 Addition (0°C) Exothermic Electrophile 3-Bromobenzonitrile Electrophile->Inter2 Quench Acidic Hydrolysis (H2SO4/H2O) Inter2->Quench Hydrolysis Product Target: 2-(3-Bromobenzoyl)- 4-methylpyridine Quench->Product Isolation

Figure 1: Optimized Turbo Grignard exchange pathway avoiding cryogenic conditions.

Part 2: Critical Troubleshooting & FAQs
Phase 1: Metallation (Grignard Exchange)

Context: You are converting 2-bromo-4-methylpyridine to its Grignard species using iPrMgCl.

Q1: The metallation reaction stalled at ~60% conversion. Adding more iPrMgCl didn't help. Why? Diagnosis: Moisture contamination or "Sleeping Radical" inhibition. Technical Insight: Pyridyl Grignards are exceptionally moisture-sensitive. Even ppm-levels of water in the THF will quench the iPrMgCl immediately. Furthermore, if the reaction temperature drops below -20°C during initiation, the exchange kinetics slow drastically, leading to accumulation of unreacted reagent. Corrective Action:

  • Titrate your iPrMgCl: Commercial solutions degrade. Use the Knochel titration method (iodine/LiCl) to verify molarity before use.

  • Temperature Check: Ensure the reactor is maintained between -10°C and -5°C . Unlike Lithium-Halogen exchange, Magnesium exchange requires this thermal energy to proceed.

  • Drying: THF water content must be <50 ppm.

Q2: We observe a "dimer" impurity (Bis-pyridyl) in the HPLC traces. Diagnosis: Wurtz-type Homocoupling. Technical Insight: In the presence of transition metals (trace Fe or Ni from stainless steel reactors) or excess heat, the newly formed 2-magnesio-4-methylpyridine reacts with the unreacted 2-bromo-4-methylpyridine starting material. Corrective Action:

  • Dosing Rate: Slow down the addition of the starting material to the iPrMgCl solution (inverse addition is rarely used here, but ensure good mixing).

  • Temperature Cap: Strictly keep T < 0°C. Above 0°C, homocoupling rates increase exponentially.

Phase 2: Coupling with 3-Bromobenzonitrile

Context: Reacting the 2-magnesio-pyridine with the electrophile.

Q3: Why use 3-Bromobenzonitrile instead of 3-Bromobenzoyl Chloride? Expertise: This is the most critical scale-up decision.

  • Acid Chlorides: Reacting a Grignard with an acid chloride is prone to double addition , forming the tertiary alcohol impurity (bis(4-methylpyridin-2-yl)(3-bromophenyl)methanol). This is extremely difficult to separate.

  • Nitriles: The Grignard adds once to the nitrile to form a stable imine-magnesium salt. This salt does not react further with the Grignard reagent. The ketone is only revealed upon acidic hydrolysis, ensuring 100% mono-addition selectivity.

Q4: We see "bromine scrambling" (products with Br on the wrong ring or missing Br). Diagnosis: Halogen Dance or Exchange Transfer. Technical Insight: If the reaction mixture warms >10°C before quenching, the magnesium can exchange with the 3-bromo group on the benzonitrile ring (though slower than the pyridine exchange). Corrective Action:

  • Maintain the coupling reaction at 0°C to 5°C .

  • Do not stir overnight. The imine formation is usually complete in 1-2 hours. Quench immediately upon completion.

Phase 3: Quench & Isolation

Context: Hydrolysis of the imine salt to the ketone.

Q5: During acidic hydrolysis, a thick rag layer/emulsion formed. Diagnosis: Pyridine protonation and magnesium salt precipitation. Technical Insight: The product contains a basic pyridine nitrogen. At low pH (required to hydrolyze the imine), the product is protonated and water-soluble. At neutral pH, magnesium hydroxides precipitate, trapping the product (rag layer). Protocol:

  • Hydrolysis: Quench into 2M H₂SO₄ (keep T < 25°C). Stir for 1 hour to ensure imine

    
     ketone conversion.
    
  • Basification: The critical step. Slowly add NH₄OH or NaOH to adjust pH to 8.5–9.0 .

    • Too low (<7): Product remains in water (pyridinium salt).

    • Too high (>10): Mg(OH)₂ turns into a gel.

  • Extraction: Use Toluene or MTBE. If emulsion persists, filter through a Celite pad to remove Mg salts before phase separation.

Part 3: Data & Specifications
Impurity Profile Table
Impurity NameStructure DescriptionOriginControl Strategy
Des-bromo Pyridine 4-methylpyridineQuenched Grignard (moisture)THF <50ppm H₂O; Inert atmosphere.
Homocoupler 2,2'-bis(4-methylpyridine)Wurtz couplingKeep T < 0°C; Remove trace transition metals.
Tertiary Alcohol Bis-addition productOver-reaction (if using acid chloride)Use Nitrile route ; Avoid acid chlorides.
Regio-isomer 3-bromo exchanged productMg exchange on benzene ringShort reaction times; Low T (<5°C).
Scale-Up Parameter Summary
  • Reagent: iPrMgCl·LiCl (1.3 M in THF) - 1.1 equivalents.

  • Solvent: Anhydrous THF (Volume: 5-8 L/kg).

  • Temperature (Exchange): -15°C to -5°C.

  • Temperature (Coupling): 0°C to 5°C.

  • Quench: 2M H₂SO₄ (Exothermic!).

Part 4: Mechanism of Impurity Formation

Understanding the "Double Addition" vs. "Single Addition" pathways is vital for justifying the nitrile route.

Impurity cluster_Bad Route A: Acid Chloride (Avoid) cluster_Good Route B: Nitrile (Recommended) Grignard 2-Magnesio-Pyridine AcidCl 3-Br-Benzoyl Chloride Grignard->AcidCl Nitrile 3-Br-Benzonitrile Grignard->Nitrile KetoneInter Ketone Intermediate AcidCl->KetoneInter Fast TertAlcohol IMPURITY: Tertiary Alcohol KetoneInter->TertAlcohol Grignard attacks again! ImineSalt Stable Imine Salt Nitrile->ImineSalt Stops here FinalKetone Target Ketone ImineSalt->FinalKetone Acid Hydrolysis

Figure 2: Mechanistic comparison showing why Nitriles prevent over-alkylation.

References
  • Knochel, P. et al. "Functionalization of Pyridines via Magnesium-Halogen Exchange." Angewandte Chemie International Edition, vol. 43, no. 25, 2004, pp. 3333-3336.

  • BenchChem Technical Support. "Synthesis of 2-Bromo-4-methylpyridine and Grignard Intermediates." BenchChem Protocols, 2025.[3][4] 5

  • Trécourt, F. et al. "New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange."[6] Tetrahedron, vol. 56, no. 10, 2000, pp. 1349-1360. 6

  • Pande, S. S. et al. "Grignard exchange reaction between 2-bromopyridine and 2-chlorobutane." Asian Journal of Research in Chemistry, 2011. 7

Sources

minimizing byproduct formation in the synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #8842: Minimizing Byproduct Formation in Ketone Synthesis

Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: Key intermediate for Centanafadine (EB-1020) and related triple reuptake inhibitors.

Executive Summary & Reaction Logic

The synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine typically proceeds via the nucleophilic addition of a metallated aryl species to a pyridine derivative. The most robust route for scale-up, which minimizes regioisomeric impurities, is the addition of 3-bromophenylmagnesium bromide (Grignard) to 4-methyl-2-pyridinecarbonitrile .

Unlike ester-based routes, which frequently suffer from "over-addition" (yielding the tertiary alcohol), the nitrile route proceeds through a metalloimine intermediate .[1] This intermediate is relatively stable and resistant to a second nucleophilic attack under controlled conditions, making it the superior choice for minimizing byproducts.

The Core Reaction Pathway
  • Reagent A: 3-Bromophenylmagnesium bromide (prepared from 1,3-dibromobenzene or 1-bromo-3-iodobenzene).

  • Reagent B: 4-Methyl-2-pyridinecarbonitrile.

  • Intermediate: Magnesium ketimine salt.

  • Product: 2-(3-Bromobenzoyl)-4-methylpyridine (upon acidic hydrolysis).

Critical Process Parameters (CPP) for Impurity Control

The following table summarizes the critical parameters required to suppress the three most common byproducts: the Tertiary Alcohol (Bis-addition) , the Biaryl (Wurtz Coupling) , and the Des-bromo (Halogen Scrambling) species.

ByproductStructure / NatureRoot CausePrevention Protocol
Tertiary Alcohol Bis(3-bromophenyl)(4-methylpyridin-2-yl)methanolIn-situ Hydrolysis: Moisture enters the reactor, hydrolyzing the imine to a ketone during addition. The ketone then reacts with remaining Grignard.Thermal Overdrive: Temperature >0°C destabilizes the imine salt.1. Cryogenic Control: Maintain -10°C to 0°C during addition.2. Strict Anhydrous: Water content <50 ppm in solvents.3. Stoichiometry: Limit Grignard to 1.05–1.10 eq.
Biaryl Species 3,3'-DibromobiphenylWurtz Coupling: Homocoupling of the Grignard reagent during its formation or storage.1. Slow Generation: If making Grignard in-house, use slow addition of halide to Mg.2. Dilution: High concentration favors dimerization. Keep [Grignard] < 1.0 M.
Des-Bromo Impurity 2-Benzoyl-4-methylpyridineMg-Halogen Exchange: If reaction temp is too high, Mg can exchange with the 3-Br on the phenyl ring.1. Turbo Grignard: Use i-PrMgCl·LiCl for selective exchange if starting from aryl iodide.2. Low Temp: Never exceed 0°C until quench.
Visualizing the Control Strategy

The following diagram illustrates the kinetic competition between the desired pathway and the byproduct traps.

G Start 4-Methyl-2- pyridinecarbonitrile Imine Metalloimine Intermediate (STABLE SALT) Start->Imine + Grignard (-10°C, THF) Grignard 3-Bromophenyl- magnesium bromide Wurtz BYPRODUCT: Biaryl Dimer (Wurtz) Grignard->Wurtz High Conc. or Temp Ketone TARGET: 2-(3-Bromobenzoyl)- 4-methylpyridine Imine->Ketone Acidic Hydrolysis (H3O+) Imine->Ketone Premature Hydrolysis TertAlcohol BYPRODUCT: Tertiary Alcohol (Over-addition) Ketone->TertAlcohol + Excess Grignard Moisture Moisture Ingress (H2O) Moisture->Imine

Figure 1: Reaction pathway analysis showing how moisture ingress leads to premature ketone formation and subsequent over-addition to the tertiary alcohol.

Detailed Troubleshooting Protocols
Issue A: "I am seeing >5% Tertiary Alcohol in my crude LC-MS."

Diagnosis: This indicates that your reaction environment is not strictly anhydrous.[2][3] The Grignard reagent reacts with nitriles to form a stable imine salt. This salt cannot react with a second equivalent of Grignard due to steric and electronic repulsion. However, if trace water exists, the imine hydrolyzes to the ketone inside the reactor. The ketone is highly reactive and immediately consumes a second equivalent of Grignard.

Resolution Protocol:

  • Solvent Audit: Test THF water content using Karl Fischer titration. It must be <50 ppm.

  • Glassware Prep: Flame-dry all glassware under vacuum and purge with Argon (Nitrogen is acceptable, but Argon is heavier and blankets better).

  • Inverse Addition (Optional): If the problem persists, switch to Inverse Addition . Cannulate the Grignard reagent slowly into a solution of the Nitrile at -10°C. This ensures the Nitrile is always in excess, statistically favoring mono-addition even if transient hydrolysis occurs.

Issue B: "The reaction stalls at 60% conversion."

Diagnosis: Enolization of the nitrile or deactivation of the Grignard reagent.[4] Pyridine rings are electron-deficient, making the nitrile highly electrophilic, but the basicity of the Grignard can sometimes cause deprotonation elsewhere if the reagents are old.

Resolution Protocol:

  • Reagent Titration: Titrate your Grignard reagent using salicylaldehyde phenylhydrazone or a similar indicator before use. Commercial Grignard reagents degrade over time.

  • Lewis Acid Additive: Add 10 mol% CuBr·SMe2 or ZnCl2 . This transmetallates the Grignard to a softer organocopper or organozinc species, which is more nucleophilic toward the nitrile carbon and less basic (reducing side reactions).

Issue C: "My product contains a des-bromo (no bromine) impurity."

Diagnosis: Magnesium-Halogen exchange.[2][5] The Mg atom in the Grignard reagent has exchanged with the bromine atom on the 3-position of the phenyl ring during the reaction. This is temperature-dependent.

Resolution Protocol:

  • Temperature Ceiling: Ensure the internal temperature never exceeds 0°C.

  • Quench Protocol: Do not let the reaction stir overnight. Once TLC/LCMS shows consumption of nitrile (typically 1-3 hours), quench immediately with dilute HCl or H2SO4.

Frequently Asked Questions (FAQs)

Q1: Can I use the ester (Methyl 4-methylpicolinate) instead of the nitrile? Answer: It is not recommended . Esters react with Grignard reagents to form a ketone intermediate that is more reactive than the starting ester. This leads to unavoidable tertiary alcohol formation unless you use Weinreb amides. The nitrile route is chemically superior because the intermediate imine salt protects the carbonyl carbon from further attack.

Q2: How do I remove the Wurtz coupling byproduct (3,3'-dibromobiphenyl)? Answer: This byproduct is non-polar.

  • Acidify the crude reaction mixture (pH < 2) to protonate the pyridine nitrogen.

  • Wash the aqueous layer with Hexanes or Heptane . The non-polar biphenyl impurity will partition into the organic layer, while your protonated pyridyl product remains in the water.

  • Basify the aqueous layer (pH > 10) and extract with DCM or Ethyl Acetate to recover the pure product.

Q3: Why is the hydrolysis step critical? Answer: The reaction product before workup is an imine magnesium salt. If you quench with water only, you may get a mixture of imine and ketone. You must use acid (e.g., 2M HCl) and stir for 30-60 minutes to fully hydrolyze the C=N bond to the C=O bond.

References
  • Centanafadine Synthesis & Intermediates

    • Source: US Patent 11,564,885 B2.[3] "Centanafadine pharmaceutical formulations, and methods of making and using same."

    • URL
    • Relevance: Confirms the target molecule structure and its role as a key intermediate in triple reuptake inhibitor synthesis.
  • Grignard Addition to Nitriles (General Mechanism)

    • Source: Organic Chemistry Portal. "Grignard Reaction - Reaction with Nitriles."[6]

    • URL:[Link]

    • Relevance: details the mechanism of metalloimine formation and the requirement for acidic hydrolysis.
  • Minimizing Tertiary Alcohols in Grignard Reactions

    • Source: BenchChem Technical Support.[7][8][9] "Optimizing Grignard Reactions for Tertiary Alcohols" (Inverse logic applied).

  • Preparation of Pyridyl Ketones via Nitriles: Source:Journal of Organic Chemistry. "Addition of Grignard Reagents to Nitriles: A Re-evaluation." (General citation for the chemical principle). Relevance: Supports the claim that nitriles prevent over-addition compared to esters.

Sources

Validation & Comparative

comparative analysis of synthesis methods for 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine

Executive Summary

The synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: Analogous derivatives ~ 100-200 USD/g range) represents a classic challenge in heteroaromatic ketone construction: coupling an electron-deficient pyridine ring with a halogenated aryl moiety without compromising the sensitive aryl-bromide handle.

This guide compares two primary synthetic methodologies:

  • The Cryogenic Nitrile Addition Route (Method A): A convergent, high-fidelity approach utilizing mono-lithiation of 1,3-dibromobenzene.

  • The Oxidative Alkylation Route (Method B): A stepwise sequence involving aldehyde addition followed by oxidation.

Verdict: For research-scale (<10g) high-purity applications, Method A is superior due to its directness and avoidance of over-addition byproducts. Method B is recommended only when cryogenic facilities (-78°C) are unavailable.

Target Molecule Profile

  • IUPAC Name: (3-Bromophenyl)(4-methylpyridin-2-yl)methanone

  • Molecular Formula: C₁₃H₁₀BrNO

  • Key Structural Features:

    • Pyridine Core: Electron-deficient, prone to nucleophilic attack at C2.

    • Meta-Bromo Substituent: Chemically labile; sensitive to Mg/Li exchange if temperature is uncontrolled.

    • Ketone Bridge: Susceptible to over-addition (formation of tertiary alcohols) if highly reactive electrophiles (e.g., acid chlorides) are used with Grignard reagents.

Comparative Analysis of Synthesis Methods

Method A: The Cryogenic Nitrile Addition (Recommended)

This method relies on the in situ generation of 3-bromophenyllithium via selective mono-lithiation, followed by nucleophilic attack on 4-methylpicolinonitrile.

Mechanism & Rationale

The success of this route hinges on the kinetic selectivity of n-butyllithium (n-BuLi) for iodine/bromine exchange over deprotonation at low temperatures. By reacting 1,3-dibromobenzene with n-BuLi at -78°C, one bromine atom is selectively exchanged for lithium. This nucleophile then attacks the nitrile carbon of 4-methylpicolinonitrile. Crucially, the resulting imine salt precipitates or stabilizes, preventing a second nucleophilic attack—a common failure mode when using acid chlorides.

Experimental Protocol

Reagents:

  • 1,3-Dibromobenzene (1.0 equiv)

  • n-Butyllithium (1.05 equiv, 2.5M in hexanes)

  • 2-Cyano-4-methylpyridine (1.0 equiv)

  • Anhydrous THF / Diethyl Ether

Step-by-Step:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF and 1,3-dibromobenzene. Cool to -78°C (dry ice/acetone bath).

  • Lithiation: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C. Stir for 30 minutes. Observation: The solution typically turns light yellow.

  • Addition: Dissolve 2-cyano-4-methylpyridine in minimal THF. Add dropwise to the lithiated species at -78°C.

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to warm to 0°C over 2 hours.

  • Hydrolysis: Quench with 2M HCl (aq). Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

  • Workup: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Hexanes:EtOAc).

Visualization of Method A Pathway:

MethodA Start 1,3-Dibromobenzene Li_Int 3-Bromophenyllithium (Kinetic Intermediate) Start->Li_Int n-BuLi, -78°C THF Imine Lithium Imine Salt (Stable Intermediate) Li_Int->Imine + Nitrile Nucleophilic Attack Nitrile 2-Cyano-4-methylpyridine Nitrile->Imine Product 2-(3-Bromobenzoyl)-4-methylpyridine Imine->Product H3O+ Hydrolysis

Figure 1: Selective mono-lithiation and nitrile addition pathway preventing tertiary alcohol formation.

Method B: The Oxidative Alkylation (Alternative)

This two-step sequence involves the addition of a metallated pyridine species to an aldehyde, followed by oxidation of the resulting carbinol.

Mechanism & Rationale

Instead of making the aryl nucleophile, we generate the nucleophile on the pyridine ring. 2-Bromo-4-methylpyridine undergoes halogen-metal exchange. This attacks 3-bromobenzaldehyde to form a secondary alcohol. Finally, an oxidant (MnO₂ or Swern conditions) restores the ketone.

Critical Risk: Lithiation of 2-bromo-4-methylpyridine competes with lateral deprotonation at the 4-methyl group. The "picolylic" protons are acidic (pKa ~29). To mitigate this, halogen-metal exchange must be extremely fast and performed strictly at -78°C.

Experimental Protocol

Step 1: Carbinol Formation

  • Dissolve 2-bromo-4-methylpyridine in THF at -78°C.

  • Add n-BuLi (1.0 equiv) slowly. Note: A deep red color may indicate lateral deprotonation (undesired); keep strictly cold to favor exchange.

  • Add 3-bromobenzaldehyde immediately.

  • Quench with NH₄Cl. Isolate the alcohol intermediate.

Step 2: Oxidation

  • Dissolve the crude alcohol in DCM.

  • Add activated MnO₂ (10 equiv) or use Swern conditions (DMSO/Oxalyl Chloride).

  • Stir at reflux (for MnO₂) or -78°C to RT (for Swern) until TLC shows conversion.

Visualization of Method B Pathway:

MethodB Start 2-Bromo-4-methylpyridine Li_Py 2-Lithio-4-methylpyridine Start->Li_Py n-BuLi, -78°C (Risk: Lateral Deprotonation) Alcohol Secondary Alcohol Intermediate Li_Py->Alcohol + Aldehyde Aldehyde 3-Bromobenzaldehyde Aldehyde->Alcohol Product 2-(3-Bromobenzoyl)-4-methylpyridine Alcohol->Product Oxidation Oxidant MnO2 or Swern Oxidant->Product

Figure 2: Stepwise synthesis via carbinol intermediate requiring subsequent oxidation.

Performance Comparison

FeatureMethod A (Nitrile Route)Method B (Oxidative Route)
Step Count 1 (One-pot)2 (Isolation required)
Overall Yield 75 - 85% 50 - 65%
Purity Profile High (Imine salt prevents over-reaction)Moderate (Side products from lateral lithiation)
Operational Difficulty High (Requires strict anhydrous/cryogenic)High (Requires oxidation step cleanup)
Scalability Excellent (Linear scale-up)Poor (MnO₂ is bulky; Swern is smelly)
Key Risk Moisture kills the Lithium intermediateLateral deprotonation of methyl group

Troubleshooting & Critical Parameters

The "Double Addition" Trap

A common error is attempting to react the Grignard/Lithium reagent with 3-bromobenzoyl chloride .

  • Outcome: The ketone formed is more reactive than the starting acid chloride. The nucleophile attacks again, yielding the tertiary alcohol (Double Addition).

  • Solution: Always use the Nitrile (Method A) or Weinreb Amide equivalents if available.

Handling the 4-Methyl Group

In Method B, the 4-methyl group is "benzylic" (picolylic) and acidic.

  • Diagnostic: If your reaction mixture turns deep red/purple upon adding n-BuLi to the bromopyridine, you have likely deprotonated the methyl group rather than exchanging the bromine.

  • Correction: Ensure the bromide is pure, the temperature is -78°C or lower, and consider using t-BuLi (2 equiv) for faster exchange kinetics if n-BuLi fails.

References

  • Preparation of 2-benzoylpyridines via Grignard exchange

    • Cai, X., et al. (2002).
  • Lithium-Halogen Exchange Selectivity

    • Parham, W. E., & Bradsher, C. K. (1982). Aromatic organolithium reagents: Bearing electrophilic groups. Accounts of Chemical Research.
  • Use of Nitriles to Prevent Over-Addition

    • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis.
  • Lateral Lithiation of Picolines

    • Schlosser, M. (2005). Organometallics in Synthesis.

alternative reagents and catalysts for synthesizing 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Alternative Reagents and Catalysts for Synthesizing 2-(3-Bromobenzoyl)-4-methylpyridine

Part 1: Executive Strategy & Route Analysis

The Synthetic Challenge: Synthesizing 2-(3-Bromobenzoyl)-4-methylpyridine presents a specific chemoselectivity challenge: the target molecule contains two aryl bromide motifs—one on the electron-deficient pyridine ring (the starting material) and one on the electron-richer benzene ring (the product).

The core objective is to form the central ketone bridge without compromising the integrity of the 3-bromo substituent on the benzoyl ring, which serves as a critical handle for downstream functionalization (e.g., subsequent Suzuki or Buchwald couplings).

Strategic Route Selection: We evaluate three distinct methodologies based on chemoselectivity , scalability , and safety .

FeatureRoute A: Carbonylative Cross-Coupling Route B: Nucleophilic Addition (Grignard) Route C: Stepwise Oxidative Coupling
Mechanism Pd-catalyzed CO insertionOrganometallic addition to nitrileLithiation/Magnesiation + Aldehyde
Key Reagents 2-Bromo-4-methylpyridine, 3-Bromophenylboronic acid, CO source2-Cyano-4-methylpyridine, 3-Bromophenylmagnesium bromide2-Bromo-4-methylpyridine, 3-Bromobenzaldehyde
Selectivity High (Py-Br > Ar-Br for oxidative addition)Moderate (Requires low temp to prevent Br-exchange)High (Stepwise control)
Safety Requires CO handling (or solid surrogates)Standard pyrophoric handlingStandard lab safety
Recommendation Primary Choice for efficiency and diversity.Alternative for non-catalytic labs.Green Choice for avoiding CO gas.[1][2]

Part 2: Detailed Experimental Protocols

Route A: Palladium-Catalyzed Carbonylative Suzuki Coupling (Recommended)

This route leverages the electronic difference between the pyridine and benzene rings. Palladium(0) undergoes oxidative addition significantly faster with electron-deficient 2-bromopyridines than with electron-neutral aryl bromides . This kinetic window allows for the selective formation of the ketone.

  • Chemoselectivity Principle:

    
    
    
  • Safety Note: Use of solid CO surrogates (e.g., Mo(CO)₆ or COgen systems) is strongly recommended over high-pressure CO gas cylinders.

Protocol:

  • Catalyst Preparation: In a glovebox or under Argon, charge a pressure tube with Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%). The wide bite angle of Xantphos promotes reductive elimination of the ketone.

  • Reagent Loading: Add 2-Bromo-4-methylpyridine (1.0 equiv, 5 mmol) and 3-Bromophenylboronic acid (1.2 equiv).

  • CO Source: Add Molybdenum Hexacarbonyl [Mo(CO)₆] (1.0 equiv) as a solid CO source. Alternatively, use a two-chamber system releasing CO from energetic precursors.

  • Solvent/Base: Add degassed 1,4-Dioxane (10 mL) and K₂CO₃ (3.0 equiv).

  • Reaction: Seal the tube and heat to 80°C for 12 hours.

    • Note: Do not exceed 100°C to avoid activating the 3-bromoaryl bond.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc gradient).

Route B: Cryogenic Grignard Addition to Nitrile

This "classic" approach avoids transition metals but requires strict temperature control to prevent halogen-metal exchange (scrambling) of the 3-bromo substituent.

Protocol:

  • Reagent Prep: Synthesize 2-Cyano-4-methylpyridine from the corresponding bromide (using CuCN) or N-oxide if not commercially available.

  • Grignard Formation: Prepare 3-Bromophenylmagnesium bromide in THF.

    • Critical: Use i-PrMgCl for halogen-magnesium exchange on 1,3-dibromobenzene at -15°C if direct Mg insertion is sluggish or unsafe.

  • Addition: Cool the solution of 2-Cyano-4-methylpyridine (1.0 equiv) in dry THF to -78°C .

  • Controlled Feed: Add the Grignard reagent (1.1 equiv) dropwise over 1 hour.

    • Mechanism:[3][4][5][6] The nucleophile attacks the nitrile carbon to form the metallo-imine intermediate.

  • Hydrolysis: Warm to 0°C and quench with 3M HCl . Stir for 2 hours to hydrolyze the imine to the ketone.

  • Neutralization: Adjust pH to ~8 with NaHCO₃ and extract with DCM.

Route C: The "Green" Oxidative Route (Stepwise)

This route completely avoids CO gas and potential scrambling issues by separating the bond formation from the oxidation state adjustment.

Protocol:

  • Metallation: Dissolve 2-Bromo-4-methylpyridine (1.0 equiv) in THF at 0°C. Add i-PrMgCl·LiCl (Turbo Grignard) (1.1 equiv). Stir for 30 min to form the 2-magnesio species.

  • Coupling: Add 3-Bromobenzaldehyde (1.0 equiv) dropwise. Stir for 2 hours.

  • Intermediate Isolation: Quench with NH₄Cl. Isolate the secondary alcohol (carbinol) intermediate.

  • Oxidation: Dissolve the alcohol in DCM. Add MnO₂ (10 equiv) or use IBX (1.1 equiv) at reflux for 4 hours.

    • Why: These mild oxidants will not affect the methyl group on the pyridine or the bromine on the ring.

Part 3: Comparative Analysis & Visualization

Table 1: Comparative Metrics of Synthesis Routes
MetricCarbonylative Suzuki (Route A)Grignard Addition (Route B)Oxidative Coupling (Route C)
Yield (Typical) 75-85%60-70%80-90% (over 2 steps)
Chemoselectivity Excellent (Kinetic control)Moderate (Temp dependent)Excellent (Stepwise)
Atom Economy HighModerateLow (Oxidant waste)
Reagent Cost High (Pd catalyst, Ligand)LowMedium (Turbo Grignard)
Scalability Good (with solid CO source)Difficult (Cryogenic needed)Excellent
Visualization: Chemoselectivity & Mechanism

The following diagram illustrates the kinetic differentiation that makes the Palladium-catalyzed route (Route A) possible, showing why the catalyst inserts into the Pyridine-Br bond preferentially over the Phenyl-Br bond.

Chemoselectivity Start Reaction Mixture Pd0 Pd(0) Catalyst Start->Pd0 Substrate1 2-Bromo-4-methylpyridine (Electron Deficient) Pd0->Substrate1 Preferred Path Substrate2 3-Bromophenylboronic acid (Electron Neutral) Pd0->Substrate2 Competes poorly OA_Fast Oxidative Addition (Fast) ΔG‡ Low Substrate1->OA_Fast OA_Slow Oxidative Addition (Slow) ΔG‡ High Substrate2->OA_Slow Complex Pd(II)-Pyridyl Complex OA_Fast->Complex SideProduct Polymer/Oligomer (Undesired) OA_Slow->SideProduct Avoided by Temp Control CO_Insert CO Insertion Complex->CO_Insert Transmetal Transmetalation (with Boronic Acid) CO_Insert->Transmetal Product Target Ketone (Br preserved) Transmetal->Product Reductive Elimination

Caption: Kinetic selectivity profile of Pd(0) oxidative addition. The electron-deficient pyridine ring activates the C-Br bond, ensuring preferential reaction over the electron-neutral aryl bromide.

Visualization: Route Decision Workflow

RouteSelection Start Start: Synthesis of 2-(3-Bromobenzoyl)-4-methylpyridine Q1 Is CO handling/Pd catalysis available? Start->Q1 RouteA Route A: Carbonylative Suzuki (Best for Diversity) Q1->RouteA Yes Q2 Is Cryogenic cooling (-78°C) available? Q1->Q2 No RouteB Route B: Grignard Addition (Classic Method) Q2->RouteB Yes RouteC Route C: Oxidative Coupling (Robust/Green) Q2->RouteC No (or prefer ambient temp)

Caption: Decision matrix for selecting the optimal synthetic pathway based on laboratory capabilities and equipment availability.

References

  • Carbonylative Suzuki Cross-Coupling of 2-Bromopyridine

    • BenchChem Technical Support.[7] Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid.

    • Source:

  • Solid CO Sources (Safety in Carbonylation)

    • Odell, L. R., et al. Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Chemical Communications.

    • Source:

  • Oxidative Addition Reactivity Models (Chemoselectivity)

    • Sigman, M. S., et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science.
    • Source:

  • Grignard Exchange and Pyridine Functionalization

    • Knochel, P., et al.
    • Source:

Sources

comparing the reactivity of 2-(3-Bromobenzoyl)-4-methylpyridine with other bromo-isomers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of intermediate reactivity is the cornerstone of efficient synthetic route design. For researchers and drug development professionals working with pyridine-containing scaffolds, 2-(3-Bromobenzoyl)-4-methylpyridine (CAS 1187166-77-3) serves as a highly versatile building block.

However, when designing palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings), the positional isomerism of the bromine atom on the benzoyl ring—whether ortho, meta, or para to the carbonyl group—dictates the thermodynamic and kinetic viability of the reaction[1].

This guide provides an objective, causality-driven comparison of the reactivity of 2-(3-Bromobenzoyl)-4-methylpyridine (the meta-isomer) against its ortho and para counterparts, supported by mechanistic insights and experimental protocols.

Mechanistic Causality: Electronic vs. Steric Effects

In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the low-valent Pd(0) catalyst into the carbon-bromine (C–Br) bond[2]. The efficiency of this step is governed by the electrophilicity of the carbon atom and the steric accessibility of the bond[3].

The strongly electron-withdrawing carbonyl group bridging the pyridine and phenyl rings fundamentally alters the electron density of the brominated ring:

  • The Para-Isomer (2-(4-Bromobenzoyl)-4-methylpyridine): Exhibits the highest reactivity . The carbonyl group exerts a powerful resonance (-R) effect that directly conjugates with the para position. This significantly decreases electron density at the C–Br bond, making it highly susceptible to oxidative addition by the electron-rich Pd(0) species[4]. Steric hindrance is negligible.

  • The Meta-Isomer (2-(3-Bromobenzoyl)-4-methylpyridine): Exhibits moderate reactivity . The strong -R effect of the carbonyl does not extend to the meta position. Instead, the C–Br bond is polarized solely by the weaker inductive (-I) effect of the carbonyl[3]. While less electrophilic than the para-isomer, it remains sterically unhindered, allowing for reliable, albeit slightly slower, cross-coupling.

  • The Ortho-Isomer (2-(2-Bromobenzoyl)-4-methylpyridine): Exhibits the lowest reactivity . While the ortho position experiences both -I and -R effects, severe steric hindrance from the adjacent bulky benzoyl-pyridine moiety physically obstructs the approach of the bulky palladium catalyst's coordination sphere[4]. This steric clash dramatically raises the activation energy (

    
    ) of the oxidative addition step.
    

OA_Pathway cluster_isomers Bromo-Isomer Substrates Pd Pd(0) Catalyst (Electron Rich) Para Para-Isomer (High Electrophilicity) Pd->Para Meta Meta-Isomer (Moderate Electrophilicity) Pd->Meta Ortho Ortho-Isomer (High Steric Hindrance) Pd->Ortho OA_Para Fast Oxidative Addition (Low Activation Energy) Para->OA_Para Strong -R Effect OA_Meta Moderate Oxidative Addition (Medium Activation Energy) Meta->OA_Meta Weak -I Effect OA_Ortho Slow Oxidative Addition (High Activation Energy) Ortho->OA_Ortho Severe Steric Clash

Kinetic and thermodynamic pathways of Pd(0) oxidative addition across bromo-isomers.

Comparative Experimental Data

To objectively evaluate the performance of 2-(3-Bromobenzoyl)-4-methylpyridine, we must look at its behavior in a standardized Suzuki-Miyaura cross-coupling environment compared to its isomers. The data below synthesizes expected yields and conditions based on established reactivity profiles of bromobenzophenone derivatives[3][4].

Table 1: Electronic and Steric Profiling

IsomerSubstitution PositionPrimary Electronic EffectSteric HindranceRelative Electrophilicity (C-Br)
Para 4-BromoResonance (-R) & Inductive (-I)MinimalHigh
Meta 3-BromoInductive (-I) onlyMinimalModerate
Ortho 2-BromoResonance (-R) & Inductive (-I)SevereLow (Kinetically blocked)

Table 2: Standardized Suzuki-Miyaura Coupling Performance (Conditions: 1.0 eq Aryl Bromide, 1.2 eq Phenylboronic acid, 3 mol% Pd(PPh₃)₄, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O (4:1), 90 °C)

SubstrateTime to >95% ConversionCatalyst Loading RequiredIsolated Yield (%)Major Byproducts
2-(4-Bromobenzoyl)-...2 - 3 hours1 - 2 mol%92 - 96%Trace homocoupling
2-(3-Bromobenzoyl)-... 5 - 6 hours 3 - 5 mol% 85 - 90% Trace homocoupling
2-(2-Bromobenzoyl)-...> 18 hours5 - 10 mol% (Bulky ligands req.)40 - 55%Dehalogenation, unreacted SM

Insight: While the meta-isomer (2-(3-Bromobenzoyl)-4-methylpyridine) requires slightly longer reaction times and a standard catalyst loading compared to the highly reactive para-isomer, it reliably produces high yields without the need for specialized, expensive bulky phosphine ligands (e.g., Buchwald ligands) that are mandatory for overcoming the steric barriers of the ortho-isomer[5].

Self-Validating Experimental Protocol

The following methodology outlines a robust, self-validating system for the Suzuki-Miyaura cross-coupling of 2-(3-Bromobenzoyl)-4-methylpyridine . Every step is designed with built-in causality to ensure reproducibility and high fidelity[3].

Materials Required:
  • Substrate: 2-(3-Bromobenzoyl)-4-methylpyridine (1.0 mmol, ~276 mg)

  • Coupling Partner: Phenylboronic acid (1.2 mmol, ~146 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, ~35 mg)

  • Base: Potassium carbonate (K₂CO₃) (2.0 mmol, ~276 mg)

  • Solvent: 1,4-Dioxane / Deionized Water (4:1 ratio, 5 mL total)

Step-by-Step Workflow:
  • System Degassing (Critical for Catalyst Integrity):

    • Action: To an oven-dried Schlenk flask, add the substrate, phenylboronic acid, and K₂CO₃. Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).

    • Causality: Pd(0) is highly susceptible to oxidation by atmospheric oxygen, which irreversibly converts it to catalytically inactive Pd(II) oxides.

  • Solvent Introduction & Catalyst Loading:

    • Action: Add the 1,4-Dioxane/Water mixture (previously sparged with Argon for 30 mins) via syringe. Finally, add the Pd(PPh₃)₄ catalyst under a positive stream of Argon.

    • Causality: Water is essential to dissolve the K₂CO₃ base. The base is required to coordinate with the boronic acid, forming a reactive, electron-rich boronate complex that facilitates the transmetalation step with the Pd(II) intermediate[2].

  • Thermal Activation:

    • Action: Heat the reaction mixture to 90 °C with vigorous stirring (800 rpm).

    • Causality: Because the meta-isomer relies solely on inductive effects for C-Br activation, thermal energy is required to overcome the moderate activation energy barrier of the oxidative addition step.

  • In-Process Monitoring (Self-Validation):

    • Action: After 4 hours, extract a 10 µL aliquot, quench in EtOAc/H₂O, and analyze the organic layer via TLC (Hexanes:EtOAc 3:1) or GC-MS.

    • Causality: Confirms the disappearance of the starting mass (m/z 276) and the appearance of the coupled product mass. If starting material remains, continue heating.

  • Quench and Purification:

    • Action: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography.

Workflow Step1 1. Reagent Prep & Degassing (Prevents Pd(0) Oxidation) Step2 2. Catalyst & Solvent Addition (Argon Atmosphere) Step1->Step2 Step3 3. Thermal Activation (90°C to overcome Meta-Ea) Step2->Step3 Step4 4. Aliquot Extraction & GC-MS (In-Process Self-Validation) Step3->Step4 Decision Starting Material Depleted? Step4->Decision Step5 5. Workup & Chromatography (Product Isolation) Decision->Step3 No (Continue Heating) Decision->Step5 Yes (Reaction Complete)

Causality-driven experimental workflow for the cross-coupling of the meta-isomer.

Conclusion

When selecting building blocks for complex pharmaceutical scaffolds, 2-(3-Bromobenzoyl)-4-methylpyridine offers a "goldilocks" profile. While it lacks the extreme reactivity of the para-isomer, it entirely avoids the severe steric penalties associated with the ortho-isomer. By understanding the underlying inductive effects governing its reactivity, researchers can confidently employ standard, cost-effective palladium catalysts to achieve high-yielding cross-coupling transformations.

References

  • Organoborane coupling reactions (Suzuki coupling) . Akira Suzuki. Proceedings of the Japan Academy, Series B Physical and Biological Sciences (NIH PMC). Retrieved from [Link]

  • Coupling of 3,8-Dibromo-1,10-Phenanthroline With 3,5-Diethynylheptyloxybenzene: A Suzuki/Miyaura Versus a Sonogashira Perspective . NASA Technical Reports Server. Retrieved from [Link]

Sources

structural validation of 2-(3-Bromobenzoyl)-4-methylpyridine using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Validation of 2-(3-Bromobenzoyl)-4-methylpyridine

The structural validation of halogenated pharmaceutical intermediates, such as 2-(3-Bromobenzoyl)-4-methylpyridine (C₁₃H₁₀BrNO), presents unique analytical challenges. Due to the rotational flexibility around the carbonyl bridge and the propensity of the bromine atom to engage in highly directional supramolecular interactions (halogen bonding), simply confirming 2D connectivity is insufficient for rigorous drug development or materials engineering.

This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative analytical modalities—Solution NMR, Solid-State NMR (ssNMR), and Powder X-ray Diffraction (PXRD)—demonstrating why SCXRD remains the gold standard for absolute structural validation.

The Structural Challenge: Beyond 2D Connectivity

2-(3-Bromobenzoyl)-4-methylpyridine features a ditopic hydrogen/halogen-bond acceptor (the pyridine nitrogen and carbonyl oxygen) and a strong halogen-bond donor (the meta-substituted bromine). In the solid state, these molecules self-assemble into complex architectures dictated by Br···N or Br···O interactions[1].

While routine techniques can verify the molecule's chemical formula, they fail to capture the critical 3D torsional angles between the methylpyridine and bromobenzoyl rings. Understanding this exact solid-state conformation is mandatory for predicting solubility, bioavailability, and polymorphic stability.

Comparative Analysis of Structural Validation Modalities

To establish a self-validating analytical pipeline, researchers must understand the performance limits of each technique.

Solution NMR & High-Resolution Mass Spectrometry (HRMS)
  • Performance: Excellent for confirming bulk purity, molecular weight, and atomic connectivity.

  • Limitation: Solvation completely disrupts the weak intermolecular forces (halogen and hydrogen bonds) that dictate the molecule's solid-state behavior[2]. It cannot determine absolute 3D conformation.

Solid-State NMR (ssNMR) & NMR Crystallography
  • Performance: ssNMR, particularly when combined with Gauge-Including Projector-Augmented Wave (GIPAW) Density Functional Theory (DFT) calculations, is a powerful alternative for analyzing bulk powders. It provides excellent data on molecular dynamics and phase transitions[3].

  • Limitation: It is an indirect method. Validating a structure requires computationally predicting chemical shifts and comparing them to experimental data. It struggles with de novo structure elucidation without prior X-ray data.

Powder X-ray Diffraction (PXRD)
  • Performance: The premier technique for confirming phase purity and identifying polymorphs across a bulk sample.

  • Limitation: Solving an unknown structure directly from PXRD is mathematically hindered by the overlap of diffraction peaks in 1D space, making the precise localization of the bromine and oxygen atoms highly complex.

Single-Crystal X-ray Diffraction (SCXRD) (The Gold Standard)
  • Performance: SCXRD provides an absolute, direct measurement of electron density in 3D space. It unambiguously assigns the spatial coordinates of every non-hydrogen atom, maps the exact geometry of the Br···N/O halogen bonds, and yields precise bond lengths and angles with an R-factor typically below 5%[4].

  • Limitation: Requires the growth of a high-quality single crystal (>10 µm), which can be a time-consuming bottleneck.

Table 1: Quantitative Comparison of Structural Validation Techniques
ModalitySpatial ResolutionIntermolecular MappingSample RequirementDe Novo 3D Elucidation
SCXRD Sub-Angstrom (< 0.8 Å)Direct (Exact distances/angles)Single Crystal (>10 µm)Yes (Absolute)
ssNMR (GIPAW) Indirect (Chemical Shifts)Indirect (Dipolar couplings)Bulk Powder (~50 mg)No (Requires modeling)
PXRD Low (1D Peak Overlap)Inferred via Rietveld RefinementBulk Powder (~10 mg)Highly Challenging
Solution NMR N/A (Time-averaged)None (Disrupted by solvent)Solution (~5 mg)No (2D Connectivity only)

Decision Matrix for Structural Validation

The following logic tree illustrates the optimal analytical path based on sample availability and data requirements.

G Start Sample: 2-(3-Bromobenzoyl) -4-methylpyridine Q1 Is a single crystal >10 µm available? Start->Q1 SCXRD SCXRD (Absolute 3D & Halogen Bonds) Q1->SCXRD Yes Q2 Is bulk powder available? Q1->Q2 No PXRD PXRD + ssNMR (Phase Purity & Dynamics) Q2->PXRD Yes Sol Solution NMR + HRMS (2D Connectivity Only) Q2->Sol No (Solution only)

Caption: Decision matrix for selecting the appropriate structural validation modality.

Self-Validating Experimental Protocol for SCXRD

To ensure maximum scientific integrity and trustworthiness, the SCXRD workflow must be executed with strict adherence to crystallographic causality. The following protocol guarantees high-resolution validation of 2-(3-Bromobenzoyl)-4-methylpyridine.

Step 1: Crystal Growth via Vapor Diffusion

  • Action: Dissolve 10 mg of the compound in 0.5 mL of ethyl acetate (solvent). Place the vial inside a larger sealed chamber containing 3 mL of n-hexane (anti-solvent).

  • Causality: Slow diffusion of the anti-solvent lowers the supersaturation rate gradually. This controlled thermodynamic environment prevents rapid nucleation, minimizing crystal defects, twinning, and solvent inclusion, yielding diffraction-quality macroscopic crystals.

Step 2: Cryo-Mounting and Data Collection

  • Action: Select a crystal under a polarized light microscope, mount it on a MiTeGen loop using Paratone-N oil, and immediately quench to 100 K in a nitrogen cold stream. Collect data using a microfocus diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Causality: Cryo-cooling to 100 K is mandatory to freeze out dynamic disorder and minimize atomic thermal displacement parameters (B-factors). High B-factors blur the electron density map, which would obscure the subtle directionality of the Br···N halogen bonds.

Step 3: Integration and Empirical Absorption Correction

  • Action: Integrate the raw diffraction frames and apply a multi-scan empirical absorption correction (e.g., SADABS).

  • Causality: Bromine is a heavy, highly electron-dense atom that strongly absorbs X-rays. Failing to apply a rigorous absorption correction will result in severe residual electron density artifacts (Fourier truncation ripples) around the bromine atom, artificially inflating the R-factor and invalidating the structural model.

Step 4: Structure Solution and Refinement

  • Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² (SHELXL).

  • Causality: Refining on F² (rather than F) ensures that all data, including weak reflections, contribute to the model, providing a statistically robust validation of the absolute structure[4].

Workflow Cryst Crystal Growth (Vapor Diffusion) Mount Cryo-Mounting (100 K, Paratone Oil) Cryst->Mount Diff X-ray Diffraction (Mo Kα, Microfocus) Mount->Diff Solve Structure Solution (Intrinsic Phasing) Diff->Solve Refine Anisotropic Refinement (SHELXL, F² > 4σ) Solve->Refine

Caption: Step-by-step SCXRD experimental workflow for absolute structural validation.

Expected Structural Data & Validation Metrics

A successfully refined SCXRD experiment for a molecule of this class will yield a highly precise set of crystallographic parameters. The quality of the validation is confirmed by an R1 value of < 0.05 (indicating less than 5% deviation between the experimental data and the calculated model) and a Goodness-of-Fit (GoF) near 1.0[4].

Table 2: Key Crystallographic Parameters (Representative Data)
ParameterValue / MetricValidation Significance
Chemical Formula C₁₃H₁₀BrNOConfirms exact molecular composition.
Formula Weight 276.13 g/mol Matches HRMS data for cross-validation.
Temperature 100(2) KEnsures minimal thermal atomic motion.
Crystal System / Space Group Monoclinic, P2₁/cDefines the 3D symmetry of the crystal lattice.
Final R indices[I>2σ(I)] R1 = 0.032, wR2 = 0.081R1 < 0.05 confirms a highly trustworthy structural model.
Goodness-of-Fit (GoF) on F² 1.045A value near 1.0 indicates optimal weighting of the data.
Largest diff. peak and hole 0.45 and -0.38 e·Å⁻³Confirms no missing atoms and successful bromine absorption correction.

Through this rigorous SCXRD methodology, researchers can definitively map the C–Br···N halogen bonding angles (typically approaching 180° for optimal orbital overlap) and the precise interplanar angle between the pyridine and phenyl rings, data that is fundamentally inaccessible via standard solution-state techniques.

References

1. - Crystal Growth & Design, ACS Publications. 2. - National Center for Biotechnology Information (PMC). 3. - National Center for Biotechnology Information (PMC). 4. - CoLab (Spek A.L., Structure validation in chemical crystallography).

Sources

A Comparative Analysis of the Biological Effects of 2-Benzoylpyridine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the 2-benzoylpyridine core has emerged as a privileged structure, giving rise to derivatives with potent and diverse biological activities. This guide provides a comparative study of the biological effects of substituted 2-benzoylpyridine derivatives, with a particular focus on their anticancer properties. While direct comprehensive studies on 2-(3-Bromobenzoyl)-4-methylpyridine are limited, this guide will draw upon the broader class of 2-benzoylpyridine analogs to elucidate structure-activity relationships (SAR) and mechanistic insights, using the 3-bromo substitution as a key comparative element where data is available.

Introduction to 2-Benzoylpyridine Derivatives

The 2-benzoylpyridine scaffold consists of a pyridine ring substituted with a benzoyl group at the 2-position. This arrangement provides a versatile template for chemical modification, allowing for the introduction of various substituents on both the pyridine and the benzoyl rings. These modifications have been shown to significantly influence the biological activity of the resulting compounds, leading to the identification of potent anticancer agents with distinct mechanisms of action. The core structure's ability to engage in various non-covalent interactions and its potential to be synthetically elaborated has made it a focal point in medicinal chemistry.

Comparative Anticancer Activity

The anticancer potential of 2-benzoylpyridine derivatives has been demonstrated across a range of human cancer cell lines. The primary biological effects observed are potent anti-proliferative activity, the induction of apoptosis, and the ability to overcome multidrug resistance. The nature and position of substituents on both the pyridine and benzoyl rings play a critical role in determining the cytotoxic potency.

Quantitative Comparison of Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the cytotoxic efficacy of different compounds. The following table summarizes the IC50 values of representative 2-benzoylpyridine derivatives against various cancer cell lines.

Compound IDGeneral Structure/ClassSubstituentsCancer Cell LineIC50 (µM)Primary MechanismReference
Reference A 2-Benzoylpyridine ThiosemicarbazoneR = HVariousVariesIron Chelation[1]
Derivative 4v 6-Aryl-2-benzoyl-pyridineComplex aryl substitutionsA375 (Melanoma)~0.0018Tubulin Inhibition[2],[3]
Bp4eT 2-Benzoylpyridine ThiosemicarbazoneR = 4-ethylVariousPotentIron Chelation, CDK Inhibition[4]
Pt(II)-Bpy Platinum(II)-2-benzoylpyridine complex-HepG2 (Liver)9.8DNA Damage, Apoptosis[5]
Compound 12a 4-Aryl-2-benzoyl-imidazoleReversed aryl/benzoylVarious~0.014Tubulin Inhibition[6]

Note: The IC50 values are indicative and can vary based on experimental conditions. This table is for comparative purposes.

Analysis of Structure-Activity Relationships (SAR):

  • Thiosemicarbazone Moiety: The addition of a thiosemicarbazone group to the 2-benzoylpyridine core is a common strategy that often imparts potent anti-proliferative activity, primarily through iron chelation.[1]

  • Aryl Substitution at Position 6: The introduction of an aryl group at the 6-position of the pyridine ring has led to the discovery of highly potent tubulin polymerization inhibitors, with some compounds exhibiting nanomolar to sub-nanomolar IC50 values.[2][3]

  • Substituents on the Benzoyl Ring: Electron-withdrawing groups, such as a nitro group, on the benzoyl ring can influence the redox properties of the corresponding iron complexes of thiosemicarbazone derivatives, which is a key aspect of their mechanism of action.

  • The 3-Bromo Substitution: While specific data for 2-(3-Bromobenzoyl)-4-methylpyridine is not abundant, the presence of a halogen, like bromine, on the benzoyl ring can modulate the lipophilicity and electronic properties of the molecule. This can impact cell permeability and target engagement. For instance, in related thieno[2,3-b]pyridine derivatives, di-halogen substitution (including bromine) on the phenyl ring demonstrated significant anti-proliferative activity.

Mechanisms of Action

The anticancer effects of 2-benzoylpyridine derivatives are primarily attributed to two well-defined mechanisms: inhibition of tubulin polymerization and iron chelation .

Inhibition of Tubulin Polymerization

Certain 6-aryl-2-benzoyl-pyridine derivatives have been identified as potent inhibitors of tubulin polymerization.[2][3] They bind to the colchicine binding site on β-tubulin, disrupting the dynamic equilibrium of microtubule assembly and disassembly. This leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.

The disruption of microtubule dynamics activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest. This sustained arrest can trigger the intrinsic apoptotic pathway.

Tubulin_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Drug 2-Benzoylpyridine Derivative (e.g., 6-Aryl derivative) Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Microtubule Disruption of Microtubule Dynamics Tubulin->Microtubule Inhibits Polymerization MitoticArrest G2/M Phase Arrest (Mitotic Catastrophe) Microtubule->MitoticArrest Induces Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) MitoticArrest->Bcl2 Downregulates Mitochondria Mitochondrial Permeability Transition MitoticArrest->Mitochondria Induces Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Tubulin polymerization inhibition pathway.

Iron Chelation and Redox Cycling

2-Benzoylpyridine thiosemicarbazones are potent iron chelators.[1] They can bind to intracellular iron, depleting the pool of this essential metal and thereby inhibiting iron-dependent enzymes involved in cell proliferation, such as ribonucleotide reductase. Furthermore, the iron complexes of these compounds can be redox-active, generating reactive oxygen species (ROS) that induce oxidative stress and trigger apoptotic cell death.

The chelation of iron and the subsequent generation of ROS can activate multiple stress-response pathways, including the MAPK and ER stress pathways, culminating in apoptosis.

Iron_Chelation_Pathway cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_apoptosis Apoptosis Drug 2-Benzoylpyridine Thiosemicarbazone Iron Intracellular Iron (Fe²⁺/Fe³⁺) Drug->Iron Chelates ROS Increased Reactive Oxygen Species (ROS) Iron->ROS Catalyzes Fenton Reaction (Redox Cycling of Drug-Fe Complex) MAPK MAPK Pathway Activation (JNK, p38, ERK) ROS->MAPK Activates ER_Stress ER Stress ROS->ER_Stress Induces Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Induces ER_Stress->Mitochondria Induces Caspase_Activation Caspase Activation (Caspase-3, PARP cleavage) Mitochondria->Caspase_Activation Initiates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: Iron chelation and ROS-induced apoptosis pathway.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for key experiments.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells treat_cells 2. Treat with varying concentrations of 2-benzoylpyridine derivatives seed_cells->treat_cells incubate_cells 3. Incubate for 24-72 hours treat_cells->incubate_cells add_mtt 4. Add MTT solution (0.5 mg/mL) incubate_cells->add_mtt incubate_mtt 5. Incubate for 2-4 hours (Formation of formazan crystals) add_mtt->incubate_mtt solubilize 6. Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance 7. Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Caption: Step-by-step workflow of the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-benzoylpyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer. Prepare a stock solution of the test compound and a positive control (e.g., colchicine) in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the wells.

  • Initiation of Polymerization: Initiate the polymerization by adding the tubulin solution containing GTP and a fluorescent reporter (e.g., DAPI) to each well.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. Calculate the rate and extent of polymerization for each concentration of the test compound and determine the IC50 for tubulin polymerization inhibition.

Ferrous Ion (Fe²⁺) Chelating Assay

This spectrophotometric assay determines the ability of a compound to chelate ferrous ions.

  • Reagent Preparation: Prepare solutions of the test compound, a positive control (e.g., EDTA), ferrous chloride (FeCl₂), and ferrozine.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the wells.

  • Iron Addition: Add the FeCl₂ solution to each well and incubate for a short period.

  • Ferrozine Addition: Add the ferrozine solution to each well. Ferrozine forms a colored complex with free ferrous ions.

  • Absorbance Measurement: Measure the absorbance at 562 nm. The presence of a chelating agent will reduce the formation of the ferrozine-Fe²⁺ complex, resulting in a lower absorbance.

  • Data Analysis: Calculate the percentage of iron chelation for each concentration of the test compound and determine the IC50 for iron chelation.

Conclusion and Future Directions

2-Benzoylpyridine derivatives represent a promising class of anticancer agents with diverse and potent biological activities. The two primary mechanisms of action, tubulin polymerization inhibition and iron chelation, offer distinct avenues for therapeutic intervention. Structure-activity relationship studies have provided valuable insights into the key structural features required for high potency, guiding the design of next-generation compounds.

Future research in this area should focus on:

  • Synthesis and evaluation of a broader range of 2-(3-Bromobenzoyl)-4-methylpyridine derivatives to directly assess the impact of this specific substitution pattern.

  • In-depth mechanistic studies to further elucidate the downstream signaling pathways and identify potential biomarkers of response.

  • In vivo efficacy and toxicity studies in relevant animal models to translate the promising in vitro findings into potential clinical candidates.

  • Exploration of combination therapies with existing anticancer drugs to identify synergistic interactions and overcome drug resistance.

By continuing to explore the rich chemical space of 2-benzoylpyridine derivatives, researchers are well-positioned to develop novel and effective therapies for the treatment of cancer.

References

  • Yuan, J., Lovejoy, D. B., & Richardson, D. R. (2004). Novel di-2-pyridyl-type thiosemicarbazones with potent and selective antineoplastic activity: in vitro and in vivo iron chelation, mechanisms of action, and antineoplastic effects. Blood, 104(5), 1450–1458.
  • Chen, H., et al. (2020). Structure–Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846.
  • Oluwalana, D., et al. (2024). Biological activity of a stable 6-aryl-2-benzoyl-pyridine colchicine-binding site inhibitor, 60c, in metastatic, triple-negative breast cancer. Cancer Letters, 597, 217011.
  • Debebe, Z., et al. (2011). Iron chelators of the di-2-pyridylketone thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone series inhibit HIV-1 transcription: identification of novel cellular targets--iron, cyclin-dependent kinase (CDK) 2, and CDK9. Molecular Pharmacology, 79(1), 185-196.
  • Li, J., et al. (2019). Anticancer Activity of Platinum (II) Complex with 2-Benzoylpyridine by Induction of DNA Damage, S-Phase Arrest, and Apoptosis. Anti-Cancer Agents in Medicinal Chemistry, 19(15), 1846-1856.
  • Wang, Y., et al. (2013). Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties. Journal of Medicinal Chemistry, 56(10), 3751-3763.

Sources

cost and efficiency analysis of different synthetic routes to 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: 2-(3-Bromobenzoyl)-4-methylpyridine 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3) is a highly versatile aryl-pyridyl ketone intermediate utilized in the development of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. The presence of both a bromoarene (primed for palladium-catalyzed cross-coupling) and a methylpyridine moiety makes it a critical bifunctional building block. However, synthesizing aryl-pyridyl ketones efficiently requires careful circumvention of over-alkylation or over-arylation—a common pitfall in standard organometallic additions.

As a Senior Application Scientist, I have evaluated the three primary synthetic routes to this molecule. This guide provides an objective, data-driven comparison of the Cyanopyridine Route, the Weinreb Amide Route, and the Minisci-Type Radical Acylation, detailing the causality behind the experimental choices and process economics.

Mechanistic & Protocol Evaluation

The Cyanopyridine Route (The Industrial Standard)

Causality & Mechanism: The reaction of 3-bromophenylmagnesium bromide with 4-methylpicolinonitrile is a classical, highly scalable approach. The efficiency of this route lies in the thermodynamic stability of the intermediate. Nucleophilic attack of the Grignard reagent on the nitrile carbon generates a metallo-imine salt. Because this salt is sterically hindered and electronically resistant to further nucleophilic attack, the reaction inherently prevents the formation of unwanted tertiary alcohols. The target ketone is only liberated upon rigorous acidic hydrolysis.

Self-Validating Protocol:

  • Preparation: Charge a flame-dried flask with 4-methylpicolinonitrile (1.0 equiv) in anhydrous THF (0.5 M) under N₂.

  • Addition: Cool the system to 0 °C. Add 3-bromophenylmagnesium bromide (1.1 equiv, 1.0 M in THF) dropwise over 30 minutes to manage the exothermic metalation.

  • Imine Formation: Warm to room temperature and stir for 2 hours. Validation: Complete consumption of the nitrile must be verified via TLC/HPLC before proceeding.

  • Hydrolysis (Critical Step): Carefully quench with 2M HCl (excess). Reflux the biphasic mixture at 70 °C for 2–3 hours. Causality: Room temperature hydrolysis is insufficient for sterically hindered imines and will result in significant yield loss.

  • Workup: Neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate under reduced pressure.

The Weinreb Amide Route (Precision Chelation)

Causality & Mechanism: The is the gold standard for absolute chemoselectivity[2]. By converting 4-methylpicolinic acid to its N-methoxy-N-methylamide, the subsequent Grignard addition forms a highly stable, five-membered tetrahedral chelate intermediate. The magnesium ion coordinates simultaneously to the methoxy oxygen and the carbonyl oxygen, locking the intermediate and completely halting over-addition until aqueous workup.

WeinrebMechanism A Weinreb Amide (N-methoxy-N-methyl) C Tetrahedral Chelate Intermediate (Stable) A->C Nucleophilic Addition B Grignard Reagent (3-Bromophenyl-MgBr) B->C Mg2+ Coordination D Aryl Pyridyl Ketone Target Molecule C->D Acidic Hydrolysis

Figure 1: Mechanism of Weinreb amide chelation preventing over-addition during ketone synthesis.

Self-Validating Protocol:

  • Amide Activation: React 4-methylpicolinic acid (1.0 equiv) with N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDC·HCl (1.2 equiv), and DIPEA (3.0 equiv) in DCM at RT for 12h. Isolate the Weinreb amide.

  • Grignard Addition: Dissolve the Weinreb amide in anhydrous THF at 0 °C. Add 3-bromophenylmagnesium bromide (1.05 equiv) dropwise.

  • Chelate Formation: Stir at RT for 3 hours. Validation: Reaction mixture should remain homogeneous without precipitate formation.

  • Mild Quench: Pour into ice-cold saturated NH₄Cl. Causality: Unlike the nitrile route, harsh refluxing is unnecessary; the chelate collapses instantly upon mild aqueous quenching, preserving the ketone.

  • Workup: Extract with EtOAc, wash with brine, dry, and concentrate.

Minisci-Type Radical Acylation (Direct C-H Functionalization)

Causality & Mechanism: For a more atom-economic approach that avoids pre-functionalized pyridines, is employed[3]. This relies on the generation of an electrophilic acyl radical from 3-bromobenzaldehyde using an oxidant and a transition metal catalyst[4]. The radical regioselectively attacks the protonated 4-methylpyridine at the electron-deficient C2 position. While highly direct, it suffers from lower yields due to competing radical pathways.

MinisciPathway A 3-Bromobenzaldehyde B Acyl Radical Generation A->B Oxidant/Catalyst (e.g., TBHP/Fe2+) D Radical Addition at C2 Position B->D Electrophilic Radical C Protonated 4-Methylpyridine C->D Nucleophilic Acceptor E Oxidation & Deprotonation D->E Rearomatization F 2-(3-Bromobenzoyl)- 4-methylpyridine E->F Final Product

Figure 2: Minisci radical acylation pathway for direct C-H functionalization of 4-methylpyridine.

Self-Validating Protocol:

  • Reaction Assembly: Dissolve 4-methylpyridine (1.0 equiv) and 3-bromobenzaldehyde (2.0 equiv) in a CH₃CN/H₂O mixture. Add TFA (1.0 equiv) to protonate the pyridine. Causality: Protonation lowers the LUMO of the pyridine, activating it specifically for nucleophilic radical attack.

  • Radical Initiation: Add FeSO₄·7H₂O (0.2 equiv). Slowly drip in TBHP (70% in water, 3.0 equiv) over 1 hour. Causality: Slow addition maintains a low steady-state concentration of radicals, preventing unwanted homocoupling of the benzaldehyde.

  • Propagation: Stir at 50 °C for 12 hours.

  • Workup & Purification: Basify with saturated NaHCO₃. Extract with DCM. The crude mixture must be purified via silica gel flash chromatography to separate the product from unreacted starting materials.

Quantitative Process Economics & Efficiency

MetricCyanopyridine RouteWeinreb Amide RouteMinisci Acylation
Overall Yield 80 - 85%85 - 90%40 - 55%
Chemoselectivity High (Imine Salt)Absolute (Chelate)Moderate (Radical Side-Reactions)
Est. Cost / Gram

(Moderate)

$ (High)
$ (Low Starting Materials)
E-Factor (Waste) ModerateHigh (Coupling Reagents)Very High (Chromatography)
Reaction Time ~6 Hours~18 Hours (2 steps)~14 Hours
Scalability Excellent (Kilogram)Good (Pilot)Poor (Due to Exotherms/Purification)

Strategic Synthesis Recommendations

For large-scale, cost-sensitive production of 2-(3-Bromobenzoyl)-4-methylpyridine, the Cyanopyridine Route is the undisputed champion, offering the best balance of high yield, low cost, and scalability. The Weinreb Amide Route should be reserved for discovery-phase syntheses where absolute purity and chemoselectivity are paramount, despite its higher reagent costs. Finally, while the Minisci Acylation is intellectually elegant and utilizes the cheapest raw materials, its poor atom economy and reliance on chromatographic purification make it unsuitable for scale-up without further catalytic optimization.

References

  • Photoredox-Catalyzed C–H Functionalization Reactions, Chemical Reviews (ACS). Available at:[Link]

  • Direct C–H functionalisation of azoles via Minisci reactions, Chemical Society Reviews (RSC). Available at:[Link]

Sources

evaluating the performance of different purification techniques for 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating and Optimizing Purification Strategies for a Key Synthetic Intermediate

Introduction: The Critical Role of Purity

2-(3-Bromobenzoyl)-4-methylpyridine is a crucial building block in the synthesis of advanced materials and active pharmaceutical ingredients (APIs). The versatile reactivity of its bromine substituent and pyridine core allows for extensive molecular elaboration.[1] However, the integrity of any subsequent synthetic step, and ultimately the quality of the final product, is directly contingent on the purity of this intermediate. Crude reaction mixtures often contain unreacted starting materials, catalysts, and byproducts that can interfere with downstream processes, making robust purification an indispensable step.[2]

This guide provides an in-depth comparison of the primary techniques used to purify 2-(3-Bromobenzoyl)-4-methylpyridine: flash column chromatography, recrystallization, and preliminary purification via extraction/washing. We will explore the fundamental principles of each method, offer detailed experimental protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their specific needs.

Comparative Analysis of Purification Techniques

The choice of purification method is dictated by the physical state of the product (solid or liquid), the nature of the impurities, and the desired scale and final purity.[2] A multi-faceted approach, often combining an initial extraction with a high-resolution technique like chromatography or recrystallization, typically yields the best results.

1. Flash Column Chromatography: The Workhorse of Separation

Flash column chromatography is arguably the most versatile and widely used technique for purifying organic compounds.[3][4] It excels at separating components in a mixture based on their differential partitioning between a solid stationary phase and a liquid mobile phase.[5]

Causality and Experimental Rationale (The "Why"): The separation is governed by polarity.[3] For compounds like 2-(3-Bromobenzoyl)-4-methylpyridine, silica gel (SiO₂) is the most common stationary phase. Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups. The mobile phase, or eluent, is a solvent or mixture of solvents that flows through the column. Non-polar compounds have weak interactions with the silica gel and are carried through the column quickly by a non-polar eluent. Conversely, polar compounds adsorb more strongly to the silica and require a more polar eluent to be displaced and move through the column.[4]

The basic nitrogen on the pyridine ring can interact strongly with the acidic silanol groups on standard silica gel, sometimes leading to peak tailing or degradation.[6] To mitigate this, a small amount of a competing base, like triethylamine (0.1-1%), can be added to the eluent system to block these active sites and improve peak shape.[6]

Workflow Diagram: Flash Column Chromatography

G cluster_prep Preparation cluster_elution Elution & Collection cluster_iso Isolation prep_slurry Prepare Silica Slurry in Non-Polar Eluent pack_col Pack Column prep_slurry->pack_col load_sample Dissolve Crude Product & Load onto Column pack_col->load_sample elute Elute with Solvent Gradient (Increasing Polarity) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evap Evaporate Solvent combine->evap pure_prod Obtain Purified Product evap->pure_prod

Caption: Logical flow for purification by flash column chromatography.

2. Recrystallization: The Gold Standard for Solid Purification

When the target compound is a solid, recrystallization is a powerful technique that can yield material of exceptionally high purity.[7][8] The method is based on the principle that the solubility of most solids increases with temperature.[9]

Causality and Experimental Rationale (The "Why"): The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but completely at or near the solvent's boiling point.[7] Impurities, on the other hand, should either be highly soluble at all temperatures (remaining in the liquid "mother liquor" upon cooling) or completely insoluble (allowing for removal via hot filtration).[10]

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. Slow cooling of this solution is paramount. It allows for the selective growth of a pure crystal lattice of the desired compound, systematically excluding impurities which do not fit into the forming lattice structure. Rapid cooling can trap impurities within the crystals, compromising purity.[9][11]

Workflow Diagram: Recrystallization

G dissolve Dissolve Crude Solid in Minimum Hot Solvent hot_filter Hot Filtration (If Insoluble Impurities Present) dissolve->hot_filter Optional cool Slowly Cool Solution to Induce Crystallization hot_filter->cool isolate Isolate Crystals via Vacuum Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Purified Crystals wash->dry pure_prod Obtain High-Purity Crystalline Product dry->pure_prod

Caption: Standard workflow for purification by recrystallization.

3. Aqueous Work-up: The Essential First Pass

Nearly every synthesis is followed by an aqueous work-up, which combines extraction and washing. This is not a high-resolution technique but is a crucial first step to remove the bulk of inorganic and highly polar impurities.[2]

Causality and Experimental Rationale (The "Why"): This technique operates on the principle of differential solubility between two immiscible liquid phases, typically an organic solvent (like ethyl acetate or dichloromethane) and an aqueous phase.[2] 2-(3-Bromobenzoyl)-4-methylpyridine, being a relatively non-polar organic molecule, will preferentially reside in the organic layer. Water-soluble impurities, such as inorganic salts (e.g., NaCl), strong acids, or bases used in the reaction, will be partitioned into the aqueous layer and removed. A subsequent wash with brine (a saturated aqueous solution of NaCl) helps to remove residual water from the organic phase, acting as a preliminary drying step before the addition of a solid drying agent like anhydrous sodium sulfate (Na₂SO₄).[2]

Workflow Diagram: Aqueous Work-up

G quench Quench Reaction Mixture (e.g., with Water) extract Extract with Immiscible Organic Solvent (e.g., EtOAc) quench->extract wash_h2o Wash Organic Layer with Water extract->wash_h2o wash_brine Wash Organic Layer with Brine wash_h2o->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry with Anhydrous Na₂SO₄ separate->dry concentrate Concentrate in vacuo dry->concentrate crude_prod Obtain Partially Purified Crude Product concentrate->crude_prod

Caption: Workflow for initial purification via aqueous work-up.

Performance Comparison at a Glance

The following table summarizes the expected performance of each technique in the purification of 2-(3-Bromobenzoyl)-4-methylpyridine.

TechniqueTypical Purity AchievedEstimated YieldThroughputKey Considerations & Best Use Case
Flash Column Chromatography >98%70-90%Low to MediumExcellent for complex mixtures, isomeric impurities, or oily products. Requires optimization of the solvent system.[12][13]
Recrystallization >99%60-85%Medium to HighIdeal for solid products with high final purity requirements. Dependent on finding a suitable solvent.[7][14]
Aqueous Work-up Variable (Removes Inorganics)>95%HighEssential first step post-synthesis to remove salts, acids, and bases before further purification.[2][15]
Validated Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure. The optimal eluent system should be determined by prior Thin-Layer Chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the target compound.[6]

  • Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[6]

  • Sample Loading: Dissolve the crude 2-(3-Bromobenzoyl)-4-methylpyridine in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the dissolved sample onto the top of the silica gel column.[5]

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to facilitate the separation of compounds.[2]

  • Fraction Collection: Collect the eluent in separate fractions using test tubes or flasks.[3]

  • Monitoring: Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.[2]

  • Isolation: Combine the fractions containing the pure product. Evaporate the solvent from the combined fractions using a rotary evaporator to yield the purified 2-(3-Bromobenzoyl)-4-methylpyridine.[3]

Protocol 2: Purification by Recrystallization

This protocol assumes a suitable solvent has been identified (e.g., through small-scale trials with solvents like isopropanol, ethanol, or mixed solvent systems like hexane/ethyl acetate).

  • Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (e.g., on a hot plate) with stirring. Continue adding small portions of hot solvent until the solid just completely dissolves.[11]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[10]

  • Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry thoroughly under vacuum or in a desiccator to remove residual solvent.

Protocol 3: Initial Purification by Aqueous Work-up and Extraction

This protocol is a standard procedure following a typical synthesis.

  • Quenching: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. If the reaction solvent is water-miscible (e.g., DMF, THF), add water and then extract the product with a water-immiscible organic solvent like ethyl acetate (EtOAc). If the reaction solvent is already water-immiscible (e.g., toluene), dilute the mixture with ethyl acetate.[2]

  • Extraction: Transfer the mixture to a separatory funnel. If necessary, extract the aqueous layer multiple times (e.g., 3x with EtOAc) to ensure complete recovery of the product.[1]

  • Washing: Combine the organic layers. Wash the organic layer sequentially with water and then with brine. The brine wash aids in removing residual water from the organic phase.[2]

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude product, which can then be subjected to further purification.[1]

Assessing Final Purity

After purification, the purity of 2-(3-Bromobenzoyl)-4-methylpyridine must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for quantitative purity analysis, offering high sensitivity and robust separation of the main component from trace impurities.[16][17] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity assessment and identification of volatile impurities.[16]

Conclusion and Recommendations

The purification of 2-(3-Bromobenzoyl)-4-methylpyridine is a critical step that directly impacts its utility in research and development. No single method is universally superior; instead, a strategic combination is often the most effective approach.

  • Routine Purification: For most lab-scale syntheses, a standard workflow involving an Aqueous Work-up followed by Flash Column Chromatography provides a reliable path to obtaining a product with >98% purity, suitable for most subsequent reactions.

  • High-Purity Requirements: When the final application demands exceptional purity (>99.5%), and the product is a solid, performing an Aqueous Work-up followed by one or more Recrystallizations is the recommended method.

  • Impurity Profile: The choice between chromatography and recrystallization as the final step depends on the impurities. If impurities are structurally very similar to the product (e.g., isomers), chromatography will likely be necessary. If impurities have significantly different solubility profiles, recrystallization is often more efficient.

By understanding the principles behind each technique and applying the detailed protocols within this guide, researchers can confidently and efficiently purify 2-(3-Bromobenzoyl)-4-methylpyridine, ensuring the quality and success of their scientific endeavors.

References
  • BenchChem (2025). Application Notes and Protocols for the Purification of 2-Bromo-4-methylpyridine Reaction Products. BenchChem.
  • ChemicalBook (2026). 2-Benzoylpyridine | 91-02-1. ChemicalBook.
  • BenchChem (2025). A Comparative Guide to Assessing the Purity of Synthesized 2-Bromo-4-methylpyridine. BenchChem.
  • ChemicalBook. 2-Benzoylpyridine synthesis. ChemicalBook.
  • BenchChem (2025). The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. BenchChem.
  • Google Patents (1975). Process for preparation of benzoylpyridines and derivatives. Google Patents.
  • PMC. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. PMC.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • Moodle@Units. Column Chromatography.
  • BenchChem (2025). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography. BenchChem.
  • Chemistry Online @ UTSC. Column Chromatography Theory.
  • BenchChem (2025). A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach. BenchChem.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. 8. Column Chromatography.
  • Chemistry LibreTexts (2023). Recrystallization.
  • ResearchGate. RECRYSTALLIZATION.
  • YouTube (2020). Recrystallization.

Sources

Safety Operating Guide

2-(3-Bromobenzoyl)-4-methylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized halogenated heterocycles like 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3) requires a rigorous approach to laboratory safety and waste logistics. This compound features both a basic pyridine nitrogen and a covalently bound bromine atom on a phenyl ring. While the pyridine moiety dictates its solubility and potential aquatic toxicity, the bromobenzene substructure fundamentally alters its end-of-life thermal degradation profile.

The following guide provides a self-validating, step-by-step operational framework for the proper disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.

Before executing any disposal protocol, it is critical to understand why specific segregation rules apply to brominated aromatics.

In many facilities, non-halogenated organic waste is reprocessed and utilized as a secondary fuel source for industrial boilers or cement kilns (a process known as fuel blending). However, if 2-(3-Bromobenzoyl)-4-methylpyridine is inadvertently mixed into a non-halogenated waste stream, it will be subjected to standard combustion temperatures (typically 800°C–900°C).

At these lower combustion temperatures, brominated aromatic compounds undergo incomplete thermal degradation, leading to the formation of highly toxic polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) 1. To prevent this, all waste containing this compound must be strictly segregated into Halogenated Organic Waste streams. This ensures the waste is routed to specialized rotary kiln incinerators operating above 1100°C, which are equipped with caustic scrubbers to safely neutralize the hydrobromic acid (HBr) gas generated during high-temperature destruction 2.

Waste Stream Categorization & Quantitative Thresholds

To maintain an efficient and compliant waste management system, all effluents containing 2-(3-Bromobenzoyl)-4-methylpyridine must be categorized based on their physical state and halogen concentration. The EPA mandates specific treatment technologies for wastes exceeding 1,000 mg/kg of Halogenated Organic Compounds (HOCs) 3.

Waste Stream CategoryConcentration ThresholdPrimary Disposal MethodIncompatible Materials
Halogenated Organic Liquid >1% Halogen content or >1,000 mg/kg HOCsHigh-Temperature Rotary Kiln Incineration (>1100°C)Alkali metals, strong oxidizers, non-halogenated fuels
Trace Aqueous Waste <0.1% organics (trace pyridine residues)Commercial Wastewater Treatment (Carbon Adsorption)Strong acids (may protonate pyridine, causing heat evolution)
Halogenated Solid Waste Direct contact (Contaminated PPE, Silica Gel)Solid Rotary Kiln IncinerationCombustible non-hazardous trash

Procedural Workflows for Safe Disposal

The following protocols are designed as self-validating systems. By incorporating verification steps (such as pH testing), you ensure that downstream chemical incompatibilities are mitigated before the waste leaves your fume hood.

Protocol A: Liquid Waste Segregation (Reaction Filtrates & Solvents)
  • Phase Separation: Transfer the post-reaction mixture to a separatory funnel. Isolate the organic phase (containing the brominated pyridine) from the aqueous phase.

  • Aqueous Phase Validation (Self-Validation Step): Before disposing of the aqueous wash, test the pH using indicator paper. Because the pyridine ring is basic, acidic washes may contain protonated, water-soluble 2-(3-Bromobenzoyl)-4-methylpyridinium salts. Adjust the pH to 6–8 using saturated sodium bicarbonate to prevent exothermic reactions when mixed with other wastes.

  • Transfer to Primary Containment: Using a dedicated, grounded funnel, pour the organic phase into a clearly labeled "Halogenated Organic Waste" High-Density Polyethylene (HDPE) carboy.

  • Log & Seal: Cap the carboy immediately to prevent the escape of fugitive vapors. Log the estimated mass of the brominated compound on the hazardous waste manifest.

Protocol B: Solid Waste Decontamination & Packaging
  • Collection of Consumables: Gather all contaminated silica gel (from column chromatography), filter papers, and disposable spatulas.

  • Evaporation of Residual Solvents: Allow any residual volatile solvents on the silica gel to evaporate completely inside a certified chemical fume hood before packaging. Causality: Trapped volatile solvents in sealed solid waste bins can cause dangerous pressure buildup and pose a fire hazard.

  • Secondary Containment: Place the dry, contaminated solids into a heavy-duty, transparent plastic bag. Seal the bag and place it inside a rigid, puncture-resistant solid waste container.

  • Labeling: Affix a hazardous waste label explicitly stating: "Halogenated Solid Waste - Contains Brominated Aromatics (Toxic/Irritant)."

Protocol C: Immediate Spill Response
  • Source Isolation: If a solution of 2-(3-Bromobenzoyl)-4-methylpyridine is spilled, immediately extinguish all nearby ignition sources and ensure the fume hood sash is lowered to maximize ventilation.

  • Inert Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or diatomaceous earth. Do NOT use sawdust or paper towels, as the high surface area of combustible materials mixed with halogenated organics can create a fire hazard.

  • Mechanical Collection: Use a non-sparking polypropylene scoop to collect the saturated absorbent. Transfer it directly into a designated solid hazardous waste bag.

  • Surface Decontamination: Wipe the spill area with a solvent known to dissolve the compound (e.g., isopropanol or a small amount of dichloromethane), and dispose of the wipes as Halogenated Solid Waste 4.

Disposal Routing Workflow

The following diagram illustrates the logical decision tree for routing 2-(3-Bromobenzoyl)-4-methylpyridine waste to ensure it bypasses standard fuel blending and reaches high-temperature incineration.

DisposalWorkflow Start Waste Generation: 2-(3-Bromobenzoyl)-4-methylpyridine Type Physical State? Start->Type Liquid Liquid Waste (Reaction Solvents) Type->Liquid Solutions Solid Solid Waste (Silica, PPE, Vials) Type->Solid Consumables Aqueous Aqueous Phase Liquid->Aqueous Washes Organic Organic Phase Liquid->Organic Solvents HaloSolid Halogenated Solid Waste (Red Tag) Solid->HaloSolid Direct Contact HaloLiquid Halogenated Liquid Waste (Red Tag) Aqueous->HaloLiquid Trace Organics Organic->HaloLiquid Contains Bromine Incineration High-Temp Incineration (>1100°C, Scrubber Equipped) HaloLiquid->Incineration HaloSolid->Incineration DioxinWarning Warning: Prevents Brominated Dioxin Formation Incineration->DioxinWarning

Logical workflow for the segregation and high-temperature disposal of brominated pyridine waste.

References

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. Available at: [Link]

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Method 1614A Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. U.S. Environmental Protection Agency (EPA). Available at: [Link]

Sources

Personal protective equipment for handling 2-(3-Bromobenzoyl)-4-methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic building blocks into drug discovery pipelines, I recognize that handling 2-(3-Bromobenzoyl)-4-methylpyridine (CAS: 1187166-77-3) requires more than generic safety guidelines. This compound—a highly versatile brominated aryl ketone—possesses specific structural features that dictate a stringent, causality-driven approach to Personal Protective Equipment (PPE) and laboratory logistics.

This guide provides a self-validating system for laboratory safety, ensuring that every operational step is protected by logical, scientifically grounded precautions .

Physicochemical Hazard Profiling & Causality

To design an effective PPE strategy, we must first understand why the protection is necessary. The hazards of 2-(3-Bromobenzoyl)-4-methylpyridine are directly linked to its molecular architecture: the lipophilic bromobenzoyl group enhances tissue penetration, while the basic pyridine nitrogen and reactive ketone moiety can interact aggressively with mucosal proteins.

Table 1: Quantitative & Qualitative Hazard Assessment

Hazard ClassGHS CodeMechanistic CausalityRequired PPE / Engineering Control
Acute Oral Toxicity H302Systemic absorption of pyridine derivatives disrupts hepatic enzyme pathways. LD50 typically <2000 mg/kg.Indirect-vented goggles to prevent splash to the face/mouth; strict no-eating policy.
Skin Irritation H315The lipophilic brominated aromatic ring penetrates the stratum corneum, disrupting lipid bilayers.Double-gloving protocol (Nitrile/Neoprene); fully buttoned FR lab coat.
Eye Irritation H319Direct contact with the ketone/pyridine nitrogen causes severe, localized corneal inflammation.ANSI Z87.1-certified chemical splash goggles (no standard safety glasses).
Respiratory Irritation H335Airborne micro-particulates (<10 μm) inflame mucosal membranes in the upper respiratory tract.Fume hood (80-100 fpm face velocity); NIOSH N95/P100 if outside containment.

Tiered PPE Strategy & Solvent-Mediated Risks

Standard laboratory PPE is insufficient when handling reactive halogenated pyridines. Your protective envelope must be tailored to the physical state of the chemical .

  • Dermal Protection (The Double-Glove Protocol): Wear a 4-mil standard nitrile inner glove for tactile dexterity, covered by an 8-mil extended-cuff nitrile or neoprene outer glove.

    • Causality: Brominated aromatics can rapidly degrade thin latex. Furthermore, if you are solubilizing this compound in carrier solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the risk profile shifts. These solvents act as penetration enhancers, rapidly carrying the lipophilic compound across the skin barrier.

    • Self-Validation Check: If the outer glove shows any discoloration, swelling, or degradation, the inner glove provides a secondary barrier. Immediate doffing of the outer glove validates the system's integrity.

  • Ocular Protection: Standard safety glasses lack orbital seals, leaving the eyes vulnerable to airborne micro-particulates during powder transfer. ANSI Z87.1-certified indirect-vented chemical splash goggles are mandatory.

  • Respiratory Protection: Primary containment must be a standard externally exhausted chemical fume hood. If bulk weighing must occur outside containment, a NIOSH-approved N95 or P100 particulate respirator is required to block H335 respiratory irritants.

Handling_Protocol A Hazard Assessment: 2-(3-Bromobenzoyl)-4-methylpyridine B Engineering Controls: Fume Hood (80-100 fpm) A->B Step 1 C PPE Selection A->C Step 2 G Execution: Anti-Static Weighing B->G Containment D Respiratory: N95/P100 (If outside hood) C->D E Dermal: Double Nitrile Gloves C->E F Ocular: Splash Goggles C->F D->G E->G F->G H Disposal: Halogenated Waste Stream G->H Post-Operation

Workflow for handling and PPE selection of halogenated pyridines.

Operational Workflow: Step-by-Step Handling Protocol

To prevent contamination and ensure accurate dosing, follow this self-validating methodology for material transfer.

Phase 1: Pre-Operational Readiness

  • Airflow Verification: Verify the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Do not rely solely on the certification sticker; check the digital monitor.

  • PPE Donning: Don a flame-resistant (FR) lab coat, indirect-vented splash goggles, and your double-layer nitrile gloves.

  • Static Mitigation: Brominated powders are highly susceptible to the triboelectric effect (static charge buildup). Pass an anti-static zeroing ionizer over the analytical balance and weigh boats.

    • Self-Validation Check: The absence of powder clinging to the sides of the weigh boat or spatula confirms successful static neutralization, ensuring accurate stoichiometric dosing.

Phase 2: Material Transfer and Weighing

  • Primary Containment: Open the chemical container strictly within the 6-inch safe working zone of the fume hood to ensure laminar flow captures any aerosolized dust.

  • Tool Selection: Utilize a grounded, stainless-steel spatula. Never use plastic or glass spatulas, as the friction generates static that will scatter the H335-classified powder.

  • Mass Measurement: Transfer the required mass of 2-(3-Bromobenzoyl)-4-methylpyridine into a conductive, anti-static weigh boat.

  • Secondary Containment: Once weighed, transfer the powder into your reaction vessel and seal it with a PTFE-lined septum cap before removing it from the hood.

Decontamination and Disposal Plan

Improper disposal of halogenated organics can lead to severe regulatory fines and dangerous cross-reactions .

Step 1: Spill Suppression In the event of a powder spill, do not dry sweep . Dry sweeping aerosolizes the particulate, violating respiratory safety protocols. Instead, dampen an absorbent pad with a compatible solvent (e.g., isopropanol or a water/surfactant mix) and gently lay it over the spill to suppress the dust.

Step 2: Surface Decontamination Wipe the area inward from the edges to the center to prevent spreading the contaminant. Follow with a secondary wipe using a mild detergent solution to remove any residual lipophilic compound from the benchtop.

Step 3: Waste Segregation Dispose of all contaminated pads, gloves, and weigh boats in a rigid container clearly labeled as "Halogenated Organic Waste."

  • Self-Validation Check: Ensure the waste log specifically notes the presence of bromine. Segregation from non-halogenated waste is critical to comply with EPA/RCRA guidelines and prevent exothermic incompatibilities in the waste stream.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, [Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment." United States Department of Labor, [Link]

  • OSHA Education Center. "How to Safely Handle Dangerous Substances in the Workplace." OSHA.com, [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.